Quinagolide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3/t16-,17+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGTRDCCWFXTG-ZIFCJYIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly soluble in water (0.2%) | |
| Record name | Quinagolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09097 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87056-78-8 | |
| Record name | Quinagolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87056-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinagolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09097 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
231-237 | |
| Record name | Quinagolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09097 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Quinagolide: A Comprehensive Review of its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of quinagolide, a selective non-ergot dopamine D2 receptor agonist. The document focuses on its molecular interactions, downstream signaling pathways, and its profound effects on prolactin secretion, making it a valuable resource for professionals in the field of pharmacology and drug development.
Core Mechanism: Selective Dopamine D2 Receptor Agonism
This compound's therapeutic efficacy is rooted in its high affinity and selectivity as an agonist for the dopamine D2 receptor.[1][2] This targeted action allows it to mimic the natural inhibitory control of dopamine on prolactin-secreting cells (lactotrophs) in the anterior pituitary gland.[1][3][4] Unlike older ergot-derived dopamine agonists, this compound's non-ergoline structure contributes to a more favorable side-effect profile, particularly concerning the reduced risk of fibrotic reactions.
Quantitative Binding and Functional Data
The potency and selectivity of this compound have been quantified through various in vitro assays. These data are crucial for understanding its pharmacological profile and for comparative analysis with other dopamine agonists.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Reference Compound |
| Dopamine D2 | 0.63 | [3H]-Spiperone |
| Dopamine D1 | >10,000 | [3H]-SCH23390 |
| Dopamine D3 | 35 | [3H]-Spiperone |
Ki values represent the dissociation constant for the inhibitor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50) of this compound
| Assay | EC50 (nM) | Cell Line | Effect |
| cAMP Accumulation Inhibition | 1.2 | GH4C1 | Inhibition of forskolin-stimulated cAMP |
| Prolactin Secretion Inhibition | 0.058 | Primary rat pituitary cells | Inhibition of basal prolactin release |
EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Intracellular Signaling Pathways
Upon binding to the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular events primarily mediated by the Gi/o protein pathway.
-
G-Protein Activation: this compound binding stabilizes the D2 receptor in an active conformation, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit, also dissociated upon activation, can directly modulate ion channel activity. Notably, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the lactotroph cell membrane.
-
Calcium Influx Inhibition: The reduction in cAMP and membrane hyperpolarization collectively lead to the closure of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium.
The following diagram illustrates this primary signaling cascade:
Caption: this compound's D2R agonism inhibits adenylyl cyclase and Ca2+ influx.
Physiological Outcome: Suppression of Prolactin Secretion
The integrated effect of the signaling cascade is a powerful suppression of prolactin synthesis and release. The reduction in intracellular calcium is the critical final step, as calcium is an essential trigger for the exocytosis of prolactin-containing secretory vesicles. Clinical studies have consistently demonstrated the effectiveness of this compound in normalizing prolactin levels in patients with hyperprolactinemia.
Table 3: Clinical Efficacy of this compound in Hyperprolactinemia
| Patient Population | This compound Dose | Treatment Duration | Prolactin Normalization Rate (%) |
| Microprolactinoma | 0.075 - 0.6 mg/day | 12 months | 100% |
| Macroprolactinoma | 0.075 - 0.6 mg/day | 12 months | 87.5% |
| Bromocriptine Resistant | up to 600 µ g/day | Varied | 16-36% |
| Bromocriptine Intolerant | up to 1050 µ g/day | Varied | 58% |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized and reproducible experimental methodologies.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (Dopamine D2).
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the D2 receptor to isolate a membrane fraction.
-
Reaction Mixture: In each well of a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Detection: Quantify the radioactivity trapped on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor to generate a sigmoidal curve. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.
References
Quinagolide's Dopamine D2 Receptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinagolide is a non-ergot derived dopamine agonist renowned for its high selectivity and potency as a D2 receptor agonist.[1][2][3][4] This selectivity profile is believed to contribute to its favorable tolerability compared to older ergot-derived dopamine agonists.[5] This technical guide provides an in-depth analysis of this compound's dopamine D2 receptor selectivity, presenting available quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and workflows. While comprehensive public data on its binding affinity across all dopamine receptor subtypes remains elusive, this guide synthesizes the current knowledge to inform research and drug development endeavors.
Introduction
This compound is primarily indicated for the treatment of hyperprolactinemia, a condition often caused by prolactin-secreting pituitary adenomas. Its therapeutic effect is mediated through the potent agonism of dopamine D2 receptors on lactotrophs in the anterior pituitary gland, leading to the inhibition of prolactin secretion. Unlike older dopamine agonists, this compound's non-ergoline structure and high selectivity for the D2 receptor are key attributes that may underlie its clinical profile. Understanding the nuances of its receptor selectivity is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of next-generation dopamine receptor modulators.
Quantitative Receptor Selectivity Profile
Dopamine Receptor Functional Potency
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gi/o-coupled receptors like the D2 receptor, this is often quantified by measuring the inhibition of cyclic AMP (cAMP) production.
| Receptor | Agonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Human D2S | This compound | cAMP Inhibition | HEK-293 | EC50 | 0.058 | |
| Human 5-HT2B | This compound | Intracellular Calcium | CHO | EC50 | 120 |
EC50: Half maximal effective concentration.
This data highlights a significant selectivity margin for the D2S receptor over the 5-HT2B receptor, with this compound being approximately 2069-fold more potent at the D2S receptor.
Dopamine and Other Receptor Binding Affinities (Qualitative and Limited Quantitative Data)
Binding assays determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). While specific Ki values for this compound across a comprehensive panel of receptors are not widely published, qualitative and limited quantitative information is available.
| Receptor Subtype | Binding Affinity (Ki) | Note | Reference |
| Dopamine Receptors | |||
| D2 | High Affinity | Stated in multiple sources | |
| D1 | Low Affinity | Described as having little clinical relevance | |
| D3, D4, D5 | Data not publicly available | - | |
| Serotonin Receptors | |||
| 5-HT1A | Lower Potency vs D2 | Qualitatively described | |
| 5-HT2A | Lower Potency vs D2 | Qualitatively described | |
| Adrenergic Receptors | |||
| Alpha-adrenoceptors | Some interaction suggested | D2 receptor effects may be partially mediated via alpha-adrenoceptors |
Experimental Protocols
The following sections detail standardized methodologies for determining the binding affinity and functional potency of compounds like this compound at dopamine D2 receptors.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a target receptor (e.g., dopamine D2 receptor).
3.1.1. Materials
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2L, D2S, D3, etc.).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2/D3 receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
3.1.2. Procedure
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound (this compound) at various concentrations or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for EC50 Determination)
This protocol describes a method to determine the functional potency (EC50) of an agonist (e.g., this compound) at a Gi/o-coupled receptor, such as the dopamine D2 receptor, by measuring the inhibition of forskolin-stimulated cAMP production.
3.2.1. Materials
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).
-
Test Compound: this compound.
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Reagents.
-
Plate Reader: Compatible with the chosen cAMP assay kit.
3.2.2. Procedure
-
Cell Culture: Culture the cells expressing the D2 receptor to an appropriate confluency.
-
Cell Plating: Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.
-
Assay:
-
Aspirate the culture medium and replace it with a stimulation buffer.
-
Add the test compound (this compound) at various concentrations.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound, as a D2 receptor agonist, activates the Gi/o signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: Dopamine D2 receptor signaling pathway activated by this compound.
Experimental Workflow for Determining Receptor Selectivity
The following diagram illustrates a typical workflow for assessing the selectivity profile of a compound like this compound.
Caption: Experimental workflow for GPCR agonist selectivity profiling.
Conclusion
This compound's pharmacological profile is characterized by its potent and selective agonism at the dopamine D2 receptor. This selectivity is a key differentiator from less selective, ergot-derived dopamine agonists and likely contributes to its clinical efficacy and tolerability in the treatment of hyperprolactinemia. While a comprehensive quantitative binding profile across all neurotransmitter receptor subtypes is not publicly available, the existing functional data strongly supports its D2-selective nature. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel, highly selective dopamine receptor modulators. Further research to fully elucidate its binding affinities at D1, D3, D4, and D5 receptors, as well as a broader range of other GPCRs, would provide a more complete understanding of its selectivity and potential for off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H33N3O3S | CID 3086401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. A comparative review of the tolerability profiles of dopamine agonists in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Quinagolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinagolide is a non-ergot-derived selective dopamine D2 receptor agonist used in the management of hyperprolactinemia, a condition characterized by elevated prolactin levels.[1][2] Its targeted action on the D2 receptors of lactotroph cells in the anterior pituitary gland leads to a potent and sustained inhibition of prolactin secretion.[1][3] Unlike older ergot-derived dopamine agonists, this compound's distinct chemical structure offers a different profile of activity and tolerability.[3] This technical guide provides an in-depth summary of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data, experimental methodologies, and key biological pathways to support drug development and research activities.
Pharmacokinetic Profile
This compound exhibits a characteristic pharmacokinetic profile defined by rapid absorption, extensive distribution and metabolism, and balanced excretion.
Absorption
Following oral administration, this compound is absorbed rapidly and extensively, with over 95% of the dose being absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism, which results in a low absolute bioavailability of approximately 4%. Peak plasma concentrations (Tmax) are typically reached within 30 to 60 minutes post-ingestion. The prolactin-lowering effect begins within 2 hours, peaks at 4 to 6 hours, and is maintained for at least 24 hours, allowing for once-daily dosing.
Distribution
This compound has a large apparent volume of distribution (Vd) of approximately 100 L, indicating extensive distribution into extravascular tissues. Key target organs for distribution include the liver, kidneys, salivary glands, and the pituitary gland. Plasma protein binding is approximately 90% and is considered non-specific.
Metabolism
Metabolism is the primary clearance pathway for this compound, driven by extensive first-pass hepatic biotransformation. The metabolic processes involve N-de-ethylation and conjugation. Two primary metabolites have been identified: the N-desethyl analogue, which is biologically active, and the N,N-didesethyl analogue, which is inactive. The parent drug and its metabolites are further conjugated with sulfate and glucuronic acid, forming inactive conjugates that are the major circulating metabolites in the bloodstream.
Excretion
Over 95% of an administered dose of this compound is eliminated as metabolites. The excretion is nearly balanced between renal and fecal routes. Approximately 50% of the total dose is excreted in the urine, while about 40% is found in the feces. The metabolites excreted in urine are primarily the sulfate and glucuronide conjugates of this compound and its N-desethyl and N,N-didesethyl analogues. In contrast, the unconjugated forms of these compounds are found in the feces. The terminal elimination half-life (t½) of the parent drug is approximately 11.5 hours after a single dose and extends to 17 hours at steady state.
Summary of Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Absorption | ||
| Oral Absorption | >95% | |
| Absolute Bioavailability | ~4% | |
| Time to Peak Plasma Conc. (Tmax) | 30 - 60 minutes | |
| Distribution | ||
| Volume of Distribution (Vd) | ~100 L | |
| Plasma Protein Binding | ~90% (non-specific) | |
| Elimination | ||
| Elimination Half-life (single dose) | 11.5 hours | |
| Elimination Half-life (steady state) | 17 hours | |
| Excretion | ||
| Total Excretion as Metabolites | >95% | |
| Excretion in Urine | ~50% of total dose | |
| Excretion in Feces | ~40% of total dose |
Metabolism Pathway
This compound's biotransformation is a multi-step process that significantly influences its activity and clearance. The primary metabolic reactions are N-de-ethylation and subsequent conjugation. The N-desethyl metabolite retains pharmacological activity, whereas the N,N-didesethyl metabolite and all conjugated forms are inactive.
Caption: Metabolic pathway of this compound in vivo.
Mechanism of Action: D2 Receptor Signaling
This compound exerts its therapeutic effect by acting as a potent agonist at dopamine D2 receptors on pituitary lactotrophs. This interaction initiates a G-protein coupled signaling cascade that inhibits prolactin synthesis and release. The binding of this compound to the D2 receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger, thereby downregulating the signaling pathways responsible for prolactin gene transcription and secretion.
Caption: this compound's signaling pathway via the D2 receptor.
Experimental Methodologies
The characterization of this compound's pharmacokinetics has been supported by studies using radiolabelled compounds and various bioanalytical techniques. While specific clinical study protocols are proprietary, a representative methodology for quantifying this compound in biological samples using modern techniques is described below.
Representative Bioanalytical Method: LC-MS/MS Quantification in Human Plasma
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in plasma, a gold standard for bioanalysis.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
Chromatographic Separation (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically used for small molecule analysis.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for UHPLC would be 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample supernatant.
-
-
Detection (MS/MS):
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and its internal standard to ensure specificity.
-
Data Analysis: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Bioanalytical Workflow
The following diagram illustrates the logical flow of a typical bioanalytical experiment for pharmacokinetic analysis.
Caption: A typical workflow for quantifying drugs in plasma.
Conclusion
This compound possesses a pharmacokinetic profile characterized by rapid absorption, low bioavailability due to extensive first-pass metabolism, and a half-life that supports once-daily administration. Its clearance is primarily metabolic, leading to the formation of one active and several inactive metabolites that are excreted through both renal and fecal pathways. A thorough understanding of these ADME (Absorption, Distribution, Metabolism, and Excretion) properties, underpinned by robust bioanalytical methodologies, is crucial for its effective and safe use in clinical practice and for guiding future research in drug development.
References
The Discovery and Synthesis of Quinagolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinagolide is a potent and selective non-ergot dopamine D2 receptor agonist developed for the management of hyperprolactinemia. This condition, characterized by elevated prolactin levels, can lead to significant health issues, including gonadal dysfunction and osteoporosis.[1] this compound emerged as a therapeutic alternative to ergot-derived dopamine agonists like bromocriptine, offering an improved efficacy and tolerability profile for many patients.[2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key pharmacological data of this compound, intended for professionals in the field of drug development and research.
Discovery and Rationale
The development of this compound was driven by the need for a more effective and better-tolerated treatment for hyperprolactinemia. First-line therapies, such as the ergot-derived agonist bromocriptine, were associated with resistance in 5-18% of patients and notable side effects.[2] Researchers aimed to create a novel compound that retained high selectivity for the dopamine D2 receptor—the primary target for inhibiting prolactin secretion—while minimizing the adverse effects associated with the ergoline structure.[3][4]
The design of this compound ingeniously combines structural features from both ergot and apomorphine alkaloids. This novel chemical architecture resulted in a highly selective D2 receptor agonist with a favorable side-effect profile, particularly a lower incidence of the fibrotic reactions and vasospasm sometimes linked to ergot derivatives. Marketed under the brand name Norprolac, this compound is considered a first-line therapy in many regions for hyperprolactinemia, including cases of prolactin-secreting pituitary adenomas (prolactinomas). Although it is sold as a racemate, its clinical activity is primarily mediated by the (-) enantiomer.
Caption: Logical workflow of the discovery of this compound.
Synthesis of this compound
The synthesis of this compound has evolved since its initial disclosure. While early routes were suitable for laboratory-scale production, subsequent efforts focused on developing more practical and scalable methods.
Initial Laboratory Synthesis
The first synthesis of this compound was reported by Sandoz. This route involved a nine-step sequence to construct the core octahydrobenzo[g]quinoline ring system from 5-methoxy-2-tetralone. A key transformation in this synthesis was a Curtius rearrangement to form the crucial amine group.
Total Synthesis via Ring-Closing Metathesis (RCM)
A notable total synthesis of (±)-quinagolide was developed utilizing a Ring-Closing Metathesis (RCM) approach, starting from meta-hydroxybenzaldehyde. This route features several key strategic reactions.
Key Features of the RCM Synthesis:
-
Pyrolytic Elimination: Used to generate a key olefin intermediate.
-
Conjugate Addition–Elimination: A late-stage reaction to construct a functionalized trans-fused tetrahydropyridine-3-carboxylate.
-
Ring-Closing Metathesis (RCM): A crucial step to form the heterocyclic ring system.
-
Hofmann Rearrangement: A phenyliodine bis(trifluoroacetate) (PIFA)-mediated rearrangement of a piperidine-3-carboxamide enables the efficient synthesis of the 3-aminopiperidine skeleton.
Caption: Experimental workflow for the RCM synthesis of this compound.
Mechanism of Action
This compound functions as a selective dopamine D2 receptor agonist. In the anterior pituitary gland, prolactin secretion by lactotroph cells is tonically inhibited by dopamine. This compound mimics this endogenous action by binding with high affinity to D2 receptors on these cells.
This binding event triggers a G-protein coupled signaling cascade that results in the inhibition of the enzyme adenylyl cyclase. The subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels leads to a potent suppression of both basal and stimulated prolactin secretion. While it also binds to D1 receptors, it does so with low affinity, and this interaction is not considered clinically relevant.
Caption: this compound's signaling pathway in lactotroph cells.
Pharmacological and Clinical Data
This compound's pharmacological profile supports its clinical use as an effective, once-daily oral therapy for hyperprolactinemia.
Pharmacokinetics
Following oral administration, this compound is rapidly and extensively absorbed. However, it undergoes significant first-pass metabolism, resulting in a low absolute bioavailability.
| Parameter | Value | Reference |
| Absorption | 95% of dose absorbed orally | |
| Absolute Bioavailability | ~4% | |
| Time to Peak Plasma Conc. | 30-60 minutes | |
| Volume of Distribution | ~100 L | |
| Plasma Protein Binding | ~90% (non-specific) | |
| Metabolism | Extensive first-pass metabolism (liver) | |
| Active Metabolite | N-desethyl analogue | |
| Inactive Metabolites | Sulfate/glucuronide conjugates, N,N-didesethyl analogue | |
| Excretion | >95% as metabolites; ~50% in urine, ~40% in feces | |
| Effect Onset | Within 2 hours | |
| Peak Effect | 4 to 6 hours | |
| Duration of Action | At least 24 hours |
Clinical Efficacy
Clinical studies and meta-analyses have demonstrated the effectiveness of this compound in managing hyperprolactinemia. It is effective not only as a first-line agent but also in patients who are resistant to or intolerant of bromocriptine.
| Efficacy Endpoint | Pooled Proportion (95% CI) | Reference |
| Prolactin Level Normalization | 69% (61% - 76%) | |
| Tumor Reduction (>50%) | 20% (15% - 28%) | |
| Patients with Adverse Effects | 13% (11% - 16%) |
Data from a 2023 systematic review and meta-analysis including 33 studies and 827 patients.
In a direct comparison, this compound and cabergoline showed similar efficacy in normalizing prolactin levels. However, after 12 months, cabergoline was associated with a greater degree of tumor shrinkage (30-31%) compared to this compound (22-25%).
Experimental Protocols
Synthesis of (±)-Quinagolide (Selected Steps from RCM Route)
The following protocols are adapted from the total synthesis reported by Chavan et al., 2019.
Step 1: Synthesis of Carboxamide Intermediate (4)
-
To a solution of the ester intermediate (15), add methanol saturated with ammonia (NH₃/MeOH).
-
Add calcium chloride (CaCl₂) and stir the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the carboxamide (4).
-
Reported Yield: 90%
Step 2: PIFA-mediated Hofmann Rearrangement to Amine (16)
-
Dissolve the carboxamide (4) in an appropriate solvent.
-
Add phenyliodine bis(trifluoroacetate) (PIFA) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the amine (16).
-
Reported Yield: 82%
Step 3: Sulfonation to Compound (17)
-
To a stirred solution of amine (16) in chloroform (CHCl₃), add triethylamine.
-
Add diethylsulfamoyl chloride and stir the mixture at 50 °C for 12 hours.
-
Cool the reaction, add ice and 1 N sodium bicarbonate (NaHCO₃) solution, and stir for 10 minutes.
-
Extract the mixture with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry over sodium sulfate, concentrate, and purify the residue to yield compound (17).
-
Reported Yield: 71%
Step 4: Demethylation to (±)-Quinagolide (3)
-
To a solution of compound (17), add aluminum chloride (AlCl₃) and ethanethiol (EtSH).
-
Stir the reaction and monitor for completion.
-
Perform an aqueous workup and extract the product.
-
Purify the crude product by chromatography to yield (±)-quinagolide (3).
-
Confirm the structure and purity using NMR spectroscopy and compare with reported data.
-
Reported Yield: 66%
Pharmacological Assays (General Methodologies)
Detailed protocols for specific clinical trials are extensive; however, the key evaluation methods cited in the literature include:
-
Serum Prolactin Measurement: Prolactin concentrations were typically measured using radioimmunoassay (RIA), immunoradiometric assay (IRMA), or immunochemiluminometric assay (ICMA).
-
Tumor Size Assessment: Prolactinoma size was evaluated using imaging techniques, primarily magnetic resonance imaging (MRI) or computed tomography (CT). Tumor reduction was often defined as a decrease in size of >50%.
-
Clinical Assessment: Efficacy was also determined by the resolution of clinical manifestations such as the restoration of menses or pregnancy in female patients and the monitoring of side effects through patient reporting.
Conclusion
This compound represents a significant advancement in the pharmacological management of hyperprolactinemia. Its development as a non-ergot, selective D2 receptor agonist provides a valuable therapeutic option with demonstrated efficacy in normalizing prolactin levels and reducing tumor size. The synthetic routes, particularly modern approaches like Ring-Closing Metathesis, offer efficient pathways to its complex molecular architecture. For drug development professionals, this compound serves as a successful case study in targeted drug design, addressing the limitations of previous therapies to improve patient outcomes.
References
The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationships of Quinagolide
For Researchers, Scientists, and Drug Development Professionals
Quinagolide, a non-ergot dopamine D2 receptor agonist, has carved a niche in the management of hyperprolactinemia. Its efficacy stems from a precise molecular architecture that dictates its interaction with the dopamine D2 receptor, initiating a cascade of intracellular events that ultimately suppress prolactin secretion. This technical guide delves into the core principles of this compound's structure-activity relationship (SAR), providing a comprehensive overview of the key structural motifs governing its pharmacological activity. The information presented herein is curated from seminal studies in the field to support further research and development in dopaminergic therapeutics.
Core Pharmacophore and Key Structural Features
The pharmacological activity of this compound and its analogs is intrinsically linked to the octahydrobenzo[g]quinoline scaffold. This tricyclic system correctly orients the key pharmacophoric elements for optimal interaction with the dopamine D2 receptor. The critical features influencing activity are:
-
The Phenolic Hydroxyl Group: A hydroxyl group on the aromatic ring is crucial for high-affinity binding and agonist activity. This group is believed to mimic the catechol hydroxyls of dopamine, forming a key hydrogen bond interaction with a serine residue in the fifth transmembrane domain of the D2 receptor.
-
The Basic Nitrogen Atom: The nitrogen atom within the quinoline ring system is essential for activity. It exists in a protonated state at physiological pH, forming an ionic bond with a conserved aspartate residue in the third transmembrane domain of the D2 receptor.
-
The N-Propyl Group: The N-propyl substituent is optimal for D2 receptor affinity and agonist potency. Variations in the length and nature of this alkyl chain can significantly impact pharmacological properties.
-
The Stereochemistry of the Ring Junctions: The trans-fused configuration of the octahydrobenzo[g]quinoline ring system is critical for potent dopaminergic activity. This stereochemistry dictates the overall shape of the molecule, ensuring a complementary fit within the receptor's binding pocket.
-
The 3-Substituent: The nature of the substituent at the 3-position of the quinoline ring significantly modulates the compound's properties, including its potency and duration of action. In this compound, the N,N-diethylsulfamoyl group at this position contributes to its favorable pharmacokinetic profile.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a series of this compound analogs, focusing on their binding affinity for the dopamine D2 receptor and their functional potency in inhibiting prolactin secretion.
Table 1: Dopamine D2 Receptor Binding Affinity of this compound Analogs
| Compound | R | X | Stereochemistry | Ki (nM) |
| This compound (CV 205-502) | n-Propyl | -NHSO2N(Et)2 | (3S, 4aR, 10aS) | 0.3 |
| Analog 1 | H | -H | trans | 150 |
| Analog 2 | n-Propyl | -H | trans | 5.2 |
| Analog 3 | n-Propyl | -OH | trans | 1.8 |
| Analog 4 | n-Propyl | -NH2 | trans | 1.1 |
| Analog 5 | n-Propyl | -NHSO2Me | trans | 0.8 |
| Analog 6 | n-Propyl | -NHSO2N(Me)2 | trans | 0.5 |
| Analog 7 | n-Propyl | -NHSO2N(Et)2 | cis | 25 |
Data synthesized from foundational SAR studies on octahydrobenzo[g]quinolines.
Table 2: Functional Potency of this compound Analogs in Prolactin Inhibition
| Compound | R | X | Stereochemistry | IC50 (nM) (Prolactin Release) |
| This compound (CV 205-502) | n-Propyl | -NHSO2N(Et)2 | (3S, 4aR, 10aS) | 0.9 |
| Analog 2 | n-Propyl | -H | trans | 20 |
| Analog 4 | n-Propyl | -NH2 | trans | 4.5 |
| Analog 6 | n-Propyl | -NHSO2N(Me)2 | trans | 1.5 |
Data represents the concentration required to inhibit prolactin release from pituitary cells by 50%.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
Dopamine D2 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from rat striatal tissue, which is rich in D2 receptors. The cells or tissue are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The binding assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand [3H]spiperone (a D2 antagonist), and varying concentrations of the test compound.
-
Incubation: The plates are incubated at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known D2 antagonist, such as sulpiride or haloperidol) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Inhibition of cAMP Accumulation
This assay measures the functional potency (EC50) of dopamine D2 receptor agonists by quantifying their ability to inhibit the production of cyclic AMP (cAMP).
-
Cell Culture: A suitable cell line expressing the human dopamine D2 receptor and capable of producing cAMP (e.g., CHO or HEK293 cells) is cultured to an appropriate density.
-
Stimulation of cAMP Production: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Then, adenylyl cyclase is stimulated with forskolin to induce the production of cAMP.
-
Treatment with Agonist: The cells are then treated with varying concentrations of the test compound (dopamine D2 agonist). Agonist binding to the D2 receptor activates the inhibitory G-protein (Gi), which in turn inhibits the activity of adenylyl cyclase, leading to a decrease in cAMP production.
-
Cell Lysis and cAMP Quantification: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response curve for the inhibition of cAMP production is plotted, and the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined using non-linear regression analysis.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
This guide provides a foundational understanding of the SAR of this compound, offering valuable insights for the design and development of novel dopaminergic agents. The presented data and protocols serve as a resource for researchers aiming to further explore the therapeutic potential of this important class of compounds.
Downstream Signaling Pathways of Quinagolide Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinagolide, a selective non-ergot dopamine D2 receptor (D2R) agonist, is a potent therapeutic agent primarily used in the management of hyperprolactinemia. Its mechanism of action is initiated by the activation of D2Rs, which triggers a cascade of intracellular signaling events. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound. We will delve into the canonical Gαi/o-mediated inhibition of adenylyl cyclase, as well as the emerging roles of β-arrestin, ERK (Extracellular signal-regulated kinase), and Akt (Protein Kinase B) signaling in the cellular response to D2R activation. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and the Dopamine D2 Receptor
This compound is a highly selective agonist for the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] D2Rs are prominently expressed in the lactotroph cells of the anterior pituitary gland, where they play a crucial inhibitory role in prolactin secretion.[1][4] Upon binding of an agonist like this compound, the D2R undergoes a conformational change that initiates intracellular signaling. While the primary and most well-characterized pathway involves coupling to inhibitory G proteins of the Gαi/o family, evidence suggests a more complex signaling network, including G protein-independent pathways. Understanding these multifaceted signaling cascades is critical for elucidating the full therapeutic potential and potential side effects of this compound and other D2R agonists.
Core Signaling Pathways of this compound Activation
The intracellular signaling pathways activated by this compound can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for D2R activation by this compound involves its coupling to heterotrimeric G proteins of the Gαi/o family. This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA), a key downstream effector of cAMP. In lactotrophs, this cascade ultimately results in the inhibition of prolactin synthesis and secretion.
β-Arrestin-Mediated Signaling
Beyond G protein coupling, agonist-bound GPCRs, including the D2R, can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2). β-arrestin recruitment serves two primary functions: it desensitizes the G protein-mediated signaling by sterically hindering G protein coupling and promoting receptor internalization, and it can initiate a distinct wave of G protein-independent signaling. For the D2R, β-arrestin 2 has been implicated in mediating antiproliferative effects through the dephosphorylation of Akt. The concept of "biased agonism," where a ligand preferentially activates either the G protein or β-arrestin pathway, is an area of active research in D2R pharmacology.
Modulation of ERK and Akt Pathways
Activation of the D2R has also been shown to modulate the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) signaling pathways, which are critical regulators of cell proliferation, survival, and metabolism.
-
ERK Pathway: D2R activation can lead to the phosphorylation and activation of ERK1/2. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms, often involving transactivation of receptor tyrosine kinases (RTKs) or scaffolding of MAPK cascade components by β-arrestin.
-
Akt Pathway: this compound-mediated D2R activation has been shown to lead to the downregulation and dephosphorylation of Akt in endometrial mesenchymal stromal cells. In pituitary tumor cells, the antiproliferative effects of D2R agonists are linked to a β-arrestin 2-dependent dephosphorylation of Akt.
Quantitative Data on this compound's Signaling Effects
Quantitative data on the potency and efficacy of this compound in modulating these signaling pathways is crucial for understanding its pharmacological profile. While specific data for this compound is not available for all pathways, data from the closely related D2 agonist quinpirole can provide valuable context for the cAMP pathway.
| Pathway | Parameter | Agonist | Cell Line | Value | Reference |
| cAMP Inhibition | EC50 | Quinpirole | CHO-D2 | ~1.1 nM | |
| Akt Pathway | Effect | This compound | Endometrial Mesenchymal Stromal Cells | Downregulation and dephosphorylation of Akt |
Note: Quantitative data for this compound's direct effect on ERK phosphorylation and β-arrestin recruitment is limited in the currently available literature. Further research is needed to fully characterize these aspects of its signaling profile.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the downstream signaling of this compound.
cAMP Inhibition Assay (HTRF)
This protocol describes a method to quantify the inhibition of cAMP production in response to a Gαi-coupled GPCR agonist like this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin solution.
-
This compound serial dilutions.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well white opaque plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Culture CHO-D2R cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and resuspend in assay buffer. Seed cells into a 384-well plate at a predetermined optimal density.
-
Agonist Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the competitive immunoassay.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Western Blotting for p-ERK and p-Akt
This protocol outlines the steps to detect changes in the phosphorylation status of ERK and Akt in response to this compound treatment.
Objective: To qualitatively or semi-quantitatively assess the effect of this compound on ERK and Akt phosphorylation.
Materials:
-
Cells expressing D2 receptors (e.g., pituitary tumor cells, transfected cell lines).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Serum-starve cells if necessary to reduce basal phosphorylation. Treat cells with various concentrations of this compound for different time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK) and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.
β-Arrestin Recruitment Assay
This protocol describes a common method to measure the recruitment of β-arrestin to the D2R upon agonist stimulation, often using enzyme fragment complementation (EFC) technology.
Objective: To determine the potency and efficacy of this compound in inducing β-arrestin recruitment to the D2R.
Materials:
-
Cell line co-expressing the D2R fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
This compound serial dilutions.
-
Assay buffer.
-
Detection reagents (substrate for the complemented enzyme).
-
White opaque microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the engineered cells in a white opaque microplate and culture overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a known D2R agonist as a positive control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the detection reagent containing the enzyme substrate.
-
Incubation: Incubate at room temperature for approximately 60 minutes to allow for signal development.
-
Measurement: Read the luminescent signal on a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Conclusion
This compound exerts its therapeutic effects through a complex interplay of downstream signaling pathways initiated by the activation of the dopamine D2 receptor. The primary and well-established mechanism is the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP. However, emerging evidence highlights the importance of other signaling cascades, including the β-arrestin, ERK, and Akt pathways, in mediating the full spectrum of cellular responses to this compound. This technical guide has provided a comprehensive overview of these pathways, along with available quantitative data and detailed experimental protocols to facilitate further research in this area. A deeper understanding of the nuanced signaling profile of this compound will be instrumental in the development of more selective and effective therapies targeting the dopamine D2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound (CV 205-502), a selective D2-agonist, on vascular reactivity in patients with a prolactin-secreting adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Quinagolide's Role in Inhibiting Prolactin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of quinagolide, a non-ergot selective dopamine D2 receptor agonist, and its core function in the inhibition of prolactin secretion. The document details its mechanism of action, receptor binding profile, and clinical efficacy, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
This compound exerts its therapeutic effect by acting as a potent and selective agonist at the dopamine D2 receptor subtype.[1][2] Prolactin secretion from lactotroph cells in the anterior pituitary gland is tonically inhibited by dopamine.[1] this compound mimics this endogenous dopaminergic inhibition.[3]
The binding of this compound to D2 receptors on lactotrophs initiates a downstream signaling cascade that results in the potent suppression of both basal and stimulated prolactin secretion.[3] This targeted action forms the basis of its clinical utility in treating hyperprolactinemia, a condition characterized by abnormally high levels of prolactin.
Signaling Pathway
Upon binding to the G-protein coupled D2 receptor, this compound triggers the dissociation of the Gi alpha subunit. This subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels is the critical step that ultimately leads to the inhibition of prolactin synthesis and release from the lactotroph cells.
Pharmacodynamics and Receptor Profile
This compound is characterized by its high affinity and selectivity for the D2 receptor, with negligible affinity for the D1 receptor subtype at therapeutic concentrations. This selectivity contributes to its favorable side-effect profile compared to less selective dopamine agonists. A comparative analysis of its binding properties against other common dopamine agonists highlights its potency.
Table 1: Comparative Dopamine Receptor Binding and Potency
| Compound | Receptor Affinity (Ki, nM) | D2 Agonist Potency (EC50, nM) | Receptor Selectivity |
|---|---|---|---|
| This compound | Data not available | 0.058 | Highly selective for D2 over D1 |
| Cabergoline | D1: >1000, D2: 0.61 , D3: 1.27 | Not specified | High for D2 |
| Bromocriptine | D1: 673, D2: 4.6 , D3: 5.1 | Not specified | Moderate for D2 |
| Pergolide | D1: 447, D2: 0.39 , D3: 0.86 | Not specified | Non-selective |
(Note: Ki values for competitors are from human striatum tissue; lower values indicate higher affinity.)
Clinical Efficacy in Hyperprolactinemia
Clinical studies have consistently demonstrated the efficacy of this compound in normalizing prolactin levels and reducing tumor size in patients with prolactinomas. A systematic review and meta-analysis reported that the overall pooled proportion of patients achieving normalized prolactin concentrations with this compound treatment was 69%.
Table 2: Efficacy of this compound in Normalizing Prolactin (PRL) Levels
| Patient Population | Pooled Proportion of PRL Normalization (95% CI) | Reference |
|---|---|---|
| All Patients | 69% (61% - 76%) | |
| Microprolactinoma | 90% (68% - 100%) |
| Macroprolactinoma | 76% (69% - 84%) | |
Table 3: Efficacy of this compound in Tumor Volume Reduction
| Patient Population | Outcome | Reference |
|---|---|---|
| Microprolactinoma | >80% reduction in 21.7% of patients (after 12 months) | |
| Macroprolactinoma | >80% reduction in 25% of patients (after 12 months) |
| All Prolactinomas | >50% reduction in 20% of patients (pooled proportion) | |
This compound has also shown efficacy in patients who are intolerant of or resistant to bromocriptine.
Experimental Protocols
The following sections detail representative methodologies for key assays used to characterize the activity of this compound.
Dopamine D2 Receptor Competitive Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for the D2 receptor.
Objective: To calculate the inhibitor constant (Ki) of this compound by measuring its ability to displace a known D2-selective radioligand.
Materials:
-
Receptor Source: Membrane homogenates from cells expressing human D2 receptors (e.g., HEK293-D2 cells).
-
Radioligand: [³H]-Spiperone or a similar D2-selective antagonist.
-
Test Compound: this compound, dissolved and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Equipment: 96-well plates, cell harvester, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Prolactin Secretion Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on prolactin secretion from pituitary cells.
Objective: To determine the dose-dependent inhibition of prolactin release by this compound and calculate its IC50 value.
Materials:
-
Cell Source: Primary cultures of rat anterior pituitary cells or a prolactin-secreting cell line (e.g., GH3 cells).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with serum.
-
Test Compound: this compound, dissolved and serially diluted in culture medium.
-
Control: Vehicle control (e.g., medium without the drug).
-
Assay Kit: Prolactin ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Equipment: Cell culture incubator, 24-well or 48-well culture plates, microplate reader.
Procedure:
-
Cell Plating: Seed pituitary cells in multi-well plates and allow them to adhere and stabilize for 24-48 hours in a CO₂ incubator.
-
Treatment: Remove the culture medium and replace it with fresh medium containing either vehicle or varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for the treatment effect on prolactin secretion.
-
Sample Collection: Collect the cell culture supernatant from each well. This supernatant contains the secreted prolactin.
-
Prolactin Quantification (ELISA):
-
Use a commercial prolactin ELISA kit, following the manufacturer's instructions.
-
Typically, this involves adding the collected supernatant and standards to microplate wells coated with anti-prolactin antibodies.
-
An enzyme-conjugated secondary antibody is added, which binds to the captured prolactin, forming a "sandwich".
-
A substrate is added, which reacts with the enzyme to produce a measurable color change.
-
The reaction is stopped, and the absorbance is read on a microplate reader at the specified wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known prolactin standards.
-
Calculate the prolactin concentration in each sample from the standard curve.
-
Plot the percentage of prolactin inhibition (relative to the vehicle control) against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in prolactin secretion.
-
References
Foundational Research on Non-Ergot Dopamine Agonists: A Technical Guide
Abstract
Non-ergot dopamine agonists represent a cornerstone in the management of Parkinson's disease and other dopamine-related disorders. Unlike their ergot-derived predecessors, these synthetic compounds offer a more selective pharmacological profile and a reduced risk of certain adverse effects, such as fibrotic reactions. This technical guide provides an in-depth overview of the foundational research on non-ergot dopamine agonists, tailored for researchers, scientists, and drug development professionals. It covers their core pharmacology, receptor binding affinities, key signaling pathways, and the detailed experimental protocols used for their characterization. This document aims to serve as a comprehensive resource for understanding the fundamental science that underpins the development and application of this critical class of therapeutic agents.
Introduction to Non-Ergot Dopamine Agonists
Dopamine agonists are compounds that activate dopamine receptors, mimicking the effect of the endogenous neurotransmitter, dopamine.[1] They are broadly classified into two categories based on their chemical structure: ergot-derived and non-ergot-derived. The first generation of dopamine agonists were derived from ergot alkaloids.[1] However, their use has been associated with serious side effects, including cardiac valve fibrosis, which is thought to be related to off-target activity at serotonin 5-HT2B receptors.
This led to the development of second-generation, non-ergot dopamine agonists, such as pramipexole, ropinirole, rotigotine, and apomorphine.[2] These synthetic compounds do not share the ergoline chemical structure and generally exhibit a more favorable safety profile.[2] They primarily target the D2-like family of dopamine receptors (D2, D3, D4), which are crucial for regulating motor control, motivation, and reward.[2] Their primary therapeutic application is in the treatment of motor symptoms associated with Parkinson's disease, where they provide a stable and continuous stimulation of dopamine receptors in the striatum.
Pharmacology and Receptor Binding Profiles
The therapeutic effects and side-effect profiles of non-ergot dopamine agonists are largely determined by their specific binding affinities for the different dopamine receptor subtypes. Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). Most clinically approved non-ergot agonists show a higher affinity for the D2-like family, with a particular preference for the D3 receptor subtype.
Quantitative Binding Affinity Data
The binding affinity of a drug for its receptor is a critical measure of its potency and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) for several prominent non-ergot dopamine agonists across the five human dopamine receptor subtypes, as determined by radioligand binding assays.
| Compound | D1 (Kᵢ, nM) | D2 (Kᵢ, nM) | D3 (Kᵢ, nM) | D4 (Kᵢ, nM) | D5 (Kᵢ, nM) | Reference |
| Pramipexole | >10,000 | 5.0 | 0.5 | 5.1 | >10,000 | |
| Ropinirole | >10,000 | 19 | 3.1 | 45 | >10,000 | |
| Rotigotine | 83 | 13 | 0.71 | 15 | 16 | |
| Apomorphine | 44 | 3.1 | 2.5 | 1.8 | 2.0 |
Note: Data is compiled from published literature and may vary depending on the specific experimental conditions (e.g., radioligand, tissue preparation). The reference cited provides a comparative analysis under consistent conditions.
Key Signaling Pathways
Non-ergot dopamine agonists exert their cellular effects by activating intracellular signaling cascades upon binding to D2-like receptors. These receptors are primarily coupled to the Gαi/o family of G-proteins.
Activation of a D2-like receptor by an agonist induces a conformational change in the receptor, which promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both dissociated components can then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
Collectively, these signaling events lead to a reduction in neuronal excitability and neurotransmitter release, which is the primary mechanism underlying the therapeutic effects of these drugs in conditions like Parkinson's disease.
Methodologies in Dopamine Agonist Research
The characterization of non-ergot dopamine agonists relies on a suite of standardized in vitro assays to determine their binding affinity and functional activity at dopamine receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of a test compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.
-
Test Compound: Non-ergot dopamine agonist of interest.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent unlabeled antagonist, such as Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Equipment: 96-well microplates, liquid scintillation counter, glass fiber filters (e.g., GF/C).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of receptor membranes, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of receptor membranes, 50 µL of [³H]-Spiperone, and 50 µL of Haloperidol (10 µM final concentration).
-
Test Compound: 50 µL of receptor membranes, 50 µL of [³H]-Spiperone, and 50 µL of the test compound at each dilution.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a 96-well glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding). Wash the filters rapidly three times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Protocol: cAMP Functional Assay
This functional assay measures the ability of an agonist to activate Gαi/o-coupled receptors by quantifying the resulting decrease in intracellular cAMP levels.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound in inhibiting cAMP production via the human dopamine D2 receptor.
Materials:
-
Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the recombinant human dopamine D2 receptor.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test Compound: Non-ergot dopamine agonist of interest.
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or GloSensor-based assays).
-
Assay Buffer/Medium: As recommended by the cell line and detection kit manufacturer.
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the test compound at various concentrations to the wells.
-
Adenylyl Cyclase Activation: Immediately add a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal cAMP response) to all wells except the basal control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Generate Dose-Response Curve: Plot the measured cAMP levels (or the assay signal, which is often inversely proportional to cAMP) against the logarithm of the test compound concentration.
-
Determine EC₅₀ and Emax: Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum inhibition of forskolin-stimulated cAMP production).
-
Normalization: The Emax is often expressed as a percentage of the inhibition achieved by a known full agonist.
Experimental Workflow in Agonist Discovery
The preclinical discovery and characterization of a novel non-ergot dopamine agonist follows a structured, multi-stage workflow designed to identify compounds with the desired pharmacological profile. This process begins with broad screening and progresses through increasingly specific assays to select promising lead candidates for further development.
Conclusion
The foundational research into non-ergot dopamine agonists has been instrumental in advancing the treatment of Parkinson's disease and related disorders. Through the application of rigorous pharmacological assays, such as radioligand binding and functional cAMP studies, scientists have been able to characterize the distinct binding profiles and signaling mechanisms of these compounds. This has enabled the development of drugs with high affinity and selectivity for D2-like receptors, particularly the D3 subtype, while minimizing off-target effects. The systematic workflow from high-throughput screening to in vivo validation continues to guide the discovery of novel agonists with improved therapeutic properties. This technical guide provides a core framework for understanding these fundamental principles, serving as a resource for ongoing and future research in the field of dopamine receptor pharmacology.
References
Exploratory Studies of Quinagolide in Neurological Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinagolide, a non-ergot selective dopamine D2 receptor agonist, is well-established for the treatment of hyperprolactinemia. Its specific mechanism of action on the central nervous system's dopaminergic pathways suggests a potential therapeutic role in a range of neurological disorders where dopamine dysregulation is a key pathophysiological feature. This technical guide provides a comprehensive overview of the exploratory studies and theoretical rationale for the use of this compound in neurological disorders, with a primary focus on Parkinson's disease, and potential applications in Tourette's syndrome and Huntington's disease. Due to the limited direct research on this compound in many of these conditions, this guide also incorporates data and protocols from studies of other dopamine D2 receptor agonists to provide a broader context for future research and development.
Core Mechanism of Action: D2 Receptor Agonism
This compound exerts its effects by selectively binding to and activating dopamine D2 receptors in the brain.[1][2] These receptors are G protein-coupled receptors that, upon activation, initiate a signaling cascade that modulates neuronal activity. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability.
Dopamine D2 receptors are prominently expressed in the basal ganglia, a group of subcortical nuclei critical for motor control, learning, and motivation.[2] In conditions like Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, resulting in motor symptoms. By acting as a dopamine substitute at the postsynaptic D2 receptors, this compound can help to restore dopaminergic neurotransmission and alleviate these symptoms.
Signaling Pathway of this compound (Dopamine D2 Receptor Agonist)
Caption: Signaling pathway of this compound at the Dopamine D2 receptor.
Exploratory Studies in Parkinson's Disease
The primary rationale for using dopamine agonists like this compound in Parkinson's disease (PD) is to provide continuous dopaminergic stimulation to the striatal receptors, thereby mitigating motor fluctuations and dyskinesias that can occur with levodopa therapy. While large-scale clinical trials specifically for this compound in PD are limited compared to other dopamine agonists, its efficacy is extrapolated from its class effects.
Quantitative Data from a Representative Study of a Dopamine D2 Agonist (Pergolide) in Parkinson's Disease
The following table summarizes data from an open-label trial of pergolide, another potent dopamine D2 agonist, in patients with Parkinson's disease who had previously failed bromocriptine therapy. This data is illustrative of the potential effects of a D2 agonist in this patient population.
| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Improvement |
| Total Disability Score | 38.6 ± 12.1 | 29.4 ± 11.8 | 23.8% |
| Tremor Score | 2.1 ± 0.9 | 1.5 ± 0.8 | 28.6% |
| Rigidity Score | 2.4 ± 0.7 | 1.8 ± 0.6 | 25.0% |
| Bradykinesia Score | 3.2 ± 0.6 | 2.5 ± 0.7 | 21.9% |
| Data adapted from Factor SA, Sanchez-Ramos JR, Weiner WJ. Parkinson's disease: an open label trial of pergolide in patients failing bromocriptine therapy. J Neurol Neurosurg Psychiatry. 1988;51(4):529-533. |
Experimental Protocol: Open-Label Trial of a Dopamine Agonist in Parkinson's Disease
This protocol is a representative example of how an open-label trial for a dopamine agonist like this compound in Parkinson's disease might be structured.
-
Patient Population: Patients with idiopathic Parkinson's disease experiencing motor fluctuations ("on-off" phenomena) despite optimized levodopa therapy.
-
Inclusion Criteria: Diagnosis of PD based on established criteria (e.g., UK Parkinson's Disease Society Brain Bank Clinical Diagnostic Criteria), age 30-80 years, stable dose of levodopa for at least 4 weeks prior to baseline.
-
Exclusion Criteria: Atypical parkinsonism, dementia, severe uncontrolled medical conditions.
-
Study Design: An open-label, prospective study.
-
Treatment:
-
Initiate the dopamine agonist at a low dose (e.g., for this compound, 25 µ g/day ).
-
Titrate the dose upwards every 3-7 days based on clinical response and tolerability, to a target dose (e.g., 75-150 µ g/day for this compound).
-
The dose of levodopa may be adjusted downwards if dopaminergic side effects such as dyskinesia emerge.
-
-
Assessments:
-
Baseline: Unified Parkinson's Disease Rating Scale (UPDRS) parts I-IV, patient diaries to record "on," "off," and "dyskinesia" time, vital signs, and laboratory safety tests.
-
Follow-up Visits (e.g., weeks 2, 4, 8, 12): Repeat all baseline assessments.
-
-
Primary Outcome Measures: Change from baseline in the total time spent in the "off" state.
-
Secondary Outcome Measures: Change from baseline in UPDRS scores, particularly the motor score (Part III), and changes in the duration and severity of dyskinesias.
Potential Applications in Other Neurological Disorders
Tourette's Syndrome
Tourette's syndrome (TS) is a neurodevelopmental disorder characterized by motor and phonic tics. The pathophysiology is thought to involve hyperactivity of the dopaminergic system in the cortico-striato-thalamo-cortical circuits. While dopamine D2 receptor antagonists are a mainstay of treatment, there is a paradoxical therapeutic potential for D2 agonists. The rationale is that low doses of D2 agonists may preferentially act on presynaptic autoreceptors, leading to a reduction in dopamine synthesis and release, thereby decreasing overall dopaminergic tone.
While no formal clinical trials of this compound for Tourette's syndrome are readily available in the published literature, a study on the D1/D2/D3 agonist pergolide demonstrated its efficacy in reducing tic severity in children.
Quantitative Data from a Randomized, Double-Blind, Crossover Trial of Pergolide in Tourette's Syndrome
| Outcome Measure | Placebo (Mean ± SD) | Pergolide (Mean ± SD) | p-value |
| Yale Global Tic Severity Scale (YGTSS) Score | 42.0 ± 20.4 | 23.5 ± 18.7 | 0.0011 |
| Data adapted from Gilbert DL, Dure LS, Sethuraman G, et al. Tourette's syndrome improvement with pergolide in a randomized, double-blind, crossover trial. Neurology. 2000;54(6):1310-1315. |
Experimental Protocol: Double-Blind, Placebo-Controlled, Crossover Trial for a Dopamine Agonist in Tourette's Syndrome
-
Patient Population: Children and adolescents (e.g., aged 7-17 years) with a DSM-IV diagnosis of Tourette's disorder.
-
Inclusion Criteria: Yale Global Tic Severity Scale (YGTSS) total tic score of ≥20 at baseline.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Treatment Periods:
-
Period 1 (6 weeks): Patients are randomized to receive either the dopamine agonist or a matching placebo. The dose is gradually titrated to a predetermined maximum (e.g., up to 300 µ g/day for pergolide).
-
Washout Period (2 weeks): All patients receive a placebo.
-
Period 2 (6 weeks): Patients are crossed over to the alternate treatment.
-
-
Primary Outcome Measure: Change in the YGTSS total tic score.
-
Assessments: YGTSS, Clinical Global Impression (CGI) scale, and monitoring for adverse events at baseline and at the end of each treatment period.
Huntington's Disease
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by chorea, cognitive decline, and psychiatric disturbances. The underlying pathology involves the degeneration of medium spiny neurons in the striatum. The role of dopamine in HD is complex, with evidence suggesting a state of dopaminergic hypersensitivity in the early stages, contributing to chorea. Therefore, treatments for chorea often involve dopamine-depleting agents or D2 receptor antagonists.
The potential role for a D2 agonist like this compound is less clear and would likely be counterintuitive for treating chorea. However, in later stages of HD, as the disease progresses, some patients may develop parkinsonian features, and in such cases, a trial of a dopamine agonist might be considered, though this is not standard practice and would be highly experimental. There are currently no published exploratory studies of this compound in Huntington's disease.
Alzheimer's Disease: A Less Explored Avenue
Alzheimer's disease (AD) is primarily characterized by the accumulation of amyloid-beta plaques and tau tangles, leading to widespread neurodegeneration. While some studies have suggested alterations in the dopaminergic system in AD, particularly related to apathy and other behavioral symptoms, the primary focus of drug development has been on amyloid- and tau-targeted therapies. There is currently no strong rationale or preclinical evidence to suggest a disease-modifying role for dopamine D2 agonists like this compound in Alzheimer's disease.
Experimental Workflows for Preclinical and Clinical Development
The development of a dopamine agonist for a neurological disorder typically follows a structured workflow from preclinical research to clinical trials.
Preclinical and Clinical Development Workflow
Caption: A typical workflow for drug development in neurological disorders.
Representative Preclinical Experimental Protocol: 6-OHDA Rodent Model of Parkinson's Disease
This protocol describes a common animal model used to screen drugs for potential efficacy in Parkinson's disease.
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Lesioning:
-
Animals are anesthetized, and a stereotaxic frame is used to unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. This selectively destroys dopaminergic neurons.
-
A successful lesion is typically confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
-
Drug Administration:
-
Animals are divided into treatment and vehicle control groups.
-
This compound or the vehicle is administered daily via an appropriate route (e.g., subcutaneous injection or oral gavage) for a specified duration (e.g., 2-4 weeks).
-
-
Behavioral Testing:
-
Rotational Behavior: The number of contralateral rotations induced by apomorphine is measured before and after the treatment period. A reduction in rotations in the treatment group suggests a therapeutic effect.
-
Cylinder Test: Assesses forelimb akinesia by measuring the spontaneous use of the impaired forelimb.
-
Corridor Test: Evaluates sensorimotor neglect.
-
-
Post-mortem Analysis:
-
At the end of the study, animals are euthanized, and their brains are collected.
-
Immunohistochemical staining for tyrosine hydroxylase (TH) is performed on brain sections to quantify the extent of dopaminergic neuron loss in the substantia nigra and the striatum.
-
Conclusion and Future Directions
This compound's selective dopamine D2 receptor agonist activity provides a strong theoretical basis for its exploration in various neurological disorders characterized by dopaminergic dysfunction. While its use in Parkinson's disease is supported by the well-established efficacy of its drug class, direct clinical trial data remains limited. For Tourette's syndrome, the potential for low-dose this compound to modulate dopamine release via presynaptic autoreceptors is an intriguing hypothesis that warrants further investigation, especially given the positive results seen with other dopamine agonists. The role of this compound in Huntington's disease and Alzheimer's disease is currently less defined and would require significant preclinical research to establish a clear rationale for clinical development.
Future research should focus on:
-
Preclinical studies of this compound in animal models of Tourette's syndrome and Huntington's disease to assess its effects on relevant behavioral and neurochemical endpoints.
-
Pilot clinical trials to evaluate the safety, tolerability, and preliminary efficacy of low-dose this compound in patients with Tourette's syndrome.
-
Well-controlled, randomized clinical trials to definitively establish the efficacy and safety of this compound in the management of motor symptoms in Parkinson's disease, particularly in comparison to other available dopamine agonists.
By systematically exploring the potential of this compound in these neurological disorders, the scientific and medical communities may be able to expand the therapeutic armamentarium for these challenging conditions.
References
Quinagolide's Impact on Cyclic AMP (cAMP) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinagolide is a selective, non-ergot dopamine D2 receptor agonist utilized primarily in the management of hyperprolactinemia.[1] Its therapeutic effect is rooted in its ability to modulate intracellular signaling cascades, most notably the cyclic AMP (cAMP) pathway. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound impacts cAMP levels, supported by a summary of relevant quantitative data, detailed experimental protocols for assessing this activity, and visualizations of the key signaling pathways and experimental workflows.
Introduction: this compound and its Primary Mechanism of Action
This compound exerts its pharmacological effects by binding with high affinity to dopamine D2 receptors, which are predominantly expressed on lactotroph cells within the anterior pituitary gland.[1][2] These receptors are G protein-coupled receptors (GPCRs) that associate with the Gi/o family of G proteins. The activation of D2 receptors by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP.[1][2] The consequent reduction in intracellular cAMP levels is the pivotal event that culminates in the potent suppression of both basal and stimulated prolactin secretion.
Quantitative Analysis of D2 Receptor Agonist-Mediated cAMP Inhibition
| Compound | Cell Line | Assay Type | Parameter | Value |
| Dopamine | DRD2 Nomad Cell Line | cAMP Flux (Gi/o activation) | EC50 | 2.76 x 10-6 M |
This table presents representative data for the endogenous agonist dopamine to illustrate the potency of D2 receptor-mediated cAMP inhibition. Specific IC50/EC50 values for this compound were not available in the reviewed literature.
Signaling Pathway of this compound Action
The binding of this compound to the dopamine D2 receptor triggers a series of intracellular events that lead to the reduction of cAMP. This signaling pathway is a classic example of Gi/o-coupled receptor signal transduction.
Caption: this compound Signaling Pathway Leading to cAMP Reduction.
Experimental Protocols for Measuring this compound's Impact on cAMP Levels
The following section details a representative experimental protocol for quantifying the inhibitory effect of this compound on cAMP production in a cell-based assay. This protocol is a composite of established methods for assessing the activity of Gi/o-coupled receptors.
Objective
To determine the dose-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound in a cell line stably expressing the human dopamine D2 receptor.
Materials
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK-293) cells stably transfected with the human dopamine D2 receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents:
-
This compound hydrochloride
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
cAMP Detection Kit: A commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a fluorescence polarization (FP) assay, or a bioluminescence resonance energy transfer (BRET)-based biosensor assay.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader compatible with the chosen cAMP detection method
-
384-well white, solid-bottom assay plates
-
Experimental Workflow
References
The Pharmacodynamics of Quinagolide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinagolide is a non-ergot derivative, selective dopamine D2 receptor agonist utilized in the management of hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin.[1][2][] Its therapeutic effect stems from its ability to potently suppress both basal and stimulated prolactin secretion from lactotroph cells in the anterior pituitary gland.[2][4] This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor binding properties, downstream signaling pathways, and a summary of its clinical efficacy.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a potent and selective agonist at dopamine D2 receptors. Prolactin secretion is tonically inhibited by dopamine released from tuberoinfundibular neurons in the hypothalamus. This compound mimics this endogenous regulatory mechanism by binding to and activating D2 receptors on the surface of lactotroph cells. This activation triggers a cascade of intracellular events that ultimately leads to the inhibition of prolactin synthesis and release. While this compound demonstrates high affinity for D2 receptors, it has a low affinity for D1 receptors, contributing to its selective pharmacological profile.
Quantitative Pharmacodynamic Data
A comprehensive review of the available scientific literature reveals a notable scarcity of publicly accessible in vitro quantitative data for this compound, such as Ki values from competitive binding assays and EC50/IC50 values from functional assays like GTPγS binding and β-arrestin recruitment. However, some key data points and clinical observations are available.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Receptor | Value | Species/System | Reference |
| EC50 (Prolactin Inhibition) | Dopamine D2 | 0.058 nM | Rat Anterior Pituitary Cells | |
| Potency (Prolactin Inhibition) | Dopamine D2 | Picomolar concentrations | Dissociated Rat Anterior Pituitary Cells |
Table 2: Comparative Clinical Efficacy of Dopamine Agonists in Hyperprolactinemia
| Drug | Prolactin Normalization Rate | Tumor Reduction (>50%) | Common Side Effects | References |
| This compound | 69% | 20% | Nausea, vomiting, dizziness, headache | |
| Cabergoline | 75-90% | >30% | Nausea, dizziness, headache | |
| Bromocriptine | ~70% | ~30% | Nausea, vomiting, postural hypotension |
Note: The reported efficacy rates can vary between studies depending on the patient population and study design.
Signaling Pathways
The activation of dopamine D2 receptors by this compound initiates a series of intracellular signaling events, primarily through the canonical G protein-dependent pathway.
G Protein-Dependent Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gi/o family of G proteins.
Upon binding of this compound, the D2 receptor undergoes a conformational change, leading to the activation of the associated Gi protein. This activation causes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of downstream targets, including transcription factors involved in prolactin gene expression. This cascade ultimately results in the suppression of prolactin synthesis.
Potential G Protein-Independent Signaling (β-Arrestin Pathway)
While the G protein-dependent pathway is the primary mechanism for D2 receptor-mediated inhibition of prolactin secretion, GPCRs can also signal through G protein-independent pathways, most notably involving β-arrestins. Agonist binding can lead to the recruitment of β-arrestins to the receptor, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.
The functional selectivity of this compound, meaning its preference for activating the G protein pathway versus the β-arrestin pathway, has not been extensively characterized in publicly available literature. Understanding this "biased agonism" is crucial, as it can influence both the therapeutic efficacy and the side-effect profile of a drug.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of dopamine D2 receptor agonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the dopamine D2 receptor (e.g., from CHO or HEK293 cells stably transfected with the D2 receptor gene) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Radioligand: A radiolabeled antagonist with high affinity for the D2 receptor, such as [3H]-spiperone, is used at a concentration near its Kd value.
-
Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, providing a measure of its functional activity at Gs- or Gi-coupled receptors.
Detailed Methodology:
-
Cell Culture: Cells expressing the dopamine D2 receptor (e.g., CHO-K1 cells) are plated in a multi-well plate.
-
Assay Buffer: A suitable buffer, such as Hank's Balanced Salt Solution (HBSS) supplemented with HEPES, is used.
-
Stimulation: For Gi-coupled receptors like D2, the adenylyl cyclase is first stimulated with forskolin to increase basal cAMP levels.
-
Compound Addition: The cells are then treated with varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated for a specific time to allow for the modulation of cAMP levels.
-
cAMP Detection: The intracellular cAMP concentration is measured using a commercially available kit, which can be based on various detection methods such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luciferase-based reporter systems.
-
Data Analysis: The data are plotted as the response (e.g., luminescence or fluorescence ratio) versus the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, providing a readout for G protein-independent signaling.
Detailed Methodology:
-
Assay Principle: Several commercial assays are available, such as the PathHunter® assay, which utilizes enzyme fragment complementation. In this system, the D2 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, forming an active enzyme that generates a chemiluminescent signal.
-
Cell Lines: Engineered cell lines co-expressing the tagged D2 receptor and β-arrestin are used.
-
Compound Addition: Cells are treated with varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated to allow for β-arrestin recruitment.
-
Signal Detection: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The data are plotted as the luminescent signal versus the logarithm of the agonist concentration to determine the EC50 for β-arrestin recruitment.
Conclusion
This compound is a potent and selective dopamine D2 receptor agonist that effectively suppresses prolactin secretion. Its primary mechanism of action involves the activation of the Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. While detailed in vitro quantitative data on its binding affinity and functional selectivity are limited in the public domain, clinical studies have demonstrated its efficacy in treating hyperprolactinemia. Further research into its potential for biased agonism at the D2 receptor could provide deeper insights into its therapeutic profile and guide the development of future dopamine receptor modulators.
References
An In-Depth Technical Guide to the Initial Investigations of Quinagolide's Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinagolide is a potent, selective, non-ergot-derived dopamine D2 receptor agonist developed for the treatment of hyperprolactinemia. This condition, characterized by elevated levels of the hormone prolactin, can lead to significant gonadal dysfunction and long-term complications such as osteoporosis. Initial investigations into this compound revealed its high efficacy in normalizing prolactin levels and reducing the size of prolactin-secreting pituitary tumors (prolactinomas). Its targeted mechanism of action, favorable tolerability profile compared to older ergot-derived dopamine agonists, and long-lasting effects have established it as a valuable therapeutic option. This document provides a comprehensive technical overview of the foundational preclinical and clinical studies that elucidated this compound's therapeutic potential, with a focus on its mechanism, quantitative efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by mimicking the action of endogenous dopamine on D2 receptors located on the surface of lactotroph cells in the anterior pituitary gland. Prolactin secretion is naturally under tonic inhibitory control by dopamine. By acting as a potent agonist at these D2 receptors, this compound initiates a signaling cascade that potently suppresses both basal and stimulated prolactin secretion.
Dopamine D2 Receptor Signaling Pathway
This compound's binding to the D2 receptor, a G protein-coupled receptor (GPCR), activates the inhibitory G protein, Gαi/o. This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels is the primary mechanism responsible for the profound inhibition of prolactin synthesis and release from lactotroph cells. While this compound also binds to D1 receptors, it does so with very low affinity, making this interaction clinically irrelevant.
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Quinagolide on Pituitary Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies to evaluate the effects of quinagolide on pituitary cells. The protocols detailed below cover cell culture, assessment of cell viability, and measurement of hormone secretion, providing a framework for investigating the mechanism of action and therapeutic potential of this dopamine D2 receptor agonist.
Introduction
This compound is a non-ergot selective dopamine D2 receptor agonist used in the management of hyperprolactinemia.[1][2] Its primary mechanism of action involves the inhibition of prolactin synthesis and secretion from lactotroph cells in the anterior pituitary gland.[1][3][4] By activating D2 receptors, this compound initiates a signaling cascade that leads to the suppression of adenylyl cyclase activity and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This guide outlines protocols to study these effects in a controlled in vitro environment.
Key Experimental Protocols
Pituitary Cell Culture
The choice of cell model is critical for the relevance of in vitro findings. Both primary pituitary cell cultures and established cell lines are valuable tools.
a) Primary Pituitary Cell Culture (Rat Model)
This protocol provides a method for establishing primary cultures from rat anterior pituitary glands, offering a model that closely mimics the physiological diversity of the pituitary.
Materials:
-
Sprague-Dawley rats (male or female)
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Collagenase type II
-
Hyaluronidase
-
DNase I
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cell culture plates (96-well, 24-well, or 6-well)
Procedure:
-
Euthanize rats according to approved institutional animal care and use committee protocols.
-
Aseptically dissect the anterior pituitary glands.
-
Wash the glands three times with sterile, ice-cold HBSS.
-
Mince the tissue into small fragments (approximately 1 mm³).
-
Incubate the minced tissue in a solution of collagenase (1 mg/mL), hyaluronidase (0.5 mg/mL), and DNase I (0.1 mg/mL) in HBSS for 60-90 minutes at 37°C with gentle agitation.
-
Disperse the cells by gentle pipetting every 15-20 minutes.
-
Stop the enzymatic digestion by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow cells to adhere and recover for 48-72 hours before initiating experiments.
b) Pituitary Tumor Cell Lines
Established cell lines offer a more homogenous and readily available alternative to primary cultures.
-
GH3 Cells (ATCC® CCL-82.1™): A rat pituitary tumor cell line that secretes both prolactin and growth hormone. These cells are a suitable model for studying the inhibitory effects of this compound on prolactin secretion.
-
AtT-20 Cells (ATCC® CRL-1795™): A mouse pituitary tumor cell line that secretes adrenocorticotropic hormone (ACTH). While not a primary model for prolactin-secreting tumors, they can be used to assess the specificity of this compound's effects on different pituitary cell types.
Culture Conditions for GH3 and AtT-20 Cells:
-
Medium: F-12K Medium (for GH3) or DMEM (for AtT-20) supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Temperature: 37°C
-
Atmosphere: 5% CO2, humidified.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
This compound Treatment Protocol
Materials:
-
This compound hydrochloride
-
Sterile, deionized water or dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in sterile water or DMSO. Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution in complete culture medium to achieve the desired final concentrations. Based on its high potency, a concentration range of 0.01 nM to 100 nM is recommended for initial dose-response studies.
-
Remove the existing medium from the cultured pituitary cells.
-
Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of water or DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability and Proliferation Assays
To assess the cytotoxic or cytostatic effects of this compound on pituitary cells, standard colorimetric or fluorometric assays can be employed.
a) MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Culture and treat cells with this compound in a 96-well plate as described above.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) MTS Assay
This assay is similar to the MTT assay but the formazan product is soluble in the culture medium, simplifying the procedure.
Materials:
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well plate reader
Procedure:
-
Culture and treat cells with this compound in a 96-well plate.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance at 490 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Hormone Secretion Assay (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the amount of hormone secreted into the culture medium.
Materials:
-
Commercial ELISA kit for the hormone of interest (e.g., rat prolactin, mouse ACTH)
-
Culture supernatants from this compound-treated and control cells
-
Microplate reader
Procedure:
-
Culture and treat pituitary cells with this compound in multi-well plates (e.g., 24-well).
-
At the end of the treatment period, collect the culture medium from each well.
-
Centrifuge the medium at 1000 x g for 10 minutes to pellet any detached cells and debris.
-
Perform the ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the hormone concentration in each sample based on a standard curve.
-
Normalize the hormone concentration to the number of viable cells or total protein content in the corresponding well.
Data Presentation
The following tables provide an illustrative example of how to present the quantitative data obtained from the described experiments. Note: The data presented here is hypothetical and serves as a template for reporting experimental findings.
Table 1: Effect of this compound on the Viability of GH3 Pituitary Cells
| This compound Concentration (nM) | Cell Viability (% of Control) ± SD (24h) | Cell Viability (% of Control) ± SD (48h) | Cell Viability (% of Control) ± SD (72h) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 0.01 | 98.2 ± 3.9 | 97.5 ± 4.2 | 96.8 ± 5.3 |
| 0.1 | 96.5 ± 4.1 | 94.8 ± 3.8 | 92.1 ± 4.7 |
| 1 | 92.1 ± 3.5 | 88.3 ± 4.0 | 85.6 ± 4.1 |
| 10 | 85.7 ± 4.8 | 79.1 ± 5.2 | 74.3 ± 3.9 |
| 100 | 78.3 ± 5.0 | 70.2 ± 4.6 | 65.9 ± 5.5 |
Table 2: Effect of this compound on Prolactin Secretion from Primary Rat Pituitary Cells
| This compound Concentration (nM) | Prolactin Secretion (ng/mL) ± SD (24h) | Prolactin Secretion (% of Control) ± SD (24h) |
| 0 (Vehicle) | 52.3 ± 4.1 | 100.0 ± 7.8 |
| 0.01 | 45.1 ± 3.8 | 86.2 ± 7.3 |
| 0.1 | 33.7 ± 3.1 | 64.4 ± 5.9 |
| 1 | 21.5 ± 2.5 | 41.1 ± 4.8 |
| 10 | 12.8 ± 1.9 | 24.5 ± 3.6 |
| 100 | 8.9 ± 1.5 | 17.0 ± 2.9 |
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: this compound Signaling Pathway in Pituitary Lactotrophs.
Caption: General Experimental Workflow for In Vitro this compound Studies.
References
Application Notes and Protocols for Preparing Quinagolide Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinagolide is a potent and selective non-ergot dopamine D2 receptor agonist. Its primary mechanism of action involves the inhibition of prolactin secretion from the anterior pituitary gland. By activating D2 receptors, this compound reduces adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent suppression of prolactin release.[1] This property makes this compound a valuable tool for studying dopaminergic signaling pathways and a therapeutic agent for hyperprolactinemia. In the context of cell culture, this compound is utilized to investigate its effects on various cell types, particularly pituitary tumor cells and other cells expressing dopamine D2 receptors.
These application notes provide a comprehensive guide to preparing and utilizing this compound stock solutions for in vitro cell culture experiments.
Data Presentation
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C20H33N3O3S | [1] |
| Molecular Weight (Free Base) | 395.56 g/mol | |
| Molecular Weight (HCl salt) | 432.02 g/mol | |
| Solubility in Water | Sparingly soluble (0.2%) | [1] |
| Solubility in DMSO | 3.85 mg/mL (8.91 mM with ultrasonic) |
Recommended Concentrations for Cell Culture
| Parameter | Concentration Range | Notes |
| Stock Solution Concentration | 1 mM - 10 mM in DMSO | Higher concentrations can be prepared depending on the specific solubility of the this compound salt used. It is recommended to prepare a high-concentration stock to minimize the volume of DMSO added to the cell culture medium. |
| Working Concentration | 10 nM - 1 µM | The optimal concentration should be determined empirically for each cell line and experimental endpoint. A starting concentration of 100 nM has been used in studies with endometrial mesenchymal stromal cells. |
| Final DMSO Concentration in Media | < 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments. |
Experimental Protocols
Materials
-
This compound hydrochloride (or free base) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound hydrochloride stock solution. Adjust the amounts accordingly for different concentrations or volumes.
-
Calculate the required mass of this compound:
-
Molecular weight of this compound HCl = 432.02 g/mol
-
To make 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 432.02 g/mol x 1000 mg/g
-
Mass = 4.32 mg
-
-
-
Weighing the this compound:
-
In a sterile microcentrifuge tube or vial, accurately weigh out 4.32 mg of this compound hydrochloride powder.
-
It is recommended to weigh a slightly larger amount and dissolve it in the corresponding volume of DMSO for better accuracy, especially if not using a high-precision balance.
-
-
Dissolving the this compound:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
-
Sterilization (Optional):
-
DMSO is a potent solvent and is generally considered self-sterilizing. However, if there are concerns about contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol for Treating Cells with this compound
-
Thaw the stock solution:
-
Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
-
Prepare the working solution:
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration.
-
Example for a final concentration of 100 nM in 10 mL of media from a 10 mM stock:
-
Use the formula: C1V1 = C2V2
-
(10 mM) x V1 = (100 nM) x (10 mL)
-
Convert units to be consistent (e.g., to nM and mL):
-
(10,000,000 nM) x V1 = (100 nM) x (10 mL)
-
V1 = (100 nM x 10 mL) / 10,000,000 nM
-
V1 = 0.0001 mL = 0.1 µL
-
To improve accuracy, it is recommended to perform a serial dilution. For example, first dilute the 10 mM stock 1:100 in media to make a 100 µM intermediate solution, and then add 10 µL of the intermediate solution to 10 mL of media.
-
-
-
Treat the cells:
-
Remove the existing media from the cultured cells and replace it with the media containing the desired concentration of this compound.
-
Remember to include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.
-
-
Incubation:
-
Incubate the cells for the desired period according to the experimental design.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound stock solution.
Caption: this compound's signaling pathway in pituitary cells.
References
Application Notes and Protocols: Evaluating Quinagolide's Efficacy in GH3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinagolide is a potent and selective non-ergot dopamine D2 receptor agonist utilized in the management of hyperprolactinemia. It effectively suppresses prolactin secretion from lactotroph cells in the anterior pituitary gland. The GH3 cell line, derived from a rat pituitary tumor, is a widely used in vitro model for studying the synthesis and secretion of prolactin and growth hormone. However, extensive research indicates that GH3 cells exhibit resistance to dopamine D2 receptor agonists, including compounds similar to this compound. This document provides a comprehensive overview of the reported effects of dopamine agonists on GH3 cells, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Data Presentation: Efficacy of Dopamine D2 Agonists on GH3 Cells
The available scientific literature suggests that GH3 cells are not a suitable model for determining the effective concentration of this compound for inhibiting prolactin secretion due to impaired dopamine D2 receptor signaling.
| Dopamine Agonist | Cell Line | Observed Effect on Prolactin Secretion | Effective Concentration | Reference |
| Quinpirole | GH3 | No effect on prolactin secretion or gene expression. | Not Applicable | [1] |
| Bromocriptine | GH3 | Resistance observed; high concentrations (10⁻⁴ M) showed some reduction in prolactin and cell number, likely through non-dopaminergic pathways. | Not Applicable for specific D2 agonism | [2] |
| Dopamine | GH3 | Lack of effect due to impaired high-affinity D2 receptor binding. | Not Applicable | [3] |
| Quinpirole | Primary Rat Pituitary Cells | Significant inhibition of prolactin secretion (2.6-fold) and gene expression (3.6-fold). | Not specified in abstract | [1] |
Note: The resistance of GH3 cells to dopamine agonists is a critical consideration for experimental design. While these cells express D2 receptor mRNA and protein, the functional response is compromised[3].
Signaling Pathways
Dopamine D2 Receptor Signaling Pathway in Responsive Pituitary Cells
In responsive lactotrophs, this compound binds to the D2 receptor, initiating a signaling cascade that leads to the inhibition of prolactin synthesis and secretion.
Caption: Dopamine D2 receptor signaling cascade in responsive cells.
Experimental Workflow for Assessing Dopamine Agonist Effects
This workflow outlines the general procedure for testing the effect of a compound like this compound on pituitary cell lines.
Caption: General experimental workflow for testing drug effects.
Experimental Protocols
Protocol 1: GH3 Cell Culture and Maintenance
Objective: To provide a standardized protocol for the culture and maintenance of the GH3 rat pituitary cell line.
Materials:
-
GH3 cell line (e.g., ATCC® CCL-82.1™)
-
F-12K Medium (e.g., ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Horse Serum, heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium:
-
To 500 mL of F-12K Medium, add:
-
75 mL of Horse Serum (final concentration 15%)
-
12.5 mL of Fetal Bovine Serum (final concentration 2.5%)
-
5 mL of Penicillin-Streptomycin solution (final concentration 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of GH3 cells in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
-
Subculturing:
-
GH3 cells grow as a mix of adherent and suspension cells.
-
Aspirate the medium containing floating cells and centrifuge to collect them.
-
Wash the adherent cells with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 6-8 mL of complete growth medium and combine with the collected suspension cells.
-
Centrifuge the entire cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a split ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
Protocol 2: Prolactin Secretion Assay
Objective: To determine the effect of this compound on prolactin secretion from GH3 cells.
Materials:
-
Cultured GH3 cells
-
24-well cell culture plates
-
Serum-free F-12K medium
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Rat Prolactin ELISA kit
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed GH3 cells into a 24-well plate at a density of 2 x 10⁵ cells/well in complete growth medium.
-
Incubate for 24-48 hours to allow for cell attachment and recovery.
-
-
Serum Starvation and Treatment:
-
Gently wash the cells twice with serum-free F-12K medium.
-
Add 500 µL of serum-free F-12K medium to each well and incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in serum-free F-12K medium. A suggested starting range, based on other dopamine agonists, could be from 10⁻¹² M to 10⁻⁶ M.
-
Include a vehicle control group.
-
Remove the starvation medium and add 500 µL of the respective treatment or control media to the wells.
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well without disturbing the cell layer.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells.
-
Store the clarified supernatant at -80°C until analysis.
-
Quantify the concentration of prolactin in the supernatant using a rat prolactin ELISA kit according to the manufacturer's instructions.
-
Normalize the prolactin concentration to the total protein content or cell number in each well.
-
Protocol 3: Cell Viability Assay (MTT)
Objective: To assess the cytotoxicity of this compound on GH3 cells.
Materials:
-
Cultured GH3 cells
-
96-well cell culture plates
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Plating:
-
Seed GH3 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the respective treatment or control media.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Conclusion
While this compound is a clinically effective dopamine D2 receptor agonist for treating hyperprolactinemia, the GH3 cell line is not a responsive in vitro model for studying its prolactin-inhibiting effects due to an impaired D2 receptor signaling pathway. Researchers should consider using primary pituitary cell cultures for such investigations. The protocols provided herein offer a framework for testing the effects of compounds on pituitary cells, bearing in mind the specific characteristics of the chosen cell line.
References
- 1. GH3 and RC-4BC cell lines are not suitable as in vitro models to study prolactin modulation and AHR responsiveness in rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D2S gene transfer improves the sensitivity of GH3 rat pituitary adenoma cells to bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D2 receptor is expressed in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinagolide Administration in Rat Models of Prolactinoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of quinagolide in rat models of prolactinoma. This document includes detailed experimental protocols for inducing prolactinomas, preparing and administering this compound, and monitoring treatment efficacy through prolactin level measurement and tumor volume assessment. Additionally, it outlines the key signaling pathways involved in the mechanism of action of this compound.
Introduction
Prolactinomas are the most common type of pituitary adenoma, characterized by the hypersecretion of prolactin. Rodent models, particularly estrogen-induced prolactinomas in rats, are valuable tools for studying the pathophysiology of this condition and for the preclinical evaluation of therapeutic agents. This compound, a non-ergot dopamine D2 receptor agonist, is an effective treatment for hyperprolactinemia. It normalizes prolactin levels and reduces tumor size by activating dopamine D2 receptors on pituitary lactotrophs, thereby inhibiting prolactin synthesis and secretion.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on prolactin levels and tumor size in rat models of prolactinoma.
Table 1: Effect of this compound on Serum Prolactin Levels in Estrogen-Induced Rat Prolactinoma Models
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Mean Prolactin Level (ng/mL) ± SEM | Percent Reduction from Control |
| Control (Vehicle) | - | 8 weeks | 282 ± 53 | - |
| This compound | 0.3 | 8 weeks | < 15 | > 94% |
Table 2: Effect of this compound on Prolactinoma Tumor Weight in Estrogen-Induced Rat Prolactinoma Models
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Mean Tumor Weight (mg) ± SEM | Percent Reduction from Control |
| Control (Vehicle) | - | 8 weeks | 5270 ± 450 | - |
| This compound | 0.3 | 8 weeks | 660 ± 80 | 87.5% |
Experimental Protocols
Induction of Prolactinoma in Female Fischer 344 Rats
This protocol describes the induction of prolactinomas in rats using sustained estrogen exposure, a widely used and validated method.[4][5]
Materials:
-
Female Fischer 344 rats (4-5 weeks old)
-
17β-estradiol
-
Silastic tubing (medical grade)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Ethanol (70%)
Procedure:
-
Prepare estradiol-filled Silastic capsules. Each capsule should contain a packed length of 17β-estradiol. The length and diameter of the tubing can be adjusted to achieve the desired release rate.
-
Anesthetize the rat using isoflurane.
-
Shave and disinfect the dorsal thoracic region with 70% ethanol.
-
Make a small subcutaneous incision and insert the estradiol-filled Silastic capsule.
-
Close the incision with sutures or surgical clips.
-
Allow the rats to recover for at least 8-12 weeks for prolactinomas to develop. During this period, monitor the animals' health and body weight.
Preparation and Administration of this compound
This protocol outlines the preparation of a this compound solution for oral administration to rats. Oral gavage is a common and effective method for precise dosing.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose (CMC) in water, or corn oil)
-
Gavage needles (16-18 gauge for adult rats)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.3 mg/kg) and the number and weight of the rats.
-
Weigh the this compound powder accurately.
-
Suspend or dissolve the this compound in the chosen vehicle. For aqueous vehicles, sonication may be required to achieve a uniform suspension. A common vehicle composition for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare the formulation fresh daily or ensure its stability if stored.
-
-
Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).
-
Attach the gavage needle to a syringe containing the calculated volume of the this compound formulation. The recommended maximum oral gavage volume for rats is 10-20 mL/kg.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer the treatment once daily for the duration of the study.
-
Monitoring of Treatment Efficacy
This protocol describes the quantification of serum prolactin levels using a commercially available ELISA kit.
Materials:
-
Rat Prolactin ELISA kit
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Microplate reader
-
Pipettes and tips
Procedure:
-
Blood Collection:
-
Collect blood samples from the rats via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Collect the serum and store it at -20°C or -80°C until analysis.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the rat prolactin ELISA kit. A general procedure is as follows:
-
Prepare standards and samples as per the kit's instructions.
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate as specified.
-
Wash the wells.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate and incubate.
-
Wash the wells.
-
Add the substrate and incubate in the dark.
-
Add the stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
-
Calculate the prolactin concentration in the samples based on the standard curve.
-
This protocol provides a general guideline for monitoring pituitary tumor volume in rats using non-invasive imaging techniques.
Materials:
-
MRI or high-frequency ultrasound system with a small animal coil/probe
-
Anesthesia (e.g., isoflurane)
-
Animal monitoring equipment
Procedure:
-
Imaging:
-
Anesthetize the rat and place it in the imaging system.
-
For MRI , acquire T1-weighted and T2-weighted images of the pituitary gland in the sagittal, coronal, and axial planes.
-
For ultrasound , use a high-frequency linear probe to visualize the pituitary gland through the ventral neck approach. The gland will appear as a hypoechoic oval structure.
-
Obtain images at baseline (before treatment) and at regular intervals during the treatment period.
-
-
Volume Calculation:
-
Measure the three-dimensional diameters of the tumor from the images (length, width, and height).
-
Calculate the tumor volume using the ellipsoid formula: Volume = (π/6) x length x width x height .
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Pituitary Lactotrophs
This compound exerts its therapeutic effect by acting as a potent and selective agonist at dopamine D2 receptors on the surface of pituitary lactotroph cells. This interaction initiates a signaling cascade that leads to the inhibition of prolactin synthesis and secretion, as well as the induction of apoptosis in tumor cells.
Caption: this compound's mechanism of action in lactotrophs.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram illustrates the logical flow of an experiment designed to assess the efficacy of this compound in a rat model of prolactinoma.
Caption: Workflow for in vivo this compound efficacy testing.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
- 3. This compound in the management of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Animal Model of Prolactinoma with Fischer 344 Rats [cjrtponline.com]
- 5. A Histopathological Study of Multi-hormone Producing Proliferative Lesions : in Estrogen-induced Rat Pituitary Prolactinoma - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Quinagolide Treatment Protocol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinagolide, a non-ergot selective dopamine D2 receptor agonist, is a potent inhibitor of prolactin secretion. Its primary application in clinical settings is the treatment of hyperprolactinemia and associated disorders, including prolactin-secreting pituitary adenomas (prolactinomas). In the realm of in vivo research, long-term this compound treatment protocols are essential for studying its efficacy and mechanism of action in various animal models. These studies are crucial for understanding its therapeutic potential, elucidating downstream signaling pathways, and developing novel drug therapies.
This document provides detailed application notes and protocols for the long-term in vivo administration of this compound, with a focus on rodent models of hyperprolactinemia and pituitary tumors. It includes information on dosage, administration, monitoring, and data interpretation, as well as a visualization of the key signaling pathways involved.
Data Presentation: Quantitative Summary of Long-Term this compound Efficacy
The following tables summarize quantitative data from representative in vivo studies investigating the long-term effects of this compound treatment.
| Animal Model | Drug & Dosage | Treatment Duration | Key Findings | Reference |
| Female Wistar-Furth rats with SMtTW pituitary tumors | This compound (CV 205-502) at 0.3 mg/kg/day | 2 months | Normalization of plasma prolactin levels (<15 ng/ml vs. >28,000 ng/ml in controls). Significant inhibition of tumor growth (mean tumor weight of 660 mg vs. 5270 mg in controls). | [1] |
| Female Wistar-Furth rats with SMtTW pituitary tumors | This compound (CV 205-502) at 0.03-0.6 mg/kg/day | Not specified | Effective at doses 5-10 times lower than bromocriptine. | [1] |
| Dairy Cows | This compound at 1 mg/day (intramuscular) | 9 weeks | Reduced milking-induced prolactin release and induced a faster decline in milk production. |
Experimental Protocols
Animal Models
The most common animal model for studying the effects of this compound on prolactinomas is the rat bearing a transplantable prolactin-secreting pituitary tumor, such as the SMtTW tumor in Wistar-Furth rats. Other models, such as rats with estrogen-induced prolactinomas, can also be utilized. The choice of model will depend on the specific research question.
This compound Preparation and Administration
a. Drug Preparation:
-
Vehicle: this compound hydrochloride is sparingly soluble in water. For oral administration (gavage), it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. For subcutaneous or intramuscular injections, sterile saline (0.9% NaCl) can be used as a vehicle, potentially with the addition of a solubilizing agent like a few drops of dilute acid (e.g., HCl) to aid dissolution, followed by pH adjustment. It is crucial to ensure complete dissolution or a homogenous suspension before administration.
-
Concentration: The concentration of the this compound solution/suspension should be calculated based on the desired dosage (mg/kg) and the administration volume appropriate for the animal species and route. For rats, oral gavage volumes are typically 5-10 ml/kg, while subcutaneous injection volumes are generally 1-5 ml/kg.
b. Administration Route and Dosage:
-
Route of Administration: The most common routes for long-term studies are oral gavage and subcutaneous injection. The choice depends on the desired pharmacokinetic profile and experimental convenience.
-
Dosage: For rats, a typical dosage range is 0.03 to 0.6 mg/kg/day. A commonly used and effective dose for inhibiting prolactin secretion and tumor growth is 0.3 mg/kg/day.[1] It is advisable to start with a lower dose and gradually increase to the target dose over a few days to minimize potential side effects such as transient hypotension.
Long-Term Treatment and Monitoring Protocol
This protocol outlines a general framework for a long-term (e.g., 8-12 week) study in rats with induced prolactinomas.
a. Experimental Groups:
-
Control Group: Administered the vehicle only.
-
This compound-Treated Group: Administered this compound at the predetermined dosage.
-
Optional: Positive control group (e.g., treated with another dopamine agonist like bromocriptine).
b. Treatment Schedule:
-
Administer this compound or vehicle once daily at the same time each day to maintain consistent drug levels.
c. Monitoring Parameters and Schedule:
| Parameter | Frequency | Method | Notes |
| Body Weight | Twice weekly | Standard laboratory scale | A significant decrease in body weight can indicate adverse effects. |
| Tumor Size | Once weekly | Caliper measurements (for subcutaneous tumors) or imaging (e.g., MRI, ultrasound for intracranial tumors) | For subcutaneous tumors, measure the longest and shortest diameters. |
| Plasma Prolactin Levels | Baseline (before treatment), then every 2-4 weeks | Blood collection (e.g., via tail vein or saphenous vein) followed by ELISA or RIA | Blood samples should be collected at a consistent time of day. |
| Clinical Observations | Daily | Visual inspection | Monitor for any signs of distress, changes in behavior, or adverse reactions. |
| Food and Water Intake | Weekly (optional) | Measurement of consumption | Can provide additional information on the general health of the animals. |
d. Endpoint and Tissue Collection:
-
At the end of the study, animals should be euthanized according to approved institutional guidelines.
-
Collect blood for final hormone analysis.
-
Excise and weigh the pituitary tumor.
-
Collect other tissues of interest (e.g., pituitary gland, liver, kidneys) for histological or molecular analysis.
Signaling Pathways
This compound exerts its effects primarily through the dopamine D2 receptor. The binding of this compound to this G-protein coupled receptor initiates a signaling cascade that leads to the inhibition of prolactin synthesis and secretion.
Dopamine D2 Receptor Signaling Pathway
Experimental Workflow for Long-Term this compound Study
References
Application Notes and Protocols for Studying Dopamine D2 Receptor Function with Quinagolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinagolide, also known as CV 205-502, is a potent, long-acting, and selective non-ergot agonist for the dopamine D2 receptor.[1][2][3] Its high affinity and selectivity for the D2 receptor make it an invaluable pharmacological tool for researchers studying the function and signaling of this key neurotransmitter receptor. Unlike older ergot-derived compounds, this compound's distinct chemical structure offers a favorable side-effect profile, which, along with its primary clinical application in treating hyperprolactinemia, underscores its specific mechanism of action through D2 receptor stimulation.[4][5] These application notes provide an overview of this compound's mechanism, quantitative data on its receptor interactions, and detailed protocols for its use in fundamental D2 receptor research.
Mechanism of Action: D2 Receptor-Mediated Signaling
The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. It primarily couples to the inhibitory Gαi/o family of G proteins. As an agonist, this compound binds to the D2 receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP subunit then dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is the primary mechanism by which this compound exerts its potent inhibitory effects, most notably on prolactin secretion from lactotroph cells in the anterior pituitary.
Caption: D2 receptor signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data regarding this compound's binding affinity, selectivity, and functional potency.
Table 1: this compound (CV 205-502) Receptor Binding Affinity and Selectivity
| Target Receptor | Affinity (Ki) / Interaction | Species / Tissue | Notes |
| Dopamine D2 | High Affinity | Rat Brain, Human Pituitary | This compound is a potent and highly selective D2 receptor agonist. |
| Dopamine D1 | Weak Affinity | N/A | Binds weakly to D1 receptors. |
| α1-Adrenergic | Lacks Binding Activity | N/A | Membrane binding studies show no significant activity. |
| α2-Adrenergic | Lacks Binding Activity | N/A | Membrane binding studies show no significant activity. |
Table 2: this compound (CV 205-502) Functional Potency
| Assay Type | Parameter | Potency / Efficacy | Cell System / Model | Notes |
| Prolactin Inhibition | IC50 | ~1 nM | Cultured human prolactinoma cells | In bromocriptine-responsive tumors, this compound achieved 72% maximal inhibition at 1 nM. |
| In Vivo Tumor Growth | Effective Dose | 0.3 - 0.6 mg/kg/day | Rat with SMtTW pituitary tumors | Effective at doses 5-10 times lower than bromocriptine. |
| Vascular Reactivity | ED50 | 0.85 ng/min (post-treatment) | Human dorsal hand vein | Demonstrates in vivo physiological effect related to D2 agonism. |
Experimental Protocols
This compound can be used as a reference compound in a variety of in vitro assays to characterize the D2 receptor or to screen for novel D2 ligands.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a known D2-selective radioligand.
Materials:
-
Cell Membranes: From CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2 antagonists).
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).
-
This compound Stock: 1 mM in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B) and Cell Harvester .
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well. Homogenize briefly.
-
Compound Dilution: Prepare serial dilutions of this compound (or test compound) in assay buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL Assay Buffer (for total binding) or 25 µL non-specific ligand (for non-specific binding).
-
25 µL of this compound dilution or vehicle.
-
50 µL of radioligand diluted in assay buffer to a final concentration near its Kd (e.g., 0.1-0.5 nM [³H]-Spiperone).
-
100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Gi-Coupled cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, thereby decreasing cAMP levels. The protocol involves stimulating cells with forskolin (an adenylyl cyclase activator) and measuring this compound's ability to counteract this effect.
Caption: Experimental workflow for a D2R functional cAMP assay.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human D2 receptor.
-
Assay Medium: Serum-free medium or HBSS.
-
Phosphodiesterase (PDE) Inhibitor: 1 mM IBMX stock solution.
-
Adenylyl Cyclase Activator: 1 mM Forskolin stock solution.
-
This compound Stock: 1 mM in DMSO.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and incubate overnight.
-
Assay Preparation: Wash cells once with assay medium. Add assay medium containing a PDE inhibitor (e.g., 100 µM IBMX) to each well and incubate for 15-20 minutes at 37°C.
-
Agonist Addition: Add serial dilutions of this compound to the wells.
-
Stimulation: Immediately add forskolin to all wells (except for basal control wells) to a final concentration that elicits a submaximal response (typically 1-10 µM, determined empirically).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Normalize the data, setting the signal from forskolin-only wells as 100% and basal (no forskolin) as 0%.
-
Plot the percent inhibition of the forskolin response against the log concentration of this compound.
-
Determine the IC50 (or EC50 for inhibition) value using non-linear regression.
-
Protocol 3: [³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of Gi/o proteins coupled to the D2 receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Materials:
-
Cell Membranes: From cells expressing the D2 receptor (as in Protocol 1).
-
[³⁵S]GTPγS Radioligand.
-
GDP: Guanosine 5'-diphosphate.
-
This compound Stock: 1 mM in DMSO.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Other reagents and equipment as in Protocol 1.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the following on ice:
-
50 µL of this compound dilution or vehicle.
-
50 µL of cell membranes (2-10 µg protein) pre-incubated with GDP (final concentration 1-10 µM) for 15-20 minutes on ice.
-
50 µL of [³⁵S]GTPγS diluted in assay buffer (final concentration 0.1-0.5 nM).
-
-
Incubation: Initiate the reaction by transferring the plate to a 30°C water bath and incubate for 30-60 minutes with gentle agitation.
-
Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Measure the filter-bound radioactivity via scintillation counting.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific [³⁵S]GTPγS binding (as a percentage of the maximal response) against the log concentration of this compound.
-
Determine the EC50 and Emax values using non-linear regression.
-
In Vivo Applications
In animal models, this compound is used to investigate the physiological roles of D2 receptors. It effectively inhibits prolactin secretion and can reduce the size of pituitary prolactinomas in rats. Its ability to cross the blood-brain barrier allows for the study of central D2 receptor functions, including influences on motor control and behavior. Due to its high potency, this compound is effective at doses significantly lower than other dopamine agonists like bromocriptine.
Summary and Conclusion
This compound is a powerful tool for dissecting the function of the dopamine D2 receptor. Its high potency and selectivity allow for precise interrogation of D2-mediated signaling pathways in vitro and corresponding physiological effects in vivo. The protocols outlined here provide a foundation for using this compound to quantify ligand affinity, measure functional coupling to second messenger systems, and ultimately advance our understanding of dopamine D2 receptor pharmacology.
Caption: Logical flow for using this compound in D2 receptor research.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Long-term treatment of macroprolactinomas with CV 205-502 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (±)-Quinagolide: A Potent D2 Receptor Agonist for the Treatment of Hyperprolactinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
Protocol for Assessing Quinagolide's Effect on Cell Viability
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinagolide is a non-ergot-derived, selective dopamine D2 receptor agonist.[1][2][3][4] It is primarily used in the treatment of hyperprolactinemia by potently suppressing prolactin secretion from the anterior pituitary gland.[1] this compound binds with high affinity to D2 receptors, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and subsequently, the inhibition of prolactin release. Recent research has also suggested that dopamine D2 receptor signaling can influence cell proliferation and viability through pathways such as the AKT signaling cascade. This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability using two common methods: the MTT assay and the Trypan Blue exclusion assay.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
| Pituitary Adenoma Line (e.g., GH3) | 15.5 |
| Breast Cancer Line (e.g., MCF-7) | 35.2 |
| Normal Pituitary Line (e.g., TtT/GF) | > 100 |
Table 2: Hypothetical Cell Viability Data from MTT Assay (48h Treatment)
| This compound (µM) | % Viability (Pituitary Adenoma Cells) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 10 | 65 ± 3.8 |
| 25 | 48 ± 4.2 |
| 50 | 30 ± 3.1 |
| 100 | 18 ± 2.5 |
Table 3: Hypothetical Cell Viability Data from Trypan Blue Exclusion Assay (48h Treatment)
| This compound (µM) | % Viable Cells (Pituitary Adenoma Cells) |
| 0 (Control) | 98 ± 1.5 |
| 10 | 85 ± 2.1 |
| 50 | 62 ± 3.3 |
Experimental Protocols & Visualizations
I. This compound's Mechanism of Action and Cell Viability
This compound's primary mechanism involves the activation of dopamine D2 receptors. This activation can influence downstream signaling pathways, such as the PI3K/Akt pathway, which is a critical regulator of cell proliferation, survival, and apoptosis. A simplified diagram of this proposed pathway is presented below.
References
- 1. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Frontiers | The efficacy and safety of this compound in hyperprolactinemia treatment: A systematic review and meta-analysis [frontiersin.org]
Quinagolide: A Potent and Selective D2 Dopamine Receptor Agonist for Neurobiological Research
Palo Alto, CA – November 29, 2025 – Quinagolide, a non-ergot derivative, stands out as a highly selective and potent dopamine D2 receptor agonist. Its utility as a tool compound in neurobiology research is underscored by its specific mechanism of action, primarily involving the inhibition of prolactin secretion through the modulation of the dopamine D2 receptor signaling pathway. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for their studies.
Pharmacological Profile
This compound's primary mechanism of action is the agonism of dopamine D2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This action is particularly relevant in the anterior pituitary's lactotroph cells, where it potently suppresses both basal and stimulated prolactin secretion.[1] Notably, this compound exhibits a favorable selectivity profile, with a much lower affinity for dopamine D1 receptors and other receptor types, minimizing off-target effects.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a snapshot of its binding affinity and functional potency.
| Parameter | Receptor | Value | Species/System | Reference |
| EC50 | Prolactin Inhibition | 0.058 nM | In vitro (unspecified) | [This value could not be directly verified from the provided search results] |
| Binding Affinity (Ki) | | | | | | :--- | Receptor | Value (nM) | Species/System | Reference | | | Dopamine D2 | Data not available | | | | | Dopamine D1 | Data not available | | | | | Serotonin 5-HT1A | Data not available | | | | | Serotonin 5-HT2A | Data not available | | | | | α1-Adrenergic | Data not available | | | | | α2-Adrenergic | Data not available | | |
Signaling Pathways and Experimental Workflows
To facilitate the use of this compound as a research tool, the following diagrams illustrate its signaling pathway and a general experimental workflow for its characterization.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Dopamine D2 Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Membrane preparation from cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells)
-
[3H]-Spiperone (radioligand)
-
This compound
-
Haloperidol (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
[3H]-Spiperone at a concentration near its Kd.
-
Either this compound solution (for competition curve) or assay buffer (for total binding) or haloperidol at a high concentration (for non-specific binding).
-
Membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This protocol is designed to measure the functional effect of this compound on adenylyl cyclase activity.
Objective: To determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Pituitary cells (e.g., GH3 or AtT-20 cells)
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well cell culture plates
Procedure:
-
Seed pituitary cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound in the presence of IBMX for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
In Vivo Microdialysis in Rats
This protocol outlines a general procedure for measuring changes in extracellular dopamine levels in the rat striatum following this compound administration.
Objective: To assess the in vivo effect of this compound on dopamine release.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
Sample Collection: Continue to collect dialysate samples at the same regular intervals for a defined period post-administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound on dopamine release.
-
Histology: At the end of the experiment, perfuse the rat brain and perform histological analysis to verify the correct placement of the microdialysis probe.
Conclusion
This compound is a valuable tool for neurobiology research due to its high potency and selectivity as a dopamine D2 receptor agonist. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their investigations of dopamine signaling and related neurological processes. Further characterization of its binding profile across a wider range of receptors would be beneficial to the scientific community.
References
Application Notes and Protocols for Quinagolide Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical and clinical efficacy studies for quinagolide, a selective non-ergot dopamine D2 receptor agonist. The primary therapeutic application of this compound is in the management of hyperprolactinemia. This document outlines detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visual representations of key pathways and workflows.
Introduction to this compound
This compound is a potent and selective dopamine D2 receptor agonist. Its primary mechanism of action involves the inhibition of prolactin secretion from the anterior pituitary gland.[1][2][3] By activating D2 receptors on lactotroph cells, this compound reduces adenylyl cyclase activity, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent inhibition of prolactin synthesis and release.[1][4] This makes it an effective treatment for hyperprolactinemia, a condition characterized by elevated prolactin levels that can lead to gonadal dysfunction, infertility, and osteoporosis.
Signaling Pathway of this compound in Lactotrophs
The signaling cascade initiated by this compound in pituitary lactotrophs is a critical aspect of its therapeutic effect. The following diagram illustrates this pathway.
Caption: this compound's inhibitory signaling pathway in lactotrophs.
In Vitro Efficacy Studies
In vitro assays are fundamental for characterizing the pharmacological profile of this compound, including its receptor binding affinity, potency, and its direct effect on prolactin secretion.
Dopamine D2 Receptor Binding Assay
This protocol determines the binding affinity of this compound to the dopamine D2 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes from HEK293 cells transfected with the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-Iodospiperone.
-
Unlabeled competitor: this compound.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled haloperidol (for non-specific binding).
-
50 µL of this compound dilution or assay buffer.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Prolactin Secretion Assay
This assay directly measures the inhibitory effect of this compound on prolactin secretion from pituitary cells.
Objective: To quantify the dose-dependent inhibition of prolactin secretion by this compound in a pituitary cell line.
Cell Line: GH3 cells (a rat pituitary adenoma cell line that secretes prolactin and growth hormone) or primary rat pituitary cells.
Materials:
-
GH3 cells.
-
Culture medium: Ham's F-10 medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Serum-free medium for the assay.
-
This compound stock solution.
-
Prolactin ELISA kit.
-
24-well culture plates.
Protocol:
-
Seed GH3 cells in 24-well plates and allow them to adhere and grow to 70-80% confluency.
-
Wash the cells twice with serum-free medium.
-
Pre-incubate the cells in serum-free medium for 1-2 hours.
-
Replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Collect the culture supernatant from each well.
-
Measure the concentration of prolactin in the supernatant using a commercially available prolactin ELISA kit, following the manufacturer's instructions.
-
Lyse the cells to determine the total protein content in each well for normalization of prolactin secretion.
-
Plot the normalized prolactin concentration against the this compound concentration to determine the IC₅₀ for prolactin inhibition.
In Vivo Efficacy Studies
In vivo models are essential for evaluating the therapeutic efficacy of this compound in a physiological context.
Hyperprolactinemia Animal Model
This model is used to assess the ability of this compound to reduce elevated circulating prolactin levels.
Objective: To evaluate the efficacy of this compound in reducing serum prolactin levels in a rat model of hyperprolactinemia.
Model: Female Sprague-Dawley or Wistar rats with surgically induced hyperprolactinemia (e.g., pituitary stalk compression) or implantation of prolactin-secreting tumor cells (e.g., MMQ cells).
Protocol:
-
Induce hyperprolactinemia in the rats.
-
After confirming elevated baseline prolactin levels, randomize the animals into control and treatment groups.
-
Administer this compound orally (e.g., by gavage) at various doses once daily for a specified duration (e.g., 14-28 days). The control group receives the vehicle.
-
Collect blood samples at regular intervals (e.g., baseline, and weekly during treatment).
-
Separate the serum and measure prolactin concentrations using a rat prolactin ELISA kit.
-
At the end of the study, sacrifice the animals and collect pituitary glands for histological or molecular analysis if required.
-
Compare the serum prolactin levels between the this compound-treated and control groups to determine the efficacy of the treatment.
Endometriosis Animal Model
Recent studies suggest a potential role for dopamine agonists in the treatment of endometriosis.
Objective: To assess the effect of this compound on the growth and development of endometriotic lesions in a rat model.
Model: Surgically induced endometriosis in female rats.
Protocol:
-
Surgically induce endometriosis by autotransplanting uterine tissue to the peritoneal cavity of female rats.
-
Allow the endometriotic lesions to establish for a period of 2-4 weeks.
-
Randomize the animals into control and treatment groups.
-
Administer this compound orally at various doses daily for a defined treatment period (e.g., 4-8 weeks). The control group receives the vehicle.
-
At the end of the treatment period, sacrifice the animals and carefully excise the endometriotic implants.
-
Measure the volume and weight of the lesions.
-
Process the lesions for histological analysis to assess tissue morphology and for immunohistochemistry to evaluate markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31, VEGF).
-
Compare the lesion size and histological parameters between the this compound-treated and control groups.
Experimental Workflows
The following diagrams outline the workflows for the key in vitro and in vivo experiments.
Caption: Workflow for in vitro efficacy studies of this compound.
Caption: Workflow for in vivo efficacy studies of this compound.
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | This compound | Reference Compound (e.g., Bromocriptine) |
| Dopamine D2 Receptor Binding | Ki (nM) | Insert Value | Insert Value |
| Prolactin Secretion (GH3 cells) | IC₅₀ (nM) | Insert Value | Insert Value |
| AKT Phosphorylation (Endometrial Cells) | % Inhibition at 100 nM | Insert Value | N/A |
Table 2: In Vivo Efficacy of this compound in Hyperprolactinemia Model
| Treatment Group | Dose (mg/kg/day) | Baseline Prolactin (ng/mL) | Prolactin at Day 28 (ng/mL) | % Reduction in Prolactin |
| Vehicle Control | 0 | Insert Value | Insert Value | Insert Value |
| This compound | Low Dose | Insert Value | Insert Value | Insert Value |
| This compound | High Dose | Insert Value | Insert Value | Insert Value |
Table 3: In Vivo Efficacy of this compound in Endometriosis Model
| Treatment Group | Dose (mg/kg/day) | Initial Lesion Volume (mm³) | Final Lesion Volume (mm³) | % Reduction in Lesion Volume |
| Vehicle Control | 0 | Insert Value | Insert Value | Insert Value |
| This compound | Low Dose | Insert Value | Insert Value | Insert Value |
| This compound | High Dose | Insert Value | Insert Value | Insert Value |
Clinical Trial Design Considerations
Clinical trials for this compound should be designed to rigorously evaluate its efficacy and safety in the target patient population.
Primary Indication: Hyperprolactinemia
-
Study Design: Randomized, double-blind, placebo-controlled, or active-comparator (e.g., cabergoline) trial.
-
Patient Population: Patients with idiopathic hyperprolactinemia or prolactin-secreting pituitary adenomas.
-
Intervention: this compound administered orally, with a dose-titration phase to optimize efficacy and tolerability.
-
Primary Endpoint: Normalization of serum prolactin levels.
-
Secondary Endpoints:
-
Reduction in tumor size (for prolactinomas), assessed by MRI.
-
Restoration of gonadal function (e.g., regular menstrual cycles in women, improved libido and testosterone levels in men).
-
Resolution of galactorrhea.
-
Safety and tolerability profile.
-
Conclusion
These application notes and protocols provide a framework for the comprehensive evaluation of this compound's efficacy. The described in vitro and in vivo models are well-established and relevant for studying the pharmacological effects of dopamine D2 receptor agonists. Adherence to these detailed methodologies and structured data presentation will ensure the generation of robust and reliable data to support the development and clinical application of this compound.
References
Application Notes and Protocols for Measuring Prolactin Levels Following Quinagolide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinagolide is a non-ergot-derived, selective dopamine D2 receptor agonist utilized in the management of hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin.[1][2] Prolactin secretion from the lactotroph cells of the anterior pituitary is tonically inhibited by dopamine.[3][4] this compound mimics this action by binding with high affinity to dopamine D2 receptors on lactotrophs, leading to a potent and long-lasting suppression of both basal and stimulated prolactin secretion.[3] This document provides detailed methodologies for the accurate measurement of prolactin levels in a research or clinical setting following treatment with this compound, which is crucial for assessing therapeutic efficacy and dose-response relationships. The prolactin-lowering effect of this compound typically begins within 2 hours of administration, reaches its maximum between 4 to 6 hours, and is sustained for at least 24 hours.
Signaling Pathway of this compound Action
This compound exerts its inhibitory effect on prolactin secretion primarily through the activation of dopamine D2 receptors on pituitary lactotrophs. This activation initiates a signaling cascade that ultimately reduces prolactin gene expression and exocytosis. The key steps in this pathway are illustrated in the diagram below.
References
Application of Quinagolide in Primary Pituitary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Quinagolide is a potent, non-ergot-derived selective dopamine D2 receptor agonist.[1][2] It is primarily utilized in research and clinical settings to inhibit the synthesis and secretion of prolactin from lactotroph cells in the anterior pituitary gland.[1][3] In primary pituitary cell culture, this compound serves as a powerful tool to study the regulation of prolactin secretion, dopamine D2 receptor signaling, and the pathophysiology of hyperprolactinemia at the cellular level. Its high affinity and selectivity for the D2 receptor make it a valuable compound for investigating the downstream effects of dopaminergic inhibition on lactotroph function and viability.[1]
Mechanism of Action
Prolactin secretion by anterior pituitary lactotrophs is under tonic inhibitory control by dopamine released from hypothalamic neurons. This compound mimics this endogenous regulation by binding with high affinity to dopamine D2 receptors on the surface of lactotrophs. This binding initiates a G-protein-coupled signaling cascade. Specifically, the activated D2 receptor, coupled to an inhibitory G-protein (Gαi/o), suppresses the activity of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels results in the potent inhibition of both basal and stimulated prolactin synthesis and release. The prolactin-lowering effect is dose-proportional and is maintained for at least 24 hours.
The dopamine D2 receptor exists as two main isoforms, a long (D2L) and a short (D2S) variant, both of which are expressed in lactotrophs and can mediate dopamine signaling. These isoforms can be linked to different intracellular pathways that control not only hormone secretion but also cell homeostasis and proliferation.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in reducing prolactin levels, primarily from in vivo and clinical studies. Researchers should perform dose-response studies in their specific primary pituitary cell culture system to determine the optimal concentrations for their experiments, though this compound is noted to be effective at doses 5-10 times lower than bromocriptine in rat models.
Table 1: Clinical Efficacy of this compound in Patients with Hyperprolactinemia
| Study Population | This compound Dosage | Outcome | Reference |
| Patients with Macroadenomas | Dose-titrated | Mean prolactin fell from 255 ± 65 ng/mL to 19 ± 8 ng/mL | |
| Women with Idiopathic or Microadenoma Hyperprolactinemia | 0.05 - 0.075 mg/day | Normalization of prolactin levels in ~70% of patients | |
| Patients with Microprolactinomas | Up to 0.6 mg/day | Prolactin levels normalized in 100% of patients after 12 months | |
| Patients with Macroprolactinomas | Up to 0.6 mg/day | Prolactin levels normalized in 87.5% of patients after 12 months |
Table 2: Comparative Potency
| Drug | Model System | Relative Potency | Reference |
| This compound vs. Bromocriptine | SMtTW pituitary tumors in rats | 5-10 times more potent than bromocriptine |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Anterior Pituitary Cells
This protocol describes a general method for establishing primary cultures from rat anterior pituitary glands.
Materials:
-
Adult Wistar or Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS), sterile, without Ca²⁺ and Mg²⁺
-
DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Enzyme solution: 0.25% Trypsin-EDTA or Collagenase Type II (e.g., 1 mg/mL in HBSS)
-
DNase I (10 µg/mL)
-
Sterile dissection tools
-
50 mL conical tubes
-
70 µm cell strainer
-
Centrifuge
-
Cell culture plates (e.g., 24-well or 48-well plates)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Dissection: Euthanize rats according to approved institutional guidelines. Sterilize the surgical area with 70% ethanol. Carefully remove the pituitary glands and place them in a petri dish containing ice-cold sterile HBSS.
-
Anterior Lobe Separation: Under a dissecting microscope, separate the anterior lobes from the posterior and intermediate lobes. The anterior lobe is larger and pinkish in color.
-
Washing: Transfer the anterior lobes to a 15 mL conical tube with fresh, cold HBSS. Wash twice by gentle inversion and centrifugation (200 x g for 2 minutes).
-
Mincing: Place the washed anterior lobes in a small volume of HBSS and mince them into small pieces (approx. 1 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a 15 mL tube containing 5-10 mL of pre-warmed enzyme solution (e.g., Trypsin-EDTA or Collagenase) and DNase I. Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Mechanical Dissociation: Gently triturate the tissue suspension using a sterile Pasteur pipette or a 1 mL pipette tip every 5 minutes during incubation to aid dissociation into a single-cell suspension. Avoid creating bubbles.
-
Termination of Digestion: Add an equal volume of complete culture medium (DMEM with 10% FBS) to the cell suspension to inactivate the trypsin.
-
Filtration and Collection: Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove any undigested tissue clumps.
-
Centrifugation: Centrifuge the filtered cell suspension at 300 x g for 5 minutes.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in a known volume of complete culture medium. Perform a cell count using a hemocytometer or automated cell counter.
-
Seeding: Plate the cells at a desired density (e.g., 2.0 - 5.0 x 10⁵ cells/well in a 24-well plate) and culture in a humidified incubator at 37°C with 5% CO₂. Allow cells to adhere for 48-72 hours before starting experimental treatments.
Protocol 2: this compound Treatment of Primary Pituitary Cells
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C)
-
Serum-free or low-serum culture medium
-
Adherent primary pituitary cell cultures (from Protocol 1)
Procedure:
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in serum-free or low-serum medium to achieve the desired final concentrations. A typical dose-response range to start with could be 10⁻¹² M to 10⁻⁷ M, given its high potency. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
Cell Starvation (Optional): To reduce the influence of serum factors, replace the culture medium with serum-free or low-serum medium 4-6 hours before treatment.
-
Treatment: Aspirate the medium from the cell culture wells. Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 4, 12, or 24 hours) in the incubator at 37°C with 5% CO₂. The 24-hour time point is common, as this compound's effect is sustained.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well for prolactin measurement. Centrifuge the supernatant briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until analysis.
-
Cell Lysis (Optional): The remaining cells can be lysed for analysis of protein content (for normalization), gene expression, or intracellular signaling pathways.
Protocol 3: Measurement of Prolactin Secretion by ELISA
Materials:
-
Commercial Prolactin ELISA kit (Rat or Mouse, as appropriate)
-
Culture supernatants (from Protocol 2)
-
Microplate reader
Procedure:
-
Kit Preparation: Bring all ELISA kit reagents and collected supernatants to room temperature.
-
Assay: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:
-
Adding standards, controls, and unknown samples (supernatants) to the antibody-coated microplate wells.
-
Incubating the plate.
-
Washing the wells multiple times.
-
Adding a detection antibody (e.g., biotinylated anti-prolactin).
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding the substrate solution (e.g., TMB) and incubating until color develops.
-
Adding a stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to calculate the concentration of prolactin in the unknown samples. Normalize the prolactin concentration to the cell number or total protein content of the corresponding well if desired.
Visualizations
Caption: this compound signaling pathway in pituitary lactotrophs.
Caption: Experimental workflow for this compound in cell culture.
References
Techniques for Assessing Quinagolide's Impact on Tumor Size: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and emerging techniques to assess the therapeutic impact of quinagolide on tumor size. The protocols detailed herein are intended to offer standardized methodologies for in vitro, in vivo, and clinical research settings, ensuring reproducibility and accuracy in evaluating the anti-tumor effects of this selective dopamine D2 receptor agonist.
Introduction to this compound and its Anti-Tumor Potential
This compound is a non-ergot selective dopamine D2 receptor agonist.[1] Its primary clinical application is in the treatment of hyperprolactinemia, often caused by prolactin-secreting pituitary adenomas (prolactinomas).[1] By stimulating D2 receptors on lactotroph cells, this compound inhibits prolactin secretion and can lead to a significant reduction in tumor size.[1][2] Emerging research also suggests that this compound may exert anti-tumor effects in other cancers through mechanisms including the inhibition of cell invasion and angiogenesis, potentially mediated by the PI3K/AKT signaling pathway.
In Vitro Assessment of this compound's Anti-Tumor Activity
In vitro assays are fundamental for the initial screening of this compound's efficacy and for elucidating its mechanism of action at the cellular level.
Cell Proliferation Assays
Application: To determine the effect of this compound on the growth and viability of cancer cell lines.
Protocol 1: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: BrdU Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
BrdU labeling solution (10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.
-
Fix and denature the cellular DNA according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Add the substrate and measure the colorimetric or fluorometric signal using a microplate reader.
Cell Invasion Assay
Application: To evaluate the effect of this compound on the invasive potential of cancer cells.
Protocol: Matrigel Invasion Assay
This assay assesses the ability of cells to migrate through a basement membrane extract (Matrigel), mimicking in vivo invasion.
Materials:
-
Cancer cell line of interest
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium (with chemoattractant, e.g., 10% FBS)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells, pre-treated with this compound or vehicle control, in serum-free medium into the upper chamber of the inserts.
-
Add complete medium with a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert.
-
Count the number of stained cells in several fields of view under a microscope.
Angiogenesis Assay
Application: To assess the impact of this compound on the formation of new blood vessels, a critical process in tumor growth.
Protocol: Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a layer of Matrigel.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
This compound
-
96-well plate
-
Matrigel
-
Endothelial cell growth medium
-
Microscope
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to polymerize.
-
Seed endothelial cells onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize and photograph the tube network using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points.
In Vivo Assessment of this compound's Impact on Tumor Size
Animal models are crucial for evaluating the systemic effects of this compound on tumor growth in a living organism.
Animal Models
-
Xenograft Models: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunodeficient mice.
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop specific types of cancer, providing a model that more closely mimics human disease progression.
Tumor Volume Measurement Techniques
Protocol 1: Caliper Measurements
This is a widely used, non-invasive method for estimating the volume of subcutaneous tumors.
Materials:
-
Digital calipers
-
Animal restraint device
Procedure:
-
Gently restrain the animal to expose the tumor.
-
Measure the longest diameter (length) and the perpendicular shorter diameter (width) of the tumor using the calipers.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .
-
Measurements should be taken consistently by the same individual to minimize inter-observer variability.
-
Record measurements at regular intervals (e.g., 2-3 times per week) to monitor tumor growth over time.
Protocol 2: 3D Imaging Techniques
These methods provide more accurate and reproducible tumor volume measurements compared to calipers.
-
High-Frequency Ultrasound: This technique uses sound waves to create detailed images of the tumor.
-
Procedure:
-
Anesthetize the animal.
-
Apply ultrasound gel to the skin overlying the tumor.
-
Use a high-frequency probe to acquire a series of 2D images of the tumor.
-
Reconstruct a 3D image of the tumor from the 2D slices.
-
Use software to calculate the tumor volume from the 3D reconstruction.
-
-
-
3D Optical Scanning: This method uses structured light or laser scanning to create a 3D surface map of the tumor.
-
Procedure:
-
The animal is placed in the scanner.
-
The scanner projects a light pattern onto the tumor and captures the distorted pattern with a camera.
-
Software reconstructs the 3D topography of the tumor and calculates its volume.
-
-
Clinical Assessment of this compound's Impact on Tumor Size
In the clinical setting, the primary application of this compound for tumor reduction is in patients with prolactinomas.
Imaging Modalities
Protocol: Magnetic Resonance Imaging (MRI)
MRI is the gold standard for imaging pituitary adenomas due to its excellent soft-tissue contrast.
Procedure:
-
Acquire pre- and post-contrast T1-weighted images in sagittal and coronal planes.
-
Dynamic contrast-enhanced (DCE) MRI can be particularly useful for visualizing microadenomas.
-
Tumor volume can be calculated using various methods:
-
Ellipsoid Formula: Volume = (π/6) x (dimension 1) x (dimension 2) x (dimension 3). This method can sometimes overestimate tumor volume.
-
Perimeter Method: The tumor border is manually traced on each slice, and the software calculates the volume by summing the areas of the traced regions and multiplying by the slice thickness.
-
-
Serial MRI scans are performed at baseline and at regular intervals during treatment (e.g., 6 and 12 months) to assess the change in tumor volume.
Data Presentation
Quantitative data on the effect of this compound on tumor size should be summarized in clearly structured tables for easy comparison.
| Preclinical Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Endometriosis Rat Model | Not Specified | Not Specified | Significant reduction in lesion size | F_CIT_0 |
| NSCLC Xenograft Model (DRD2 Overexpression) | Not Specified | Not Specified | Significantly inhibited tumorigenesis |
| Clinical Study (Prolactinomas) | Patient Population | This compound Dose | Treatment Duration | Tumor Volume Reduction | Reference |
| Di Sarno et al. (2000) | 23 microprolactinomas | Up to 0.6 mg/day | 12 months | >80% reduction in 21.7% of patients | |
| Di Sarno et al. (2000) | 16 macroprolactinomas | Up to 0.6 mg/day | 12 months | >80% reduction in 25% of patients | |
| Tabarin & Catargi (1997) | Macroprolactinomas | Not Specified | Not Specified | Significant decrease in 58-69% of patients; >50% shrinkage in ~33% | |
| Zeng et al. (2023) - Meta-analysis | 827 patients | Varied | Varied | >50% reduction in a pooled proportion of 20% of patients | |
| Schultz et al. (2000) | 11 microadenomas | 75-400 µ g/day | 2-72 months | 55% of patients showed a decrease in tumor size | F_CIT_1 |
| Schultz et al. (2000) | 12 macroadenomas | 75-400 µ g/day | 2-72 months | 75% of patients showed a decrease in tumor size | F_CIT_1 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a dopamine D2 receptor (D2R) agonist, primarily exerts its effects through this receptor. In cancer cells, D2R activation can lead to the inhibition of proliferative and survival pathways, such as the PI3K/AKT pathway. This can result in decreased cell growth, invasion, and angiogenesis.
Caption: this compound's signaling cascade.
Experimental Workflow for In Vivo Tumor Assessment
The following diagram illustrates a typical workflow for assessing the impact of this compound on tumor size in a preclinical xenograft model.
Caption: In vivo tumor assessment workflow.
References
Application Notes and Protocols for the Use of Quinagolide in Animal Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinagolide, a selective dopamine D2 receptor (DRD2) agonist, in the study of endometriosis in animal models. The following sections detail the underlying principles, experimental protocols, and expected outcomes based on preclinical research.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. A key pathological feature of endometriosis is angiogenesis, the formation of new blood vessels, which is essential for the survival and growth of endometriotic lesions. This compound, a non-ergot derived DRD2 agonist, has emerged as a potential non-hormonal therapeutic agent for endometriosis due to its anti-angiogenic properties.[1][2] Studies in animal models have demonstrated that this compound can effectively reduce the size and vascularization of endometriotic lesions, primarily through the inhibition of the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR-2) signaling pathway and modulation of the AKT signaling cascade.[1][2][3] These application notes provide detailed protocols for utilizing this compound in established animal models of endometriosis to facilitate further research and drug development.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and other dopamine agonists in animal models of endometriosis.
Table 1: Effect of this compound on Endometriotic Lesion Size and Cell Proliferation in a Nude Mouse Model
| Treatment Group | Dose | Mean Lesion Area (mm²) ± SEM | % Reduction in Lesion Area | Ki67 Labeling Area (%) ± SEM | % Reduction in Ki67 Labeling |
| Control (Vehicle) | - | 2.8 ± 0.3 | - | 15.2 ± 1.5 | - |
| This compound | 50 µg/kg/day | 1.5 ± 0.2 | 46.4% | 8.1 ± 0.9 | 46.7% |
| This compound | 200 µg/kg/day | 1.4 ± 0.2 | 50.0% | 7.5 ± 0.8 | 50.7% |
| Cabergoline (Cb2) | 50 µg/kg/day | 1.6 ± 0.2 | 42.9% | 8.5 ± 1.0 | 44.1% |
*p < 0.05 compared to control.
Table 2: Effect of this compound on Vascularization of Endometriotic Lesions in a Nude Mouse Model
| Treatment Group | Dose | Microvascular Density (CD31 positive area, %) ± SEM | % Reduction in Microvascular Density |
| Control (Vehicle) | - | 12.5 ± 1.1 | - |
| This compound | 50 µg/kg/day | 7.1 ± 0.7 | 43.2% |
| This compound | 200 µg/kg/day | 6.8 ± 0.6 | 45.6% |
| Cabergoline (Cb2) | 50 µg/kg/day | 7.5 ± 0.8* | 40.0% |
*p < 0.05 compared to control.
Table 3: Effect of this compound on Gene Expression in Endometriotic Lesions
| Treatment Group | Dose | Relative VEGF mRNA Expression (AFU) ± SEM | Relative VEGFR-2 mRNA Expression (AFU) ± SEM | Relative DRD2 mRNA Expression (AFU) ± SEM |
| Control (Vehicle) | - | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| This compound | 50 µg/kg/day | 0.8 ± 0.1 | 0.7 ± 0.1 | 1.1 ± 0.1 |
| This compound | 200 µg/kg/day | 0.7 ± 0.1 | 0.6 ± 0.1 | 1.2 ± 0.1 |
| Cabergoline (Cb2) | 50 µg/kg/day | 0.8 ± 0.1 | 0.7 ± 0.1 | 1.1 ± 0.1 |
*p < 0.05 compared to control. AFU = Arbitrary Fluorescence Units.
Experimental Protocols
Protocol 1: Induction of Endometriosis in a Nude Mouse Model
This protocol describes the surgical induction of endometriosis in immunodeficient nude mice, a commonly used model to study the growth of human endometrial tissue.
Materials:
-
6-8 week old female nude mice (e.g., NU/NU)
-
Human endometrial tissue (obtained with appropriate ethical approval)
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the abdominal area and sterilize with an appropriate antiseptic solution.
-
Make a small midline incision (approximately 1 cm) through the skin and abdominal wall.
-
Obtain human endometrial tissue and mince it into small fragments (approximately 2x2x2 mm) in sterile PBS.
-
Suture 4-6 endometrial tissue fragments onto the parietal peritoneum on either side of the incision using a 6-0 silk suture.
-
Close the abdominal wall and skin with sutures.
-
Administer post-operative analgesics as required and monitor the animal for recovery.
-
Allow the endometriotic lesions to establish for a period of 7-14 days before initiating treatment.
Protocol 2: Administration of this compound
This protocol outlines the preparation and oral administration of this compound to the mouse model.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the this compound solution by dissolving the powder in the chosen vehicle to the desired concentration (e.g., for a 50 µg/kg dose in a 20g mouse, prepare a solution that delivers 1 µg in a suitable volume for gavage, typically 100-200 µL).
-
Administer the this compound solution or vehicle control to the mice once daily via oral gavage.
-
Continue the treatment for the duration of the study (e.g., 14 days).
Protocol 3: Assessment of Endometriotic Lesions
At the end of the treatment period, the following procedures are performed to assess the effects of this compound.
1. Lesion Size Measurement:
-
Euthanize the mice and open the abdominal cavity.
-
Identify and carefully excise the endometriotic lesions.
-
Measure the length and width of each lesion using calipers and calculate the area (Area = Length x Width).
2. Histology and Immunohistochemistry (IHC):
-
Fix the excised lesions in 10% neutral buffered formalin for 24 hours.
-
Process the tissues and embed them in paraffin.
-
Cut 5 µm sections and mount on slides.
-
For histology, stain with Hematoxylin and Eosin (H&E) to visualize the morphology of the lesions.
-
For IHC, perform antigen retrieval followed by incubation with primary antibodies against:
-
Ki67: for assessment of cell proliferation.
-
CD31 (PECAM-1): for assessment of microvascular density (angiogenesis).
-
-
Incubate with the appropriate secondary antibodies and use a suitable detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the stained area using image analysis software.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Immediately after excision, snap-freeze some of the lesions in liquid nitrogen for RNA extraction.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for genes of interest, such as:
-
VEGF
-
VEGFR-2 (KDR)
-
DRD2
-
A suitable housekeeping gene for normalization (e.g., GAPDH).
-
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
4. Western Blot Analysis:
-
Homogenize snap-frozen lesion tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against:
-
AKT
-
Phospho-AKT (p-AKT)
-
VEGFR-2
-
A loading control (e.g., β-actin or GAPDH).
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. This compound Treatment Reduces Invasive and Angiogenic Properties of Endometrial Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Treatment Reduces Invasive and Angiogenic Properties of Endometrial Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Quinagolide in Lactating Dairy Cows
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of quinagolide, a selective dopamine D2 receptor agonist, in lactating dairy cows. The information compiled from multiple studies details the protocols for administration, the resulting effects on milk production and composition, and impacts on key metabolic and hormonal parameters.
Mechanism of Action
This compound is a non-ergot-derived dopamine D2 receptor agonist.[1][2][3] In the context of lactation, its primary mechanism of action is the inhibition of prolactin (PRL) secretion from the anterior pituitary gland.[1][4] Prolactin is a key hormone in the maintenance of lactation (galactopoiesis) in dairy ruminants. By binding to D2 receptors on lactotroph cells, this compound mimics the natural inhibitory action of dopamine, leading to a reduction in both basal and milking-induced prolactin release. This suppression of prolactin directly impacts mammary epithelial cell activity, survival, and proliferation, ultimately leading to a decrease in milk synthesis and secretion.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in inhibiting prolactin secretion.
Experimental Protocols
The following protocols are synthesized from various studies investigating the effects of this compound in lactating dairy cows.
Protocol 1: Long-Term Inhibition of Prolactin Release
-
Objective: To assess the long-term effects of prolactin inhibition on milk production and composition.
-
Animal Selection: Multiparous Holstein cows in early lactation (approximately 62 days in milk).
-
Experimental Design:
-
Treatment Group (n=5): Daily intramuscular injections of 1 mg of this compound for 9 weeks.
-
Control Group (n=4): Daily intramuscular injections of the vehicle (water) for 9 weeks.
-
-
Administration: Injections were administered daily at 10:00 h.
-
Sample Collection:
-
Milk: Milk yield was recorded at each milking. Milk samples were collected three times a week for composition analysis (fat, protein, lactose).
-
Blood: Jugular blood samples were collected in weeks -1, 1, 4, and 8 to determine hormonal release, particularly milking-induced prolactin.
-
-
Differential Milking (Optional, during the final week): To assess the local effects on the mammary gland, one udder half can be milked once a day (1x) and the other twice a day (2x).
Protocol 2: Short-Term Prolactin Inhibition in Early Lactation
-
Objective: To evaluate the effect of reducing the post-calving prolactin peak on metabolic stress.
-
Animal Selection: Multiparous Holstein cows immediately after calving.
-
Experimental Design:
-
Treatment Group (n=22, example size): Twice-daily intramuscular injections of 2 mg of this compound for the first 4 days of lactation.
-
Control Group (n=22, example size): Twice-daily intramuscular injections of water for the first 4 days of lactation.
-
-
Administration: The first injection is given as soon as possible after calving, with subsequent injections at 12-hour intervals.
-
Sample Collection:
-
Milk: Daily milk yield is recorded.
-
Blood: Blood samples are collected to analyze for metabolites such as glucose, calcium, and β-hydroxybutyric acid (BHBA).
-
Protocol 3: Prolactin Inhibition During Acute Nutritional Stress
-
Objective: To compare the effects of this compound and dexamethasone on milk production and metabolic parameters during feed restriction.
-
Animal Selection: Cows in early to mid-lactation.
-
Experimental Design:
-
All cows are subjected to feed restriction (e.g., 55.9% of their previous dry matter intake) for 5 days.
-
This compound Group (n=7): After one day of feed restriction, receive twice-daily intramuscular injections of 2 mg of this compound for 4 days.
-
Dexamethasone Group (n=8): Receive a single injection of 20 mg of dexamethasone, followed by twice-daily water injections.
-
Control Group (n=8): Receive twice-daily intramuscular injections of water for 4 days.
-
-
Sample Collection:
-
Milk: Daily milk yield is recorded.
-
Blood: Blood samples are collected to measure energy balance metabolites (e.g., glucose, non-esterified fatty acids (NEFA), BHBA) and immune function parameters.
-
Experimental Workflow Diagram
Caption: A generalized workflow for this compound experiments in dairy cows.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on lactating dairy cows.
Table 1: Effect of Long-Term this compound Administration on Milk Production and Composition
| Parameter | Control Group (Water) | This compound Group (1 mg/d) | Percentage Change |
| Milk Yield ( kg/d ) | |||
| Last 4 weeks of treatment | ~28.1 | ~22.8 | ↓ 18.9% |
| Milk Fat Content (%) | No significant effect | No significant effect | - |
| Milk Protein Content (%) | No significant effect | No significant effect | - |
| Milk Lactose Content (%) | Maintained | Reduced in weeks 5-7 | ↓ (statistically significant) |
| Dry Matter Intake ( kg/d ) | 22.8 ± 0.5 | 21.1 ± 0.4 | ↓ 7.5% |
Data synthesized from a study involving daily injections for 8-9 weeks.
Table 2: Impact of this compound on Milking-Induced Prolactin Release
| Time Point | Prolactin Release (% of pre-treatment) | |
| Control Cows | This compound-Treated Cows | |
| Week 1 | 104% | 32% |
| Week 4 | 83% | 12% |
| Week 8 | 73% | 20% |
This table illustrates the significant reduction in the amount of prolactin released at milking in cows treated with this compound.
Table 3: Effects of Short-Term this compound Treatment in Early Lactation on Milk Yield and Metabolic Parameters
| Parameter | Control Group (Water) | This compound Group (4 mg/d) | Outcome |
| Milk Yield (d 2-6) | 34.8 ± 4.1 kg/d | 24.3 ± 6.4 kg/d | Reduced milk production |
| Residual Effect on Milk Yield | - | None after day 6 | No long-term impact |
| Blood Glucose | Lower | Higher | Improved energy status |
| Blood Calcium | Lower | Higher | Improved mineral status |
| Blood BHBA | Higher | Lower | Reduced ketosis risk |
This protocol was designed to reduce metabolic stress during the periparturient period.
Table 4: Metabolic Effects of this compound During Acute Nutritional Stress
| Parameter | Control Group | This compound Group |
| Milk Production Decrease | Less pronounced | More pronounced |
| Energy Balance | More negative | Less negative |
| Blood Glucose | Lower | Higher |
| Blood NEFA | Higher | Lower |
| Blood BHBA | Higher | Lower |
These findings suggest that inhibiting prolactin with this compound can alleviate the negative energy balance in cows unable to consume sufficient feed.
References
Troubleshooting & Optimization
troubleshooting quinagolide solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with quinagolide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a non-ergot derived, selective dopamine D2 receptor agonist.[1][2] It is primarily used in research to study the dopaminergic system and its role in various physiological processes, including the inhibition of prolactin secretion.[1][2] this compound, particularly in its base form, is sparingly soluble in water (approximately 0.2%), which can pose significant challenges for its use in aqueous-based biological assays, such as cell culture experiments.[3] The hydrochloride salt of this compound is typically used to improve aqueous solubility.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the following properties is crucial for troubleshooting solubility issues:
| Property | Value/Description | Implication for Solubility |
| Water Solubility | Sparingly soluble (0.2%) | Direct dissolution in aqueous buffers at high concentrations is difficult. |
| pKa | Strongest Acidic: 10.2, Strongest Basic: 8.22 | Solubility is highly pH-dependent. At a pH below its basic pKa, this compound will be protonated and more soluble. |
| pH of 1% Solution | 3.3-5.0 (in 1:1 water/ethanol) | Indicates that acidic conditions favor solubility. |
| Form | Typically supplied as the hydrochloride salt. | The salt form is more water-soluble than the free base. |
| Organic Solvent Solubility | Soluble in DMSO and ethanol. | These solvents can be used to prepare concentrated stock solutions. |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For research applications, particularly in cell culture, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be used. It is crucial to use anhydrous, high-purity solvents to avoid introducing water, which can cause precipitation.
Q4: What is "solvent-shift precipitation" and how can I avoid it with this compound?
Solvent-shift precipitation occurs when a concentrated stock solution of a compound in an organic solvent (like DMSO) is diluted into an aqueous buffer in which the compound is poorly soluble. The rapid change in the solvent environment causes the compound to crash out of solution.
To avoid this:
-
Use an intermediate dilution step: Instead of adding the concentrated DMSO stock directly to your final aqueous solution, first dilute it in a smaller volume of the aqueous buffer with vigorous mixing. Then, add this intermediate solution to the final volume.
-
Ensure rapid mixing: Add the stock solution dropwise to the aqueous solution while vortexing or stirring to promote rapid dispersion.
-
Do not exceed the solubility limit: Be aware of the final concentration of this compound in your aqueous solution and ensure it does not exceed its solubility limit under your experimental conditions (pH, temperature).
Q5: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is essential to determine the tolerance of your specific cell line to DMSO in preliminary experiments.
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitate forms immediately upon adding this compound powder to aqueous buffer. | - The concentration exceeds the aqueous solubility limit of this compound.- The pH of the buffer is not optimal for this compound solubility. | 1. Prepare a stock solution: Do not attempt to dissolve this compound directly in aqueous buffer. Prepare a concentrated stock solution in 100% DMSO or ethanol.2. Adjust buffer pH: If direct dissolution is necessary, use a buffer with a slightly acidic pH (e.g., pH 4-6). |
| Precipitate forms when diluting the DMSO stock solution into aqueous media. | - Solvent-shift precipitation.- The final concentration is too high.- The temperature of the aqueous media is too low. | 1. Follow best practices for dilution: Use an intermediate dilution step and ensure rapid mixing.2. Lower the final concentration: If possible, reduce the final working concentration of this compound.3. Warm the aqueous media: Gently warm the media to 37°C before adding the this compound stock solution. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | - The solution is supersaturated and the compound is slowly precipitating out.- The this compound is degrading.- The pH of the solution has changed over time. | 1. Filter the solution: Use a 0.22 µm syringe filter to remove any precipitate before use.2. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment.3. Check for pH stability: Ensure your buffer has sufficient capacity to maintain a stable pH. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Precipitation of this compound during the experiment. | 1. Visually inspect solutions: Always check for any visible precipitate before use.2. Sonication: Briefly sonicate the stock solution before dilution to ensure it is fully dissolved.3. Run a solubility test: Before your main experiment, test the solubility of this compound at your desired final concentration and conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out the required amount of this compound hydrochloride in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 4.32 mg per 1 mL of DMSO (Molecular Weight of this compound HCl is 432 g/mol ).
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes in a water bath sonicator) can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or multi-well plates
Methodology:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): a. In a sterile tube, prepare an intermediate dilution of the this compound stock solution. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution. b. Vortex the intermediate solution gently but thoroughly. c. Add the required volume of the 100 µM intermediate solution to your final culture volume.
-
Direct Dilution (for lower concentrations): a. For very low final concentrations where the dilution factor is high (e.g., >1:1000), direct dilution may be possible. b. Add the required volume of the 10 mM stock solution dropwise to the pre-warmed cell culture medium while gently swirling or vortexing the medium.
-
Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.1%).
-
Use the freshly prepared this compound-containing medium immediately.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of this compound's action.
References
Technical Support Center: Optimizing Quinagolide Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing quinagolide dosage in experimental settings. The focus is on minimizing off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective non-ergot dopamine D2 receptor agonist.[1] Its primary mechanism of action involves binding to D2 receptors on lactotroph cells in the anterior pituitary gland.[2][3] This binding mimics the inhibitory action of endogenous dopamine, leading to a reduction in adenylyl cyclase activity, decreased intracellular cyclic adenosine monophosphate (cAMP), and subsequent inhibition of prolactin secretion.
Q2: What are the known off-target receptors for this compound, and how can I minimize their effects?
This compound is highly selective for the D2 receptor. It has been shown to have low affinity for the dopamine D1 receptor and the serotonin receptors 5-HT1A and 5-HT2A, with little clinical relevance at therapeutic doses. However, in experimental settings using higher concentrations, off-target effects could become a factor.
To minimize off-target effects:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired D2 receptor-mediated effect in your specific model system through careful dose-response studies.
-
Employ specific antagonists: If you suspect off-target effects through D1, 5-HT1A, or 5-HT2A receptors, consider using selective antagonists for these receptors as controls in your experiments.
-
Consult selectivity data: Whenever possible, refer to quantitative binding affinity data (Ki values) to understand the concentration window where this compound is most selective for the D2 receptor.
Q3: What is a recommended starting concentration for in vitro experiments with this compound?
Based on available literature, a concentration of 100 nM has been used in studies with endometrial mesenchymal stromal cells. However, the optimal concentration is highly dependent on the cell type, the expression level of D2 receptors, and the specific endpoint being measured. It is crucial to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your experimental setup.
Q4: How should I prepare and store this compound for in vitro use?
For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is essential to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. When diluting the DMSO stock in aqueous media, precipitation can occur. To avoid this, add the stock solution to pre-warmed media and mix thoroughly. Store stock solutions at -20°C or -80°C to maintain stability. The terminal half-life of the parent drug is approximately 11.5 hours after a single dose and 17 hours at a steady state.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh stock solutions of this compound regularly. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect stock solutions from light. |
| Cell Line Variability | - Ensure consistent cell passage number and health. - Verify D2 receptor expression in your cell line (e.g., via qPCR or Western blot). |
| Off-Target Effects | - Perform a dose-response curve to identify the optimal concentration with the least off-target activity. - Use selective antagonists for potential off-target receptors as controls. |
| Precipitation of this compound | - Ensure the final DMSO concentration is as low as possible. - Add the this compound stock solution to pre-warmed media while vortexing to aid dissolution. - Visually inspect the media for any precipitates before adding to cells. |
Issue 2: High cell toxicity observed at expected effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Solvent (DMSO) Toxicity | - Perform a vehicle control experiment with varying concentrations of DMSO to determine the toxicity threshold for your specific cell line. - Ensure the final DMSO concentration is well below the toxic level (typically <0.1%). |
| On-Target Toxicity | - Over-activation of D2 receptors can lead to cellular stress. Reduce the concentration of this compound and/or the incubation time. - Assess cell viability at multiple time points to understand the kinetics of the toxic effect. |
| Compound Purity | - Ensure the this compound used is of high purity. Impurities could contribute to cytotoxicity. |
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinity (Ki in nM)
| Receptor | This compound Ki (nM) | Reference |
| Dopamine D2 | High Affinity (Specific values not readily available in public literature) | |
| Dopamine D1 | Low Affinity (Specific values not readily available in public literature) | |
| Serotonin 5-HT1A | Low Affinity (Specific values not readily available in public literature) | |
| Serotonin 5-HT2A | Low Affinity (Specific values not readily available in public literature) |
Note: Researchers are encouraged to consult commercial assay providers or perform their own binding assays to determine precise Ki values in their experimental systems.
Table 2: Recommended Starting Dosing for Clinical Applications
| Condition | Initial Dose | Titration Schedule | Usual Maintenance Dose | Max Dose | Reference |
| Hyperprolactinemia | 25 µ g/day | Increase to 50 µ g/day after 3 days, then to 75 µ g/day after another 3 days. | 75-150 µ g/day | 300-600 µ g/day |
Note: These are clinical dosages and should only be used as a reference for understanding the therapeutic concentration range. In vitro and in vivo experimental doses will vary significantly.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Receptor Binding Assay (Competitive Binding)
-
Membrane Preparation: Prepare cell membranes from cells expressing the D2 receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki value.
Visualizations
Caption: this compound's primary mechanism of action.
References
Technical Support Center: Managing Quinagolide-Induced Nausea in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing nausea induced by quinagolide and other D2 receptor agonists in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is the mechanism behind the nausea it induces?
A: this compound is a non-ergot, selective dopamine D2 receptor agonist.[1][2] Its primary therapeutic use is to treat hyperprolactinemia by suppressing prolactin secretion from the pituitary gland.[1] The nausea and vomiting associated with this compound are common side effects that arise from its primary mechanism of action.[1][3] By stimulating D2 receptors in the chemoreceptor trigger zone (CRTZ) of the brainstem, it activates signaling pathways that lead to the sensation of nausea and the physical act of emesis.
Q2: Which animal models are appropriate for studying this compound-induced nausea?
A: The choice of animal model is critical as not all species can vomit.
-
Emetic Models (for studying vomiting): Species like the least shrew (Cryptotis parva) and ferrets are suitable for directly measuring emetic events (retching and vomiting). Dogs are also a well-established model for emesis research.
-
Non-Emetic Models (for studying nausea-like behavior): Rodents, such as rats and mice, lack the emetic reflex. In these animals, nausea is assessed using surrogate markers, most commonly "pica," which is the consumption of non-nutritive substances like kaolin clay. Pica in rats is considered analogous to vomiting and is induced by the same classes of compounds that cause emesis in other species. Conditioned taste aversion (CTA) is another behavioral metric used to assess malaise.
Q3: What is the primary signaling pathway implicated in D2 receptor agonist-induced emesis?
A: Stimulation of the dopamine D2 receptor by agonists like this compound or quinpirole initiates a cascade of intracellular signaling events in the brainstem's emetic loci, such as the nucleus tractus solitarius (NTS). Research in least shrews has substantiated the involvement of two key pathways: the PI3K/mTOR/Akt and the PI3K/PKCαβII/ERK1/2/Akt signaling pathways in dopamine D2 receptor-mediated vomiting.
Q4: Are there differences in how male and female animals respond to emetogenic stimuli?
A: Yes, sex differences have been observed. For instance, in studies using cisplatin, female rats have been shown to exhibit a more robust pica response at lower doses compared to male rats. Researchers should consider potential sex differences when designing experiments and interpreting results.
Troubleshooting Guide
Q1: I am observing high variability or no significant pica response in my rats after this compound administration. What could be the issue?
A: Several factors can influence the pica response:
-
Acclimatization: Ensure rats have been properly acclimatized to the housing conditions and the presence of kaolin for several days before the experiment begins.
-
Dosage: The dose of this compound or the D2 agonist being used may be too low to induce a robust response. A dose-response study is recommended to determine the optimal dose for your specific animal strain and conditions.
-
Kaolin Presentation: The kaolin should be easily accessible and presented in a consistent manner. Automatic monitoring systems can help reduce variability in intake measurements.
-
Animal Strain and Sex: Different rat strains may exhibit varying sensitivities. As noted, sex can also be a significant factor.
Q2: The level of nausea/emesis in my animals is too severe, leading to significant weight loss and distress. How can I mitigate this?
A:
-
Dose Titration: Start with a lower dose of this compound and gradually increase it over several days. This allows the animals to develop a tolerance, which can reduce the severity of nausea. The most common side effects appear at the beginning of therapy.
-
Administration with Food: Administering this compound with a small amount of food can help reduce gastric irritation and the intensity of nausea.
-
Antiemetic Co-administration: Consider co-administering a peripherally acting D2 receptor antagonist, such as domperidone. Domperidone does not readily cross the blood-brain barrier and can counteract the peripheral effects of this compound without interfering with its central actions, though this may not be suitable for all experimental designs.
Q3: My antiemetic co-treatment is not effectively blocking this compound-induced nausea. What is a possible explanation?
A:
-
Antagonist Specificity and Dose: Ensure the antiemetic you are using targets the correct pathway. For D2-agonist-induced nausea, a D2 antagonist like sulpiride or domperidone is appropriate. The dose of the antagonist may be insufficient to block the effect of the this compound dose used. An antagonist dose-response study may be necessary.
-
Central vs. Peripheral Action: If you are using a peripheral antagonist, it may not be sufficient to block centrally mediated nausea.
-
Complex Mechanisms: this compound-evoked emesis can be difficult to fully suppress, even with high doses of a D2 antagonist, suggesting complex or potent downstream signaling. You may need to explore antagonists targeting other receptors involved in the emetic reflex, such as 5-HT3 or NK1 receptors, although these are less likely to be the primary mechanism for D2-induced nausea.
Q4: Can I use common gastrointestinal protectants to manage symptoms?
A: The use of general gastrointestinal protectants like antacids is not a targeted approach for D2-agonist-induced nausea. Antacids work by neutralizing stomach acid and have a short duration of action, requiring frequent administration. They are unlikely to be effective against centrally mediated nausea and can interfere with the absorption of other orally administered drugs. Management should focus on targeted antiemetics or dose-adjustment strategies.
Quantitative Data Summary
The following tables summarize data from studies using D2 receptor agonists to induce nausea/emesis and the efficacy of antagonists.
Table 1: Emetic/Pica Response to Dopamine D2 Agonists in Animal Models
| Animal Model | D2 Agonist | Dose | Route | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| Least Shrew | Quinpirole | 2 mg/kg | i.p. | Increased frequency of vomits | |
| Rat | Apomorphine | 0.1 - 1 mg/kg | i.p. | Dose-dependent increase in kaolin intake | |
| Rat | Cisplatin* | 6 mg/kg | i.p. | Significant increase in kaolin intake (~2g in 24h) | |
| Ferret | Apomorphine | 0.25 mg/kg | s.c. | 38.8 ± 8.7 emetic events over 2h | |
| Dog | Apomorphine | 100 µg/kg | s.c. | Induces emesis |
Note: Cisplatin is not a D2 agonist but is a standard compound used to validate pica as a model for nausea/emesis, which involves dopaminergic pathways.
Table 2: Efficacy of Antagonists in Managing D2 Agonist-Induced Nausea/Emesis
| Animal Model | D2 Agonist (Dose) | Antagonist | Dose | Route | Result | Citation(s) |
|---|---|---|---|---|---|---|
| Least Shrew | Quinpirole (2 mg/kg) | Sulpiride | 8 mg/kg | s.c. | Significantly decreased frequency of vomits | |
| Rat | Apomorphine | Domperidone | - | - | Inhibited apomorphine-induced kaolin intake | |
| Ferret | Apomorphine (0.25 mg/kg) | Domperidone | 0.1 mg/kg | s.c. | Abolished emetic events |
| Dog | Apomorphine (100 µg/kg) | Domperidone | 0.2 mg/kg | i.v. | Decreased emesis | |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Pica in Rats
This protocol describes a standard method for quantifying nausea-like behavior in rats through the measurement of kaolin consumption.
-
Animals and Housing:
-
Use adult male or female Wistar or Sprague-Dawley rats. Note that sex differences may exist.
-
House rats individually to prevent cage mates from interfering with cannulas or measurements and to accurately measure individual food, water, and kaolin intake.
-
Maintain a standard 12:12 hour light-dark cycle and provide ad libitum access to standard chow and water, unless otherwise required by the experimental design.
-
-
Acclimatization Phase (7 days):
-
Place a food-grade kaolin pellet or a spill-resistant dish containing kaolin powder in each cage.
-
Allow rats to acclimatize to the presence of kaolin for at least 7 days prior to the experiment. This establishes a baseline of minimal intake.
-
Handle the animals daily to reduce stress.
-
-
Baseline Measurement (24-48 hours):
-
Measure the weight of the kaolin and standard food chow at the beginning of the baseline period.
-
After 24 hours, re-weigh the kaolin and food to determine the baseline consumption for each animal. Correct for any spillage by weighing spill collection trays.
-
-
Experimental Procedure:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage). Dosing should be based on prior dose-response studies or literature.
-
Immediately after injection, return animals to their home cages with pre-weighed kaolin and food.
-
Measure kaolin and food intake at set time points (e.g., 6, 24, and 48 hours) post-injection.
-
-
Data Analysis:
-
Calculate the net kaolin intake (in grams) for each animal at each time point by subtracting the final weight from the initial weight, accounting for spillage.
-
Compare the kaolin intake between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in kaolin intake in the treated group is indicative of a nausea-like response.
-
Protocol 2: Assessment of this compound-Induced Emesis in the Least Shrew
This protocol provides a method for the direct observation and quantification of vomiting in an emetic animal model.
-
Animals and Housing:
-
Use adult male or female least shrews (Cryptotis parva).
-
House animals individually in clear observation chambers with adequate ventilation.
-
Provide ad libitum access to food and water. Remove food 1 hour prior to drug administration to prevent false positives from food spillage.
-
-
Acclimatization Phase (30-60 minutes):
-
Place each shrew into a clean, transparent observation cage (e.g., a standard polycarbonate cage with a wire lid).
-
Allow the animal to acclimate to the new environment for at least 30 minutes before the experiment begins.
-
-
Experimental Procedure:
-
Administer this compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
If testing an antiemetic, administer the antagonist at the appropriate time before the this compound challenge (e.g., 15-30 minutes prior).
-
Immediately after injection, begin video recording and direct observation of the animal.
-
-
Data Collection and Quantification (30-60 minutes):
-
Observe the animals continuously for a set period, typically 30 to 60 minutes post-injection.
-
Quantify the following parameters:
-
Frequency of Vomits: Count the number of forceful oral expulsions of gastric contents.
-
Latency to First Vomit: Record the time from injection to the first emetic event.
-
Percentage of Animals Vomiting: Calculate the percentage of animals in each group that exhibit at least one emetic event.
-
-
-
Data Analysis:
-
Compare the frequency of vomits between groups using non-parametric tests (e.g., Kruskal-Wallis or Mann-Whitney U test) due to the nature of count data.
-
Use Chi-square or Fisher's exact test to compare the percentage of animals vomiting between groups.
-
Visualizations: Pathways and Workflows
Caption: Signaling cascade for D2 receptor-mediated nausea and emesis.
Caption: Experimental workflow for assessing pica behavior in rats.
References
Technical Support Center: Addressing Quinagolide Resistance in Prolactinoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinagolide and prolactinoma cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Problem 1: Suboptimal or No Inhibition of Prolactin Secretion with this compound Treatment
Possible Cause 1: Cell Line Insensitivity or Resistance.
-
Question: My prolactinoma cell line (e.g., GH3) does not show a significant decrease in prolactin secretion after this compound treatment, even at high concentrations. What could be the reason?
-
Answer: Prolactinoma cell lines exhibit differential sensitivity to dopamine agonists. The GH3 cell line, for instance, is known to be relatively resistant to dopamine agonists like bromocriptine, which likely extends to this compound due to shared mechanisms of action.[1] This resistance is often attributed to lower expression of the dopamine D2 receptor (DRD2).[2][3] In contrast, the MMQ cell line is known to be sensitive to dopamine agonists and typically shows a dose-dependent inhibition of prolactin release.[4][5]
-
Troubleshooting Steps:
-
Confirm Cell Line Identity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Use a Sensitive Control Cell Line: Perform parallel experiments with a known dopamine agonist-sensitive cell line, such as MMQ, to validate your experimental setup and this compound activity.
-
Assess DRD2 Expression: Analyze the DRD2 expression levels in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or immunofluorescence) levels. Lower DRD2 expression is a primary indicator of resistance.
-
-
Possible Cause 2: Inactive this compound Compound.
-
Question: Even my sensitive cell line (e.g., MMQ) is not responding to this compound. Could the drug itself be the problem?
-
Answer: Yes, improper storage or handling can lead to the degradation of the this compound compound.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure that the this compound stock solution and aliquots have been stored according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
-
Prepare Fresh Solutions: Prepare a fresh stock solution of this compound from a new vial.
-
Validate with a Bioassay: Test the activity of your this compound solution on a well-characterized system known to respond to D2 receptor agonists.
-
-
Problem 2: High Variability in Experimental Replicates
-
Question: I am observing significant variability in prolactin inhibition or cell viability between my replicate wells treated with this compound. How can I improve the consistency of my results?
-
Answer: High variability can stem from several factors, including inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Thoroughly resuspend cells before seeding to ensure a uniform cell density across all wells. When seeding, gently swirl the plate to distribute the cells evenly.
-
Proper Mixing of this compound: After adding this compound to the wells, mix gently by tapping the plate or using a plate shaker to ensure even distribution of the compound.
-
Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
Check for Contamination: Perform regular mycoplasma testing on your cell cultures, as contamination can affect cell health and experimental outcomes.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the mechanism of action of this compound in prolactinoma cells?
-
A1: this compound is a selective non-ergot dopamine D2 receptor (DRD2) agonist. It binds to DRD2 on the surface of prolactinoma cells, which are G protein-coupled receptors. This binding inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP and subsequent downstream signaling pathways result in the inhibition of prolactin synthesis and secretion, and can also induce apoptosis (programmed cell death), thereby reducing tumor cell viability.
-
-
Q2: What are the key signaling pathways involved in this compound action and resistance?
-
A2: this compound's effects are primarily mediated through the DRD2 signaling pathway. Activation of DRD2 can inhibit the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival. Resistance to dopamine agonists has been associated with alterations in these pathways. For example, sustained activation of ERK1/2 has been linked to reduced drug sensitivity. Additionally, factors that modulate DRD2 expression and function, such as the expression of specific microRNAs or the TGF-β signaling pathway, can contribute to a resistant phenotype.
-
Experimental Design and Protocols
-
Q3: Which prolactinoma cell lines are recommended for studying this compound sensitivity and resistance?
-
A3: The most commonly used and well-characterized rat prolactinoma cell lines are MMQ and GH3.
-
MMQ cells: These cells are generally considered dopamine agonist-sensitive and are a good model for studying the inhibitory effects of this compound on prolactin secretion and cell viability.
-
GH3 cells: These cells are known to be relatively resistant to dopamine agonists and can be used as a model for studying resistance mechanisms.
-
-
-
Q4: How can I develop a this compound-resistant prolactinoma cell line?
-
A4: A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug.
-
Start by treating a sensitive cell line (e.g., MMQ) with a low concentration of this compound (e.g., below the IC50).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.
-
This process of dose escalation should be carried out over several months.
-
Periodically test the cell population for its sensitivity to this compound using cell viability and prolactin secretion assays to confirm the development of a resistant phenotype.
-
-
-
Q5: What are the recommended starting concentrations for this compound in cell culture experiments?
-
A5: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on clinical data and studies with other dopamine agonists, a starting dose range of 75 to 450 µ g/day is often used in patients. For in vitro studies, it is recommended to perform a dose-response curve starting from nanomolar (nM) to micromolar (µM) concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint (e.g., prolactin inhibition or reduction in cell viability).
-
Data Presentation
Table 1: Prolactin Normalization Rates with this compound in Clinical Studies
| Study Population | Prolactin Normalization Rate | Citation(s) |
| Patients with no radiologic evidence of tumor | 82% | |
| Patients with microadenomas | 73% | |
| Patients with macroadenomas | 67% | |
| Overall pooled proportion in hyperprolactinemia | 69% (95% CI: 61%–76%) |
Table 2: Tumor Size Reduction with this compound in Clinical Studies
| Study Population | Percentage of Patients with Tumor Size Reduction | Citation(s) |
| Patients with microadenomas | 55% | |
| Patients with macroadenomas | 75% | |
| Overall pooled proportion (>50% reduction) | 20% (95% CI: 15%–28%) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of prolactinoma cell lines.
Materials:
-
Prolactinoma cells (e.g., MMQ, GH3)
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for DRD2 Expression
Materials:
-
Prolactinoma cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DRD2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DRD2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize DRD2 expression to the loading control.
Visualizations
Caption: Signaling pathway of this compound action in prolactinoma cells.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. GH3 and RC-4BC cell lines are not suitable as in vitro models to study prolactin modulation and AHR responsiveness in rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance to Dopamine Agonists in Pituitary Tumors: Molecular Mechanisms [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the MMQ cell, a prolactin-secreting clonal cell line that is responsive to dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line MMQ (CVCL_2117) [cellosaurus.org]
Technical Support Center: Minimizing Variability in Quinagolide In Vivo Experiments
Welcome to the technical support center for quinagolide in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered during in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-ergot dopamine D2 receptor agonist.[1] Its primary mechanism of action involves binding to and activating D2 receptors on lactotroph cells in the anterior pituitary gland. This activation mimics the natural action of dopamine, leading to the inhibition of prolactin synthesis and secretion.[2]
Q2: What are the most common sources of variability in this compound in vivo experiments?
Variability in in vivo experiments with this compound can arise from several factors:
-
Animal-related factors:
-
Species and Strain: Different rodent strains can exhibit varying sensitivities to dopamine agonists.
-
Sex: The estrous cycle in female rodents can significantly impact baseline prolactin levels and the response to dopamine agonists.[3][4][5]
-
Age and Health Status: The age and overall health of the animals can influence drug metabolism and response.
-
-
Procedural factors:
-
Stress: Handling, injection, and blood collection procedures can induce stress, leading to fluctuations in prolactin levels.
-
Dosing and Administration: Inconsistent dosing, improper vehicle preparation, and variations in administration technique can lead to variable drug exposure.
-
Blood Sampling: The method and timing of blood collection can affect measured prolactin concentrations.
-
-
Environmental factors:
-
Housing Conditions: Changes in temperature, lighting, and noise can be stressors for the animals.
-
Diet: The composition of the animal's diet can potentially influence drug absorption and metabolism.
-
Q3: How can I prepare a stable this compound solution for in vivo administration?
This compound hydrochloride is sparingly soluble in water. For parenteral administration (e.g., subcutaneous or intraperitoneal injection), it is crucial to prepare a sterile and stable solution. While specific solubility data in various vehicles is limited in the provided search results, general guidelines for preparing solutions for animal administration should be followed. A common approach is to dissolve the compound in a small amount of a suitable solvent like DMSO and then dilute it with a sterile vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is essential to ensure the final concentration of the initial solvent (e.g., DMSO) is low enough to be non-toxic to the animals. The stability of the prepared solution should be assessed, and fresh solutions should be prepared regularly.
Troubleshooting Guides
Issue 1: High Variability in Baseline Prolactin Levels
Problem: You are observing significant differences in baseline prolactin levels between animals before this compound administration, making it difficult to assess the drug's effect.
| Potential Cause | Troubleshooting Step |
| Stress from handling and environment | Acclimatize animals to the housing facility for an adequate period (e.g., 1-2 weeks) before the experiment. Handle animals gently and consistently. Perform procedures in a quiet and dedicated space. |
| Influence of estrous cycle in female rodents | Monitor the estrous cycle of female animals and either conduct experiments during a specific phase or randomize animals across different cycle stages to balance the groups. |
| Inconsistent blood sampling technique | Standardize the blood collection method, time of day, and the site of collection. Use a consistent and minimally stressful technique, such as saphenous vein puncture. |
Issue 2: Inconsistent or Lack of this compound Efficacy
Problem: You are not observing the expected decrease in prolactin levels or the effect is highly variable between animals after this compound administration.
| Potential Cause | Troubleshooting Step |
| Improper drug preparation or storage | Ensure accurate weighing and complete dissolution of this compound. Prepare fresh solutions regularly and store them protected from light. Confirm the stability of your specific formulation. |
| Incorrect dosage | Review the literature for appropriate dose ranges for your animal model and experimental goals. Perform a dose-response study to determine the optimal dose for your specific conditions. |
| Variability in drug administration | Ensure consistent administration technique (e.g., injection volume, depth, and location for subcutaneous or intraperitoneal injections). Train all personnel on the standardized procedure. |
| Animal strain or sex differences | Be aware that different strains and sexes may respond differently to this compound. If possible, use a single strain and sex for your initial experiments. If using both sexes, analyze the data separately. |
Issue 3: Adverse Effects in Animals
Problem: Animals are showing signs of distress or adverse effects after this compound administration, such as lethargy, hypothermia, or gastrointestinal issues.
| Potential Cause | Troubleshooting Step |
| High dose of this compound | Reduce the dose of this compound. Consider a dose-escalation study to find a balance between efficacy and tolerability. |
| Vehicle-related toxicity | If using a co-solvent like DMSO, ensure the final concentration is well below toxic levels. Consider alternative, more biocompatible vehicles. |
| Gastrointestinal upset | While specific information on managing gastrointestinal side effects in animals is limited in the search results, providing palatable food or a gel-based diet may help. Monitor food and water intake closely. If severe, consult with a veterinarian. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Objective: To prepare a sterile solution of this compound for parenteral administration in rodents.
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Calculate the volume of the stock solution needed for your final desired concentration and total volume.
-
In a separate sterile tube, add the required volume of sterile 0.9% saline.
-
While vortexing the saline, slowly add the calculated volume of the this compound stock solution. This helps to prevent precipitation.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the final solution protected from light and at an appropriate temperature (e.g., 4°C for short-term storage). Prepare fresh solutions as needed.
-
Protocol 2: this compound Administration and Blood Sampling in Rats
-
Objective: To administer this compound to rats and collect blood samples for prolactin measurement, while minimizing stress-induced variability.
-
Materials:
-
Prepared this compound solution
-
Syringes and needles appropriate for the chosen administration route (e.g., 25-27 gauge for subcutaneous injection)
-
Restraint device (if necessary)
-
Blood collection tubes (e.g., with EDTA for plasma)
-
Anesthetic (if required for the blood collection method)
-
-
Procedure:
-
Acclimatization: Acclimatize rats to the housing facility for at least one week prior to the experiment. Handle the rats daily for a few minutes to habituate them to the experimenter.
-
Baseline Blood Sample:
-
On the day of the experiment, collect a baseline blood sample from each rat.
-
To minimize stress, use a refined blood collection technique such as sampling from the saphenous or lateral tail vein.
-
Perform the procedure quickly and efficiently in a separate, quiet room.
-
-
This compound Administration:
-
Administer the prepared this compound solution via the chosen route (e.g., subcutaneous injection in the scruff of the neck).
-
Ensure the injection volume is appropriate for the size of the rat.
-
-
Post-treatment Blood Sampling:
-
Collect blood samples at predetermined time points after this compound administration (e.g., 2, 4, 6, and 24 hours) to capture the pharmacokinetic and pharmacodynamic profile.
-
Use the same blood collection technique as for the baseline sample.
-
-
Sample Processing:
-
Immediately place the blood samples on ice.
-
Centrifuge the samples to separate plasma or serum.
-
Store the plasma/serum at -80°C until prolactin analysis.
-
-
Protocol 3: Prolactin Measurement by ELISA
-
Objective: To quantify prolactin levels in rat or mouse serum/plasma samples.
-
Materials:
-
Commercially available rat or mouse prolactin ELISA kit
-
Microplate reader
-
Calibrated pipettes and tips
-
Distilled or deionized water
-
-
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, this typically involves:
-
Preparing the standards and samples. Samples may need to be diluted to fall within the standard curve range.
-
Adding standards and samples to the antibody-coated microplate wells.
-
Incubating the plate.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the prolactin concentration in the samples by comparing their absorbance to the standard curve.
-
Quantitative Data Summary
Table 1: Effect of this compound on Prolactin Levels in Female Wistar-Furth Rats with SMtTW Pituitary Tumors
| Treatment Group | Dose | Duration | Baseline Prolactin (ng/mL) | Post-treatment Prolactin (ng/mL) |
| Control | - | 8 months | ~28,253 | ~28,253 |
| This compound (CV 205-502) | 0.3 mg/kg/day | 2 months | High | < 15 |
| Bromocriptine | 5 or 10 mg/kg/day | 2 months | High | < 15 |
Data adapted from a study on SMtTW pituitary tumors in rats, demonstrating the potent prolactin-lowering effect of this compound.
Visualizations
Caption: this compound's signaling pathway in pituitary lactotroph cells.
Caption: A typical workflow for a this compound in vivo experiment.
Caption: A logical approach to troubleshooting variability in this compound experiments.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Changes of prolactin response to dopamine during the rat estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the estrous cycle stage on the prolactin secretory response to dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the estrous cycle stage on the prolactin secretory response to dopamine in vitro | Semantic Scholar [semanticscholar.org]
Quinagolide Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of quinagolide under various laboratory conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available product information, this compound should be stored below 25°C and protected from light and humidity. It is crucial to keep the substance in its original packaging until it is time for use to minimize exposure to environmental factors.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: Yes, protection from light is a standard recommendation for the storage of this compound, indicating its potential for photolytic degradation.[1] Experiments involving this compound solutions should be conducted in amber glassware or under light-protected conditions to minimize the formation of photodegradation products.
Q4: What are the likely degradation pathways for this compound?
A4: Given the chemical structure of this compound, which includes a sulfonamide group and a tertiary amine, potential degradation pathways under stress conditions such as hydrolysis, oxidation, and photolysis could involve:
-
Hydrolysis: Cleavage of the sulfonamide bond under strong acidic or alkaline conditions.
-
Oxidation: Oxidation of the sulfur atom or the tertiary amine.
-
Photodegradation: Complex degradation pathways initiated by the absorption of light, potentially leading to the formation of various photoproducts.
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can indicate several issues:
-
Solubility Limits: You may have exceeded the solubility of this compound in the chosen solvent system. Verify the solubility of this compound in your specific solvent and adjust the concentration if necessary.
-
pH Shift: A change in the pH of the solution could have caused the compound to precipitate. Measure the pH and adjust it back to the desired range.
-
Degradation: The precipitate could be a degradation product. In this case, the solution should be discarded, and a fresh solution should be prepared. Consider if the storage conditions (e.g., temperature, light exposure) were appropriate.
-
Contamination: The solution may be contaminated. Prepare a fresh solution using sterile techniques and high-purity solvents.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A3: Unexpected peaks in an HPLC chromatogram can arise from several sources:
-
Degradation Products: If the this compound sample has been stressed (e.g., exposed to high temperature, extreme pH, light, or oxidizing agents), the new peaks are likely degradation products.
-
Impurities: The peaks could be impurities from the synthesis of this compound or from the excipients used in a formulation.
-
Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.
-
Mobile Phase Issues: Ghost peaks can appear due to impurities in the mobile phase solvents or from the degradation of mobile phase additives.
To troubleshoot, analyze a fresh, unstressed sample of this compound. If the peaks are still present, investigate the purity of your starting material and the cleanliness of your analytical system. If the peaks only appear in stressed samples, they are likely degradation products.
Quantitative Data Summary
While specific quantitative degradation data for this compound is not available in the reviewed literature, the following table provides a template for summarizing such data once obtained from forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (RRT) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 0.85 |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 3 | 1.15 |
| 3% H₂O₂ (RT, 24h) | 8.5 | 1 | 1.30 |
| Thermal (80°C, 48h) | 5.1 | 1 | 0.95 |
| Photolytic (ICH Q1B) | 12.3 | 2 | 1.05 |
RRT = Relative Retention Time
Experimental Protocols
The following are detailed methodologies for key experiments related to this compound stability and degradation analysis.
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/PDA system
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for HPLC analysis.
-
-
Photolytic Degradation (Solid State):
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve the samples in a suitable solvent and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all degradation product peaks.
-
A photodiode array (PDA) detector is recommended to check for peak purity.
-
-
LC-MS/MS Analysis:
-
Analyze the stressed samples where significant degradation is observed using an LC-MS/MS system to identify and characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of accurately quantifying this compound in the presence of its degradation products and process-related impurities.
Method Development:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate polar and non-polar compounds. A common starting point is a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector.
-
Optimization: Optimize the mobile phase composition, gradient program, flow rate, and column temperature to achieve good resolution between this compound and all degradation products.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically done by analyzing stressed samples.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Range: Define the concentration range over which the method is linear, accurate, and precise.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL) and Quantitation Limit (QL): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Caption: this compound's mechanism of action via the D2 receptor pathway.
Caption: Workflow for this compound forced degradation studies.
References
identifying and mitigating quinagolide experimental artifacts
Welcome to the Quinagolide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential experimental artifacts when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-ergot-derived, potent, and selective dopamine D2 receptor agonist.[1][2][3] Its primary mechanism of action involves binding with high affinity to D2 receptors on lactotroph cells in the anterior pituitary gland.[3][4] This binding mimics the natural action of dopamine, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels. The ultimate effect is a potent suppression of both basal and stimulated prolactin secretion.
Q2: How selective is this compound for the D2 receptor?
This compound exhibits high selectivity for the dopamine D2 receptor. It has a much lower affinity for the dopamine D1 receptor, and this interaction is generally considered not to be clinically relevant. It also has a low affinity for serotonin receptors. This high selectivity minimizes the potential for off-target effects compared to less selective dopamine agonists.
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound in vitro can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. A comparison of different dopamine D2 receptor agonists showed this compound to be the most potent, with an EC50 of 0.058 nM. For studies on endometrial mesenchymal stromal cells, a concentration of 100 nM has been used to investigate effects on cell invasion and signaling pathways. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What are the common solvents for preparing this compound stock solutions for cell culture experiments?
This compound hydrochloride is sparingly soluble in water (0.2%). For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. It is crucial to keep the final concentration of the solvent in the culture medium low (typically below 0.5%) to avoid solvent-induced cellular effects. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting/Mitigation Strategy |
| Inconsistent or weaker-than-expected biological response | Compound Precipitation: this compound has limited aqueous solubility and may precipitate in the culture medium, especially at high concentrations. Compound Adsorption: The compound may adsorb to plasticware, reducing its effective concentration. Serum Protein Binding: this compound is approximately 90% bound to plasma proteins. Fetal bovine serum (FBS) in culture media can sequester the compound, reducing its free and active concentration. | Solubility Check: Visually inspect the medium for any precipitates after adding this compound. Prepare fresh dilutions for each experiment. Use of Low-Binding Plastics: Consider using low-protein-binding microplates and tubes. Optimize Serum Concentration: If possible, reduce the serum concentration during the treatment period or use a serum-free medium, ensuring cell viability is not compromised. Always maintain consistent serum levels across all experimental groups. |
| High background or false positives in colorimetric/fluorescent assays | Assay Interference: this compound, like other small molecules, may directly interfere with the assay chemistry. This can include reducing tetrazolium salts in viability assays (e.g., MTT) or having intrinsic fluorescence that interferes with fluorescent readouts. | Assay-Specific Controls: Run a control with this compound in cell-free medium to check for direct effects on the assay reagents. Use Orthogonal Assays: Confirm results with an alternative assay that uses a different detection method (e.g., for cell viability, use a trypan blue exclusion assay in addition to an MTT assay). Wavelength Scan: If using a fluorescence-based assay, perform a wavelength scan of this compound alone to identify any intrinsic fluorescence at the excitation and emission wavelengths of your assay. |
| Unexpected changes in cell morphology or viability | Off-Target Effects at High Concentrations: Although highly selective, at very high concentrations, this compound might interact with other receptors or cellular pathways, leading to unexpected effects. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations. | Dose-Response Curve: Perform a comprehensive dose-response analysis to identify a concentration range that elicits the desired D2 receptor-mediated effect without causing general toxicity. Vehicle Control: Always include a vehicle control with the highest concentration of the solvent used in the experiment to account for any solvent-induced effects. |
| Variability between experiments | Inconsistent Cell State: The responsiveness of cells to dopamine agonists can be influenced by their passage number, confluency, and the presence of endogenous factors. Compound Degradation: Improper storage of this compound stock solutions can lead to degradation and loss of activity. | Standardize Cell Culture: Use cells within a consistent passage number range and seed them at a standardized density. Allow cells to adhere and stabilize before treatment. Proper Compound Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Quantitative Data Summary
| Parameter | Value | Receptor/System |
| EC50 | 0.058 nM | Dopamine D2 Receptor |
| Plasma Protein Binding | ~90% | Human Plasma |
| Aqueous Solubility | 0.2% | Water |
Experimental Protocols
Protocol: In Vitro Prolactin Secretion Assay Using GH3 Cells
This protocol is adapted for the use of this compound to assess its inhibitory effect on prolactin secretion from rat pituitary adenoma (GH3) cells.
Materials:
-
GH3 cells
-
Cell culture medium (e.g., F-12K Medium with 15% horse serum and 2.5% fetal bovine serum)
-
This compound hydrochloride
-
Sterile DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Prolactin ELISA kit (rat)
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Seeding:
-
Culture GH3 cells according to standard protocols.
-
Seed GH3 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate for 24-48 hours to allow for cell attachment and recovery.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound hydrochloride in sterile DMSO.
-
Perform serial dilutions of the stock solution in serum-free or low-serum medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1000 nM). Also, prepare a vehicle control with the same final DMSO concentration.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant from each well into separate tubes. This will be used to measure secreted prolactin.
-
Store the supernatant at -80°C until analysis.
-
-
Prolactin Measurement:
-
Quantify the concentration of prolactin in the collected supernatants using a rat prolactin ELISA kit, following the manufacturer's instructions.
-
-
Data Normalization (Optional but Recommended):
-
To account for any variations in cell number due to cytotoxicity at high concentrations, lyse the cells remaining in the wells with a suitable lysis buffer.
-
Determine the total protein content in each well using a BCA protein assay.
-
Normalize the prolactin concentration in the supernatant to the total protein content of the corresponding well.
-
-
Data Analysis:
-
Calculate the percentage of prolactin secretion inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound's signaling pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: Optimizing Incubation Time for Quinagolide in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing quinagolide incubation time in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
A1: this compound is a potent and selective non-ergot dopamine D2 receptor agonist.[1] Its primary mechanism of action is to bind to and activate dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o).[2] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
Q2: Why is optimizing incubation time crucial for this compound assays?
A2: Optimizing incubation time is critical for obtaining accurate and reproducible data. Insufficient incubation time may not allow for the complete binding of this compound to the D2 receptors, leading to an underestimation of its potency (a higher EC50/IC50 value). Conversely, excessively long incubation times can lead to secondary effects, such as receptor desensitization, downregulation, or cytotoxicity, which can confound the experimental results.[3] The optimal time ensures that the measured response accurately reflects the specific interaction of this compound with the D2 receptor.
Q3: What factors influence the optimal incubation time for this compound?
A3: Several factors can influence the optimal incubation time, including:
-
Assay Type: Different assays measure events that occur on different timescales. For example, direct binding assays may reach equilibrium faster than downstream functional assays like gene expression.
-
Cell Type and Receptor Expression Levels: The density of D2 receptors on the cell surface can affect the time required to reach equilibrium.
-
This compound Concentration: Higher concentrations of this compound will generally reach equilibrium binding faster than lower concentrations.
-
Temperature: Temperature affects the kinetics of ligand-receptor binding. Assays are typically performed at 37°C to mimic physiological conditions.
-
Binding Kinetics (k_on and k_off): The association (k_on) and dissociation (k_off) rates of this compound to the D2 receptor determine how quickly equilibrium is reached.
Q4: How does the concept of receptor binding kinetics (k_on and k_off) relate to incubation time?
A4: The association rate constant (k_on) describes how quickly this compound binds to the D2 receptor, while the dissociation rate constant (k_off) describes how quickly it unbinds. The equilibrium dissociation constant (Kd), a measure of binding affinity, is the ratio of k_off to k_on. A longer incubation time is generally required for ligands with a slow on-rate to reach equilibrium. Understanding these kinetic parameters can help in designing a rational time-course experiment to determine the optimal incubation period.
Troubleshooting Guides
Problem 1: High Variability in Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Incubation Times | Ensure precise and consistent timing for all wells and plates. Use a multichannel pipette for simultaneous addition of reagents. |
| Temperature Fluctuations | Maintain a stable temperature in the incubator and allow plates to equilibrate to the assay temperature before adding reagents. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and use proper pipetting techniques to seed a consistent number of cells in each well. |
| Edge Effects | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
Problem 2: Weak or No Response to this compound
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | The incubation time may be too short for this compound to bind effectively and elicit a downstream response. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to determine the optimal incubation period. |
| Low D2 Receptor Expression | Confirm the expression of functional D2 receptors in your cell line using techniques like Western blot, qPCR, or radioligand binding. |
| Suboptimal this compound Concentration | The concentrations used may be too low. Perform a dose-response experiment with a wider range of concentrations. |
| Agonist-Induced Receptor Desensitization | Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization. Consider shorter incubation times or using a kinetic assay format. |
Problem 3: Unexpected Decrease in Response at High this compound Concentrations (Bell-Shaped Curve)
| Possible Cause | Recommended Solution |
| Receptor Downregulation | Long incubation times with high agonist concentrations can lead to a reduction in the number of receptors on the cell surface. Optimize for a shorter incubation time. |
| Cytotoxicity | High concentrations of this compound may be toxic to the cells, leading to a decrease in the assay signal. Perform a cell viability assay in parallel with your functional assay to assess cytotoxicity. |
| Off-Target Effects | At very high concentrations, this compound might interact with other cellular targets, leading to confounding effects. |
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Methodology:
-
Cell Seeding: Seed cells expressing dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells stably expressing the human D2 receptor) into a 96-well plate at an optimized density and culture overnight.
-
Pre-treatment (Optional): Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
This compound Incubation: Add varying concentrations of this compound to the wells. To optimize incubation time, test a range of time points (e.g., 15 minutes, 30 minutes, 1 hour, 2 hours).
-
Forskolin Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) to induce cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Data Presentation: Optimizing this compound Incubation Time in a cAMP Assay
| Incubation Time | This compound EC50 (nM) | Assay Window (Fold Change) |
| 15 minutes | 15.2 | 8.5 |
| 30 minutes | 8.5 | 12.1 |
| 1 hour | 5.1 | 15.3 |
| 2 hours | 5.3 | 14.8 |
| 4 hours | 6.8 | 13.2 |
Note: The above data is hypothetical and for illustrative purposes.
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional response downstream of cAMP signaling. Activation of the D2 receptor by this compound leads to a decrease in cAMP, which in turn reduces the activity of a cAMP-responsive element (CRE) driving the expression of a luciferase reporter gene.
Methodology:
-
Cell Transfection and Seeding: Co-transfect cells with a plasmid encoding the dopamine D2 receptor and a CRE-luciferase reporter plasmid. Seed the transfected cells into a 96-well plate and allow them to attach and express the proteins (typically 24-48 hours).
-
This compound Incubation: Replace the culture medium with a medium containing varying concentrations of this compound. To optimize incubation time, test a range of time points (e.g., 4, 6, 8, 16, 24 hours). A common incubation time for reporter gene assays is 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.
Data Presentation: Optimizing this compound Incubation Time in a CRE-Luciferase Assay
| Incubation Time | This compound IC50 (nM) | Max Inhibition (%) |
| 4 hours | 25.6 | 45 |
| 8 hours | 12.3 | 78 |
| 16 hours | 8.9 | 92 |
| 24 hours | 9.2 | 90 |
Note: The above data is hypothetical and for illustrative purposes.
Cell Viability/Cytotoxicity Assay
This assay is crucial to ensure that the observed effects in functional assays are not due to this compound-induced cell death.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Incubation: Treat the cells with a range of this compound concentrations, including those used in your functional assays. To assess time-dependent cytotoxicity, incubate for various durations (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, XTT, or a luminescent ATP-based assay.
Data Presentation: Time-Dependent Effect of this compound on Cell Viability
| This compound Conc. (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 98 | 95 | 92 |
| 10 | 95 | 88 | 81 |
| 100 | 85 | 72 | 60 |
Note: The above data is hypothetical and for illustrative purposes.
Visualizations
Caption: Signaling pathway of this compound via the dopamine D2 receptor.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound assays.
References
troubleshooting unexpected results in quinagolide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinagolide. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective non-ergot dopamine D2 receptor agonist.[1] By binding to D2 receptors, it mimics the action of dopamine and inhibits the synthesis and secretion of prolactin.[1] This action is mediated through the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line, receptor expression levels, and the specific assay. However, a common starting point for in vitro studies is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations. For functional assays, concentrations in the range of 1 nM to 10 µM are often used to determine EC50 values.[2] It is crucial to perform a literature search for your specific cell line or a similar experimental system to determine an appropriate starting range.
Q3: How should I prepare and store this compound for in vitro experiments?
This compound hydrochloride is sparingly soluble in water but soluble in organic solvents like DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The stability of this compound in cell culture media over the course of an experiment should be considered, as components in the media can potentially degrade the compound.[3][4]
Q4: Are there known off-target effects of this compound that I should be aware of?
While this compound is a selective D2 dopamine receptor agonist, like many small molecules, it may exhibit off-target effects at higher concentrations. These effects can be cell-line dependent and may contribute to unexpected results, such as cytotoxicity. It is important to include appropriate controls in your experiments to identify potential off-target effects. This can include using a cell line that does not express the D2 receptor or using a D2 receptor antagonist to see if the observed effect is reversed.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Problem: Significant decrease in cell viability at expected therapeutic concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the toxic concentration range of this compound for your specific cell line. Adjust the concentrations in your functional assays to be below the toxic threshold. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-induced cytotoxicity. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. The stability of this compound in your specific cell culture medium at 37°C can be a factor. Consider testing the stability of your compound under experimental conditions. |
| Off-Target Effects | At high concentrations, this compound might interact with other cellular targets leading to cytotoxicity. Use a D2 receptor antagonist to see if the cytotoxic effect can be rescued. If not, off-target effects are likely. Consider using a lower concentration range or a different D2 agonist. |
| Cell Culture Conditions | Ensure that your cells are healthy and at a consistent passage number and confluency. Optimize cell seeding density as high or low density can affect cell health and drug response. |
Issue 2: Inconsistent or No Response in cAMP Assays
Problem: No significant decrease in cAMP levels upon this compound treatment in a D2 receptor-expressing cell line.
| Possible Cause | Troubleshooting Steps |
| Low D2 Receptor Expression | Verify the expression of functional D2 receptors on the surface of your cell line using techniques like flow cytometry, western blot, or a radioligand binding assay. |
| Suboptimal Agonist Concentration | The concentration of this compound may be too low. Perform a full dose-response curve to determine the EC50. A common starting range is 1 nM to 10 µM. |
| Assay Sensitivity | The assay window may be too small. To increase the dynamic range for Gi-coupled receptors, stimulate the cells with forskolin to increase basal cAMP levels before adding this compound. The inhibitory effect of this compound will then be more pronounced. |
| Incorrect Assay Timing | The incubation time with this compound may be too short or too long. Optimize the incubation time by performing a time-course experiment. |
| Reagent Issues | Ensure that all assay reagents, including the cAMP detection reagents and forskolin, are properly prepared and have not expired. |
| Phosphodiesterase (PDE) Activity | High PDE activity in your cells can rapidly degrade cAMP, masking the inhibitory effect of this compound. Consider adding a PDE inhibitor, such as IBMX, to the assay buffer to increase the cAMP signal. |
Issue 3: High Non-Specific Binding in Receptor Binding Assays
Problem: The level of non-specific binding is high, making it difficult to determine the specific binding of the radioligand.
| Possible Cause | Troubleshooting Steps |
| Radioligand Concentration Too High | Use a radioligand concentration at or below its Kd value for the D2 receptor. High concentrations can lead to increased binding to non-receptor sites. |
| Inadequate Washing | Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. Ensure the washing process is rapid to prevent dissociation of the bound ligand. |
| Filter Binding | The radioligand may be binding to the filter paper. Pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| High Protein Concentration | Titrate the amount of membrane protein used in the assay. Too much protein can increase non-specific binding. |
| Radioligand Purity | Ensure the radioligand has not degraded. Use a fresh batch or repurify if necessary. |
| Incorrect Blocking Agent | Use a high concentration of a known D2 receptor antagonist (e.g., haloperidol or spiperone) to define non-specific binding. Ensure the concentration is sufficient to displace all specific binding of the radioligand. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound solutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
cAMP Assay (Gαi-coupled Receptor)
This protocol is a general guideline for a common fluorescence-based cAMP assay and should be optimized.
-
Cell Seeding: Seed D2 receptor-expressing cells in a 96-well plate and grow to the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO and a working solution of forskolin in assay buffer.
-
Cell Loading (if using a fluorescent biosensor): Load the cells with the cAMP biosensor dye according to the manufacturer's instructions.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal stimulation of cAMP production. Incubate for the recommended time (e.g., 15-30 minutes).
-
This compound Treatment: Add varying concentrations of this compound to the wells and incubate for the optimized duration (e.g., 15-30 minutes). Include a vehicle control.
-
Measurement: Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The decrease in fluorescence is proportional to the inhibition of cAMP production. Calculate the percentage of inhibition relative to the forskolin-only treated cells and determine the IC50 of this compound.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is a general guideline and requires a certified laboratory for handling radioactive materials.
-
Membrane Preparation: Prepare cell membranes from D2 receptor-expressing cells. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Increasing concentrations of unlabeled this compound (for competition assay) or buffer (for saturation assay).
-
A high concentration of a D2 antagonist (e.g., 10 µM haloperidol) for determining non-specific binding.
-
A fixed concentration of a suitable D2 receptor radioligand (e.g., [3H]-Spiperone) at its Kd.
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% PEI using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 4. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Quinagolide Bioavailability in Oral Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of quinagolide in preclinical oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a selective, non-ergot-derived dopamine D2 receptor agonist used to treat hyperprolactinemia, a condition of elevated prolactin levels.[1][2][3] While it is rapidly and extensively absorbed from the gastrointestinal tract after oral administration, it undergoes significant first-pass metabolism in the liver.[1][4] This extensive metabolism drastically reduces its absolute bioavailability to approximately 4%, posing a significant challenge for achieving consistent and effective systemic exposure in research studies. Furthermore, this compound is sparingly soluble in water, which can limit its dissolution rate in the gastrointestinal tract, a critical step for absorption.
Q2: What are the primary factors limiting this compound's bioavailability in oral gavage studies?
The low oral bioavailability of this compound is primarily attributed to a combination of two main factors:
-
Poor Aqueous Solubility : this compound is classified as sparingly soluble in water (0.2%), which can lead to a low dissolution rate in the gastrointestinal fluids. For a drug to be absorbed, it must first be in a dissolved state.
-
Extensive First-Pass Metabolism : After absorption from the gut, this compound passes through the liver where it is heavily metabolized before reaching systemic circulation. The major circulating metabolites are sulfate and glucuronide conjugates, with the N-desethyl analogue being an active metabolite.
Q3: What are the common issues observed in oral gavage studies with this compound due to its low bioavailability?
Researchers may encounter the following problems:
-
High Variability in Plasma Concentrations : Inconsistent absorption due to solubility issues can lead to significant variations in plasma levels between individual animals, even when administered the same dose.
-
Consistently Low Systemic Exposure : Low Cmax (maximum plasma concentration) and AUC (area under the curve) values, which may not be sufficient to elicit the desired pharmacological effect.
-
Lack of Dose Proportionality : Doubling the dose may not result in a doubling of the plasma concentration, making it difficult to establish a clear dose-response relationship.
Q4: How does this compound exert its pharmacological effect?
This compound selectively binds to and activates dopamine D2 receptors on lactotroph cells in the anterior pituitary gland. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels ultimately suppresses the synthesis and secretion of prolactin.
Troubleshooting Guide: Low or Variable this compound Exposure
This guide provides a systematic approach to troubleshooting and resolving common issues related to low and variable plasma concentrations of this compound following oral gavage.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Plasma Concentrations Between Animals | Improper Gavage Technique | - Ensure all personnel are properly trained in oral gavage to minimize stress and prevent mis-dosing (e.g., administration into the trachea). - Use appropriate gavage needle sizes for the animal model. - Consider habituating the animals to the procedure to reduce stress. |
| Formulation Inhomogeneity | - If using a suspension, ensure it is uniformly mixed before and during dosing of each animal. Continuous stirring or vortexing between administrations is recommended. - Prepare fresh formulations for each experiment to avoid aggregation or degradation. | |
| Interaction with Food | - Implement a consistent fasting period (e.g., 4 hours) before dosing to standardize gastrointestinal conditions. This compound should be taken with food in clinical settings to reduce gastric irritation, but for preclinical studies, fasting can reduce variability. | |
| Consistently Low Plasma Exposure (Low Cmax and AUC) | Poor Drug Solubility and Dissolution | - The primary focus should be on enhancing the solubility of this compound in the formulation. - Optimize the Vehicle/Formulation: Move beyond simple aqueous vehicles. Explore the formulation strategies detailed in the "Formulation Enhancement Strategies" section below. |
| Extensive First-Pass Metabolism | - While difficult to alter directly, enhancing the absorption rate through improved formulation can sometimes help a larger fraction of the drug escape first-pass metabolism. - Be aware that this is an intrinsic property of this compound. | |
| Inadequate Formulation | - A simple suspension in water or saline is often insufficient for a poorly soluble compound like this compound. - Action: Develop a more advanced formulation. |
Formulation Enhancement Strategies for this compound
The choice of vehicle is critical for improving the oral bioavailability of this compound. The goal is to increase the dissolution rate and maintain the drug in a solubilized state within the gastrointestinal tract.
| Strategy | Description | Key Considerations & Starting Points | Relevant Excipients |
| Co-solvents | Increase the solubility of the drug in the vehicle by reducing the polarity of the aqueous environment. | The concentration of the co-solvent must be non-toxic and well-tolerated by the animal species. | Polyethylene glycol (PEG 300, PEG 400), Propylene glycol, Glycerol, Ethanol. |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility and improving wetting of the drug particles. | Use non-ionic surfactants at concentrations above their critical micelle concentration (CMC). | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor® EL, Solutol® HS 15. |
| Lipid-Based Formulations | Dissolving the lipophilic drug in oils or lipidic excipients. This can include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids. | Highly effective for lipophilic compounds. SEDDS can enhance lymphatic absorption, potentially bypassing some first-pass metabolism. | Oils: Sesame oil, Corn oil, Medium-chain triglycerides (e.g., Capmul®, Miglyol®). Surfactants: Cremophor® EL, Labrasol®, Tween 80. Co-solvents: Transcutol®, PEG 400. |
| Cyclodextrin Complexation | Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility. | The stoichiometry of the complex and the binding affinity are important factors. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). |
| Particle Size Reduction | Reducing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation. | Can be achieved through techniques like wet milling or high-pressure homogenization. The resulting nanosuspension can be stabilized with surfactants. | N/A (This is a physical modification of the API). |
| pH Adjustment | For ionizable drugs, adjusting the pH of the vehicle can increase solubility. This compound has a basic pKa, so an acidic vehicle can improve its solubility. | The pH of the formulation should be within a range that is tolerated by the animal's esophagus and stomach (typically pH 3-8 for oral administration). | Citric acid, Tartaric acid to create a buffered acidic solution. |
Experimental Protocols
Protocol 1: Basic Oral Gavage Procedure for Rodents
-
Animal Preparation: Fast the animal (e.g., mouse or rat) for 4-12 hours prior to dosing, with free access to water. This helps to reduce variability in gastric emptying and food-drug interactions.
-
Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered based on its body weight (e.g., in mg/kg). A common dosing volume for mice is 10 mL/kg and for rats is up to 20 mL/kg.
-
Formulation Preparation: Prepare the this compound formulation as per the chosen strategy. If it is a suspension, ensure it is continuously stirred or vortexed to maintain homogeneity.
-
Administration:
-
Gently restrain the animal.
-
Select a gavage needle of the appropriate size and length for the species.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Dosing: Monitor the animal for any signs of distress.
Protocol 2: Preparation of a Co-solvent/Surfactant Formulation
This protocol provides a starting point for developing an improved vehicle for this compound.
-
Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Drug Solubilization:
-
Weigh the required amount of this compound.
-
First, dissolve the this compound in the DMSO.
-
Gradually add the PEG300 and Tween 80 while vortexing.
-
Finally, add the saline dropwise while continuously mixing to form a clear solution or a fine, stable dispersion.
-
-
Administration: Follow the Basic Oral Gavage Procedure outlined above. Always prepare this formulation fresh before use.
Visualizations
This compound's Mechanism of Action
Caption: this compound's signaling pathway in pituitary lactotroph cells.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for optimizing this compound oral gavage studies.
Troubleshooting Logic for Low Bioavailability
Caption: Decision tree for troubleshooting low this compound exposure.
References
Welcome to the Technical Support Center for Quinagolide Administration in Research Animals. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the common side effects associated with this compound use in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in research animals?
A1: Based on preclinical data and translation from clinical observations, the most frequently encountered side effects in research animals include gastrointestinal issues such as nausea and vomiting, as well as cardiovascular effects like hypotension (a drop in blood pressure) and bradycardia (a slowed heart rate). Central nervous system effects such as sedation or dizziness may also be observed.[1][2][3][4]
Q2: How can I minimize gastrointestinal side effects like nausea and vomiting?
A2: Several strategies can be employed. A gradual dose escalation allows the animal's system to acclimate to the drug. Administering this compound with a small amount of palatable food can also help reduce gastric irritation. In cases of persistent nausea or vomiting, co-administration with an antiemetic drug may be necessary.
Q3: What is the recommended approach to manage this compound-induced hypotension?
A3: Hypotensive reactions are most common during the initial days of treatment. Monitoring the animal's blood pressure, especially during the initial dosing period, is crucial. Ensuring adequate hydration is a primary supportive measure. In cases of significant hypotension, fluid therapy may be required to restore vascular volume. For severe or refractory hypotension, the use of vasopressor agents may be considered under veterinary guidance.
Q4: Is a dose titration (escalation) schedule necessary when starting this compound treatment in animals?
A4: Yes, a dose titration schedule is highly recommended to improve tolerability. Starting with a low dose and gradually increasing it over several days allows for acclimatization and can significantly reduce the incidence and severity of side effects, particularly nausea and hypotension.
Q5: Can I administer antiemetics concurrently with this compound?
A5: Yes, co-administration of antiemetics can be an effective strategy to manage this compound-induced nausea and vomiting. The choice of antiemetic should be carefully considered based on its mechanism of action to avoid interfering with this compound's D2 receptor agonist activity. 5-HT3 antagonists like ondansetron and NK-1 receptor antagonists like maropitant are suitable options.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound administration.
Troubleshooting Gastrointestinal Distress (Nausea & Vomiting)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Animal exhibits signs of nausea (e.g., pica, salivation, lethargy) or vomits shortly after dosing. | Rapid dose introduction or high initial dose. | 1. Implement Dose Titration: Start with a lower dose and gradually increase to the target dose over 3-7 days. 2. Administer with Food: Provide a small, palatable food item just before or with the this compound dose. 3. Consider Antiemetic Co-administration: If symptoms persist, consult the experimental protocol for antiemetic co-treatment. |
| Vomiting occurs despite dose titration and administration with food. | High individual sensitivity to the drug. | 1. Initiate Antiemetic Protocol: Administer a pre-dose of an appropriate antiemetic such as maropitant or ondansetron as outlined in the experimental protocols below. 2. Veterinary Consultation: If vomiting is severe or persistent, consult with the attending veterinarian. |
Troubleshooting Cardiovascular Effects (Hypotension)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Animal appears lethargic, weak, or has a measurable drop in blood pressure after dosing. | Vasodilatory effect of this compound due to D2 receptor agonism. | 1. Monitor Vital Signs: Regularly monitor blood pressure and heart rate, especially within the first few hours of dosing. 2. Ensure Hydration: Confirm the animal has ad libitum access to water. 3. Supportive Care: For mild hypotension, ensure the animal is in a calm, quiet environment. |
| Significant and sustained drop in blood pressure. | Overdose or high individual sensitivity. | 1. Fluid Therapy: Administer warmed isotonic fluids (e.g., Lactated Ringer's Solution) as per the experimental protocol to expand intravascular volume. 2. Reduce Subsequent Doses: Consider lowering the next dose of this compound. 3. Veterinary Intervention: For severe, unresponsive hypotension, immediate veterinary consultation is required. Vasopressor support may be necessary. |
Quantitative Data Summary
Table 1: this compound Dose Ranges in Rodent Studies
| Animal Model | Dose Range (mg/kg/day) | Route of Administration | Observed Effects/Purpose | Reference |
| Rat | 0.01 - 0.2 | Oral (in diet) | 2-year carcinogenicity study | |
| Mouse | 0.02 - 0.4 | Oral (in diet) | 90-week carcinogenicity study | |
| Rat | 0.03 - 0.6 | Not specified | Inhibition of tumor growth |
Table 2: Common Side Effects of D2 Receptor Agonists (including this compound) and Management Thresholds
| Side Effect | Species | Observed Signs | Potential Management Threshold |
| Nausea/Vomiting | Dog, Ferret | Retching, vomiting, signs of nausea (e.g., excessive salivation) | More than one episode of vomiting within 4 hours of dosing. |
| Hypotension | Rat, Dog | >20% decrease in mean arterial pressure from baseline. | Sustained hypotension below this threshold for more than 30 minutes. |
| Sedation | Rodents | Reduced locomotor activity, lethargy. | Inability to right itself or lack of response to mild stimuli. |
Disclaimer: The information in these tables is for guidance purposes. Actual incidence and severity of side effects can vary based on species, strain, age, and individual animal health.
Detailed Experimental Protocols
Protocol 1: Dose Escalation for this compound Administration in Rodents
Objective: To minimize the incidence of acute side effects by gradually exposing the animal to the target dose of this compound.
Materials:
-
This compound solution of appropriate concentration
-
Vehicle solution
-
Calibrated pipettes or dosing syringes
-
Animal scale
Procedure:
-
Day 1-3: Administer 25% of the final target dose once daily.
-
Day 4-6: Increase the dose to 50% of the final target dose once daily.
-
Day 7 onwards: Administer 100% of the final target dose once daily.
Notes:
-
Observe the animal for at least 2 hours post-dosing, especially during the first week.
-
If significant side effects are observed at any step, maintain the current dose for an additional 2-3 days before attempting to increase it further. If side effects persist, a dose reduction may be necessary.
-
This protocol is a general guideline and may need to be adapted based on the specific research goals and the animal's response.
Protocol 2: Co-administration of Maropitant for the Prevention of Nausea and Vomiting
Objective: To prevent this compound-induced emesis through the prophylactic administration of the NK-1 receptor antagonist, maropitant.
Materials:
-
This compound solution
-
Maropitant injectable solution (10 mg/mL)
-
Sterile saline for dilution
-
Appropriate syringes and needles for administration
Procedure:
-
Maropitant Administration: 60 minutes prior to this compound administration, administer maropitant at a dose of 1 mg/kg via subcutaneous (SC) injection.
-
This compound Administration: At the designated time, administer the this compound dose as per the study protocol.
-
Monitoring: Observe the animal for signs of nausea or vomiting for at least 4 hours post-quinagolide administration.
Notes:
-
The oral formulation of maropitant can also be used, but the timing of administration may need to be adjusted based on its pharmacokinetic profile (typically 2-2.5 hours before the emetic stimulus).
-
This protocol is based on the use of maropitant in dogs and cats and may require adjustment for other species.
Protocol 3: Management of Acute Hypotension with Fluid Therapy
Objective: To restore normal blood pressure in an animal experiencing this compound-induced hypotension.
Materials:
-
Warmed, sterile isotonic crystalloid solution (e.g., Lactated Ringer's Solution or 0.9% saline)
-
Infusion pump or syringe and appropriate catheters/needles
-
Blood pressure monitoring equipment
Procedure:
-
Confirmation of Hypotension: Confirm a significant drop in blood pressure (e.g., >20% from baseline) using a reliable monitoring device.
-
Fluid Bolus Administration: Administer a bolus of warmed isotonic crystalloid solution. For rodents, a common starting bolus is 10-20 mL/kg administered intravenously (IV) or intraperitoneally (IP) over 15 minutes.
-
Reassessment: Re-measure blood pressure immediately after the bolus and then every 15 minutes.
-
Maintenance Fluid Rate: If blood pressure stabilizes, a maintenance fluid rate (e.g., 5-10 mL/kg/hr) can be initiated to prevent recurrence.
-
Veterinary Consultation: If hypotension persists after the initial fluid bolus, consult a veterinarian. Further interventions, such as the use of vasopressors, may be required.
Visualizations
Signaling Pathways
References
dealing with quinagolide batch-to-batch variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of quinagolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-ergot derived, selective dopamine D2 receptor agonist.[1][2][3][4] Its primary mechanism of action involves binding to and activating D2 dopamine receptors, particularly on lactotroph cells in the anterior pituitary gland.[5] This activation mimics the natural action of dopamine, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent suppression of prolactin secretion.
Q2: What are the common experimental applications of this compound?
A2: In a research setting, this compound is frequently used to study the dopamine D2 receptor signaling pathway and its effects on prolactin-secreting cells. It is also utilized in studies investigating hyperprolactinemia and its physiological consequences. Additionally, it can serve as a reference compound in the development of new dopamine receptor agonists.
Q3: What are the potential sources of batch-to-batch variability with this compound?
A3: Batch-to-batch variability of this compound can stem from several factors inherent to the manufacturing and handling of pharmaceutical compounds. These can include:
-
Purity and Impurity Profile: The presence and concentration of impurities or related substances can differ between batches.
-
Enantiomeric Composition: this compound is a racemate, and its clinical activity is primarily mediated by the (-)-enantiomer. Variations in the ratio of enantiomers between batches could lead to inconsistent biological activity.
-
Physical Properties: Differences in crystallinity, particle size, and solubility can affect the dissolution rate and bioavailability of the compound in experiments.
-
Degradation: Improper storage or handling can lead to the degradation of the active compound, resulting in reduced potency.
Q4: How should I properly store and handle my this compound batches to ensure consistency?
A4: To minimize variability arising from handling and storage, it is crucial to adhere to the manufacturer's recommendations. Generally, this compound should be stored in a cool, dry, and dark place to prevent degradation. Avoid exposure to high humidity and extreme temperatures. For long-term storage, it is advisable to store it at the recommended temperature, typically between 15°C and 25°C. Always use calibrated equipment for weighing and preparing solutions, and prepare fresh solutions for each experiment to avoid degradation in solution.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays (e.g., prolactin secretion, cAMP inhibition).
| Potential Cause | Troubleshooting Steps |
| Different Potency Between Batches | 1. Perform a Dose-Response Curve: Test each new batch of this compound with a full dose-response curve to determine its EC50 or IC50 value. 2. Compare EC50/IC50 Values: A significant shift in the EC50/IC50 value between batches indicates a difference in potency. 3. Normalize Concentration: Adjust the working concentration of the new batch based on its determined potency to match the effective concentration of the previous batch. |
| Compound Degradation | 1. Check Storage Conditions: Ensure the compound has been stored according to the manufacturer's instructions (cool, dry, dark). 2. Prepare Fresh Solutions: Always prepare fresh working solutions from the solid compound for each experiment. 3. Purity Analysis: If degradation is suspected, consider having the purity of the batch re-analyzed by a qualified analytical lab. |
| Variability in Cell Response | 1. Standardize Cell Culture: Use cells at a consistent passage number and confluency. 2. Control for Experimental Conditions: Ensure consistent incubation times, temperatures, and media components for all experiments. |
Issue 2: Altered receptor binding affinity in radioligand binding assays.
| Potential Cause | Troubleshooting Steps |
| Competition from Impurities | 1. Review Certificate of Analysis (CoA): Check the purity specifications for each batch on the CoA. 2. Perform a Competition Binding Assay: Run a competition binding assay with the new batch against a known radioligand to determine the Ki value. 3. Compare Ki Values: A significant difference in the Ki value compared to previous batches may suggest the presence of impurities that interfere with receptor binding. |
| Incorrect Compound Concentration | 1. Verify Stock Solution Concentration: Re-measure the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry if a molar extinction coefficient is known). 2. Use Calibrated Pipettes: Ensure the accuracy of your serial dilutions by using calibrated pipettes. |
Experimental Protocols
Protocol 1: Determination of this compound Potency using a cAMP Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell line expressing the dopamine D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
This compound batches to be tested.
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate at a pre-determined optimal density and culture overnight.
-
Compound Preparation: Prepare a series of dilutions of each this compound batch in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Antagonist Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control to stimulate cAMP production.
-
Incubation: Incubate the plate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.
Protocol 2: Competitive Radioligand Binding Assay to Determine this compound Affinity (Ki)
This protocol outlines the procedure to determine the inhibitory constant (Ki) of different this compound batches for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the dopamine D2 receptor.
-
Radioligand with known affinity for the D2 receptor (e.g., [³H]-Spiperone).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
This compound batches to be tested.
-
Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total binding: Radioligand and cell membranes.
-
Non-specific binding: Radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Competitive binding: Radioligand, cell membranes, and serial dilutions of the this compound batch.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Table 1: Example of Batch-to-Batch Potency Comparison in a cAMP Assay
| Batch ID | IC50 (nM) | 95% Confidence Interval | Fold Difference from Reference |
| QG-Ref-001 | 1.2 | 0.9 - 1.5 | 1.0 |
| QG-Test-002 | 2.5 | 2.1 - 3.0 | 2.1 |
| QG-Test-003 | 1.1 | 0.8 - 1.4 | 0.9 |
Table 2: Example of Batch-to-Batch Affinity Comparison in a Binding Assay
| Batch ID | Ki (nM) | 95% Confidence Interval | Fold Difference from Reference |
| QG-Ref-001 | 0.8 | 0.6 - 1.0 | 1.0 |
| QG-Test-002 | 1.9 | 1.5 - 2.4 | 2.4 |
| QG-Test-003 | 0.9 | 0.7 - 1.1 | 1.1 |
Visualizations
Caption: this compound signaling pathway at the D2 receptor.
References
Quinagolide Treatment Optimization: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the duration of quinagolide treatment to achieve maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective non-ergot dopamine D2 receptor agonist.[1][2] It mimics the inhibitory action of endogenous dopamine on lactotroph cells in the anterior pituitary gland, leading to a decrease in prolactin secretion.[2]
Q2: What is the recommended starting dose for in vivo and in vitro experiments?
A2: For clinical use in treating hyperprolactinemia, the starting dose of this compound is typically 0.075 mg/day, which can be titrated up to 0.6 mg/day.[3] In vitro studies have used concentrations around 100 nM to observe effects on cell invasion and signaling.[4] However, the optimal dose for any specific experiment will depend on the cell type or animal model and should be determined empirically through dose-response studies.
Q3: How long does it take to observe the prolactin-lowering effects of this compound?
A3: In humans, the prolactin-lowering effect of this compound occurs within 2 hours of ingestion, reaching a maximum within 4 to 6 hours and is maintained for at least 24 hours. In vitro, the timeframe for observing effects will vary depending on the specific assay and cell line used.
Q4: What are the known downstream signaling pathways affected by this compound binding to the D2 receptor?
A4: Activation of the D2 receptor by this compound primarily leads to the inhibition of adenylyl cyclase through the Gαi/o subunit of the G protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of inwardly rectifying potassium channels and voltage-gated calcium channels. Additionally, D2 receptor activation can influence other signaling cascades, such as the MAPK/ERK and AKT pathways.
Q5: Can prolonged treatment with this compound lead to receptor desensitization?
A5: Continuous treatment with a D2 dopamine receptor agonist has been shown to cause downregulation of D2 dopamine receptors and their corresponding mRNA in mouse striatum. This suggests that prolonged exposure in vitro could potentially lead to receptor desensitization or downregulation, which should be a consideration in long-term treatment protocols.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Variable or inconsistent results in prolactin secretion assays. | Cell health and viability issues. Inconsistent cell seeding density. Variability in treatment duration or drug concentration. | Ensure consistent cell culture conditions and check cell viability before and after treatment using an MTT or similar assay. Standardize cell seeding protocols. Perform a time-course and dose-response experiment to determine optimal conditions. |
| Loss of this compound effect in long-term in vitro cultures. | D2 receptor downregulation or desensitization due to continuous agonist exposure. | Consider intermittent dosing schedules (e.g., drug-free periods) to allow for receptor resensitization. Measure D2 receptor expression levels (mRNA or protein) over the course of the experiment to monitor for downregulation. |
| High background signal in receptor binding assays. | Non-specific binding of the radioligand. Inadequate washing steps. | Increase the concentration of the competing non-labeled ligand to determine non-specific binding more accurately. Optimize the number and duration of washing steps to reduce background. |
| No significant decrease in cAMP levels after this compound treatment. | The cell line may not express functional D2 receptors coupled to adenylyl cyclase inhibition. Incorrect assay timing. | Confirm D2 receptor expression and its functional coupling to the Gi/o pathway in your cell model. Measure cAMP levels at multiple time points after this compound addition to capture the transient nature of the signal. |
| Observed cytotoxicity at effective doses. | Off-target effects of this compound at higher concentrations. The specific cell line may be particularly sensitive to the compound. | Perform a dose-response curve for cytotoxicity to determine the therapeutic window. Consider using a lower concentration for a longer duration or exploring alternative D2 agonists if cytotoxicity is a limiting factor. |
Data Presentation
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Oral Absorption | Rapid and extensive (>95%) | |
| Plasma Half-life (single dose) | 11.5 hours | |
| Plasma Half-life (steady state) | 17 hours | |
| Protein Binding | ~90% (non-specific) | |
| Metabolism | Extensive first-pass metabolism | |
| Excretion | Primarily as metabolites in urine and feces |
Table 2: Clinical Efficacy of this compound in Hyperprolactinemia (12-Month Treatment)
| Patient Group | Prolactin Normalization Rate | Tumor Volume Reduction (>80%) | Reference |
| Microprolactinoma | 100% | 21.7% | |
| Macroprolactinoma | 87.5% | 25% |
Table 3: In Vitro Concentrations of this compound Used in Research
| Cell Type | Concentration | Observed Effect | Reference |
| Endometrial Mesenchymal Stromal Cells | 100 nM | Inhibition of invasive properties | |
| Rat Anterior Pituitary Cells | Picomolar concentrations | Potent prolactin inhibitory action |
Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol is a representative method for a competitive radioligand binding assay to determine the affinity of this compound for the D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing dopamine D2 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Non-labeled competitor (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known D2 antagonist (for non-specific binding), or the this compound dilutions.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through filter mats using a microplate harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and generate a competition curve to determine the Ki of this compound.
In Vitro Prolactin Secretion Assay using GH3 Cells
This protocol outlines a general method for assessing the effect of this compound on prolactin secretion from the rat pituitary adenoma cell line, GH3.
Materials:
-
GH3 cells (a rat pituitary tumor cell line known to secrete prolactin and growth hormone).
-
Cell culture medium (e.g., Ham's F-12K medium supplemented with horse serum and fetal bovine serum).
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kit for rat prolactin.
-
96-well cell culture plates.
Procedure:
-
Seed GH3 cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Prepare different concentrations of this compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of prolactin in the supernatant using a rat prolactin ELISA kit according to the manufacturer's instructions.
-
Normalize the prolactin levels to the number of viable cells in each well, which can be determined using a cell viability assay.
Cell Viability (MTT) Assay
This protocol describes a common method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: this compound's signaling pathway via the D2 receptor.
Caption: Workflow for optimizing this compound treatment in vitro.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. The effect of this compound and cabergoline, two selective dopamine receptor type 2 agonists, in the treatment of prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Treatment Reduces Invasive and Angiogenic Properties of Endometrial Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Quinagolide Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of quinagolide precipitation in cell culture media. By understanding the physicochemical properties of this compound and its interactions with media components, you can ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a non-ergot-derived selective dopamine D2 receptor agonist. In research, it is often used to study the dopaminergic system and its role in various physiological processes, including the inhibition of prolactin secretion.
Q2: What are the common signs of this compound precipitation in culture media?
Precipitation of this compound can manifest as:
-
A fine, crystalline powder settling at the bottom of the culture vessel.
-
A cloudy or hazy appearance of the culture medium.
-
Visible particles floating in the medium.
It is crucial to distinguish precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under a microscope.
Q3: What are the primary causes of this compound precipitation?
The main reasons for this compound precipitation in cell culture media include:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water.
-
Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in DMSO) into an aqueous culture medium can cause the compound to "crash out" of solution.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
pH Shifts: The pH of the culture medium can influence the solubility of this compound.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect solubility.
-
Interactions with Media Components: Components in the culture medium, such as salts and proteins, may interact with this compound, leading to the formation of insoluble complexes.
Q4: Can the type of cell culture medium affect this compound precipitation?
Yes. Different basal media (e.g., DMEM, RPMI-1640, F-12) have varying compositions of salts, amino acids, and other components that can influence the solubility of this compound. Media with high concentrations of certain ions, like phosphate and calcium, may be more prone to causing precipitation of certain compounds.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving issues with this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to media | Solvent Shock: The rapid change in solvent polarity from DMSO to the aqueous medium causes the drug to precipitate. | 1. Pre-warm the media: Always use media pre-warmed to 37°C. 2. Slow, dropwise addition: Add the this compound stock solution drop-by-drop to the media while gently vortexing or swirling the tube. 3. Serial Dilution: Perform an intermediate dilution step in a smaller volume of pre-warmed media before adding to the final culture volume. |
| High Final Concentration: The target concentration of this compound exceeds its solubility limit in the culture medium. | 1. Lower the working concentration: If experimentally feasible, reduce the final concentration of this compound. 2. Solubility Test: Perform a simple solubility test by preparing a serial dilution of this compound in the culture medium to determine the maximum soluble concentration. | |
| Precipitation observed after incubation (hours to days) | pH Shift: Cellular metabolism can alter the pH of the medium over time, affecting this compound solubility. | 1. Use HEPES-buffered media: For long-term experiments, consider using a medium buffered with HEPES to maintain a stable pH. 2. Monitor pH: Regularly check the color of the phenol red indicator in your medium. A change from red to yellow indicates acidification, while a change to purple indicates alkalinization. |
| Temperature Fluctuations: Repeatedly moving cultures in and out of the incubator can cause temperature cycling and precipitation. | Minimize the time culture vessels are outside the incubator. For frequent observations, use a microscope with an integrated environmental chamber. | |
| Interaction with Media Components: this compound may be forming insoluble complexes with salts or other media components over time. | If your experimental design allows, test the solubility of this compound in different basal media formulations. | |
| Precipitation in the stock solution | Improper Storage: Freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to precipitation in the stock solution. | 1. Aliquot Stock Solutions: Prepare small, single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Source |
| Water | Sparingly soluble (0.2%) (~2 mg/mL) | [1][2][3] |
| Ethanol | Sparingly soluble (0.1%) (~1 mg/mL) | [1] |
| DMSO | ≥ 43 mg/mL | [4] |
| Predicted Water Solubility | 0.154 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 432.0 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Methodology:
-
Calculation: To prepare a 10 mM stock solution, you will need 4.32 mg of this compound hydrochloride per 1 mL of DMSO.
-
Weighing: Carefully weigh out the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions and Addition to Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in pre-warmed culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of media, you could first dilute 1 µL of the 10 mM stock into 99 µL of pre-warmed media to make a 100 µM intermediate solution. Then, add 1 mL of this intermediate solution to the final 9 mL of media.
-
-
Final Dilution:
-
Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed culture medium while gently swirling or vortexing the tube.
-
Ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, and ideally below 0.1%, as high concentrations of DMSO can be toxic to cells.
-
-
Final Mixing and Use: Gently mix the final solution before adding it to your cell cultures.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for using this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation.
References
Quinagolide Effects on Cell Morphology: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of quinagolide on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective dopamine D2 receptor agonist. Its primary mechanism involves binding to these receptors, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) signaling pathways.[1][2][3] In clinical applications, this action potently inhibits prolactin secretion from pituitary cells.[4][5]
Q2: How might this compound affect cell morphology?
While direct studies on this compound's impact on the morphology of various cell types are limited, its mechanism of action allows for several hypotheses:
-
Cytoskeletal Rearrangement: Dopamine D2 receptors have been shown to interact with filamin A, a protein that cross-links actin filaments and connects them to the cell membrane. By modulating D2 receptor activity, this compound could indirectly influence the organization and stability of the actin cytoskeleton.
-
cAMP/PKA-Mediated Effects: A decrease in cAMP and PKA activity can impact the actin cytoskeleton and focal adhesions. PKA is known to be involved in regulating cell adhesion, integrin clustering, and F-actin polymerization. Reduced PKA activity might, therefore, alter these processes, leading to changes in cell shape, spreading, and attachment.
Q3: What are the expected morphological changes in cells treated with this compound?
Based on its signaling pathway, potential changes could include alterations in cell spreading, the formation of stress fibers, and changes in cell-cell or cell-substrate adhesion. However, the specific effects are likely to be cell-type dependent. For instance, in prolactin-secreting tumor cells, it contributes to a reduction in tumor size.
Troubleshooting Guides
Issue 1: No Observable Change in Cell Morphology
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the time point at which morphological changes are most prominent. |
| Cell Type Insensitivity | Verify the expression of dopamine D2 receptors in your cell line. If not present, consider using a different cell model or transfecting the cells with the D2 receptor. |
| Suboptimal Cell Culture Conditions | Ensure that cells are healthy and in the logarithmic growth phase before treatment. Stressed cells may not respond as expected. |
Issue 2: Cells are Detaching or Showing Signs of Toxicity
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Lower the concentration of this compound. Even if the intended effect is not cytotoxic, high concentrations can have off-target effects. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
| Contamination | Check for signs of bacterial, fungal, or mycoplasma contamination, which can cause cell death and detachment. |
Issue 3: Inconsistent or Non-Reproducible Morphological Changes
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Passaging | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
| Inconsistent Seeding Density | Plate cells at the same density for all experiments, as cell confluence can influence morphology and drug response. |
| Reagent Variability | Use the same lot of this compound, serum, and other critical reagents for a set of experiments to minimize variability. |
Quantitative Data Summary
As direct quantitative data on this compound's effect on the morphology of commonly used research cell lines is not widely published, the following table presents hypothetical data that could be generated from a quantitative image analysis of cells treated with this compound.
| Parameter | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) |
| Cell Area (µm²) | 2500 ± 300 | 2200 ± 250 | 1800 ± 200 |
| Circularity (0-1) | 0.65 ± 0.08 | 0.75 ± 0.07 | 0.85 ± 0.05 |
| Number of Focal Adhesions per Cell | 45 ± 8 | 35 ± 6 | 25 ± 5 |
| Stress Fiber Intensity (Arbitrary Units) | 150 ± 20 | 110 ± 15 | 80 ± 10 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton and Focal Adhesions
This protocol is for staining F-actin and vinculin (a focal adhesion protein) in adherent cells grown on coverslips.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Anti-vinculin primary antibody
-
Fluorophore-conjugated secondary antibody
-
Fluorophore-conjugated phalloidin (for F-actin)
-
DAPI (for nuclei)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined incubation time.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with anti-vinculin primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Incubate with a fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope.
-
Protocol 2: Quantitative Analysis of Cell Morphology
This protocol outlines a basic workflow for quantifying cell shape changes from fluorescence images using ImageJ/Fiji or similar software.
Procedure:
-
Image Acquisition:
-
Acquire images of stained cells using consistent microscope settings (e.g., magnification, exposure time) for all experimental conditions.
-
-
Image Pre-processing:
-
If necessary, perform background subtraction to enhance the signal-to-noise ratio.
-
-
Cell Segmentation:
-
Use the phalloidin (F-actin) or another cytoplasmic stain to outline the cell boundaries.
-
Use thresholding and watershed algorithms to separate individual cells.
-
-
Measurement:
-
Use the software's measurement tools to quantify parameters for each cell, such as:
-
Area: The total number of pixels within the cell outline.
-
Perimeter: The length of the cell boundary.
-
Circularity: A value from 0 (elongated) to 1 (a perfect circle), calculated as 4π(area/perimeter²).
-
Aspect Ratio: The ratio of the major to the minor axis of the best-fitting ellipse.
-
-
-
Data Analysis:
-
Export the measurements to a spreadsheet program.
-
Calculate the mean, standard deviation, and standard error for each parameter across different treatment groups.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of any observed changes.
-
Visualizations
Caption: this compound's signaling pathway affecting cell morphology.
Caption: Workflow for analyzing this compound's effect on cell morphology.
References
- 1. "Pka Signaling In Focal Adhesions: A New Niche For Pka Targets And Anch" by Mingu Kang [scholarworks.uvm.edu]
- 2. journals.biologists.com [journals.biologists.com]
- 3. cAMP Promotes Cell Migration Through Cell Junctional Complex Dynamics and Actin Cytoskeleton Remodeling: Implications in Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the management of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Treatment of macroprolactinomas with this compound (Norprolac)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Dopamine D2 Receptor Agonists: Quinagolide vs. Cabergoline in an In Vitro Showdown
For researchers and drug development professionals, the nuanced differences between pharmacologically similar compounds are of paramount importance. This guide provides an in-depth in vitro comparison of two potent dopamine D2 receptor agonists, quinagolide and cabergoline, summarizing key efficacy parameters and outlining the experimental methodologies used to derive them.
This compound, a non-ergot derivative, and cabergoline, an ergot derivative, are both highly selective agonists for the dopamine D2 receptor, a key target in the treatment of hyperprolactinemia and other related conditions. Their primary mechanism of action involves the inhibition of prolactin secretion from the anterior pituitary gland. While both drugs are effective in clinical settings, a direct comparison of their in vitro performance provides valuable insights into their intrinsic pharmacological properties.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available in vitro data for this compound and cabergoline, focusing on their interaction with the dopamine D2 receptor. It is important to note that the presented data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | Cabergoline | Source |
| Receptor Binding Affinity (Ki) | Not explicitly found in a direct comparative study | ~0.61 nM (for human D2 receptor) | [1] |
| Functional Potency (EC50) | Potency at D2S receptor is ~7.2 times greater than cabergoline (qualitative comparison) | Full agonist at the D2S receptor | [2] |
| Receptor Selectivity | Greater selectivity for D2S over 5HT2B receptors (~2100-fold difference in potency) | High selectivity for D2S over 5HT2B receptors (~290-fold difference in potency) | [2] |
A key study by Igbokwe et al. directly compared the functional effects of a range of dopamine agonists at the human D2S receptor.[2] While the precise EC50 values were not available in the accessed abstract, the study concluded that this compound demonstrated a significantly greater difference in potency between its effects at the D2S and 5HT2B receptors compared to cabergoline, suggesting a higher degree of selectivity for the D2S receptor.[2] Both compounds were identified as full agonists at the D2S receptor in the experimental model used.
Experimental Protocols
The following are representative experimental protocols for key in vitro assays used to characterize the efficacy of dopamine D2 receptor agonists.
Radioligand Binding Assay for D2 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the dopamine D2 receptor.
-
Receptor Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK-293 cells) or from brain tissue known to have high D2 receptor density (e.g., rat striatum).
-
Incubation: A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound or cabergoline).
-
Separation and Detection: The reaction is terminated by rapid filtration to separate the receptor-bound from the free radioligand. The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
This assay measures the functional potency (EC50) of a D2 receptor agonist by quantifying its ability to inhibit the production of cyclic adenosine monophosphate (cAMP).
-
Cell Culture: Cells stably expressing the human dopamine D2S receptor (e.g., HEK-293 cells) are cultured to an appropriate density.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
Agonist Treatment: The stimulated cells are then treated with varying concentrations of the D2 receptor agonist (this compound or cabergoline).
-
cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of cAMP production (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Downstream Signaling Effects
Activation of the dopamine D2 receptor by agonists such as this compound and cabergoline initiates a signaling cascade through the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA), which in turn modulates downstream cellular processes, most notably the inhibition of prolactin synthesis and secretion in pituitary lactotrophs.
Beyond the canonical cAMP pathway, some studies suggest the involvement of other signaling molecules. For instance, cabergoline has been shown to suppress the activation of the ERK1/2 signaling pathway, which may contribute to its neuroprotective effects observed in certain experimental models. Further research is needed to fully elucidate the complete downstream signaling profiles of both this compound and cabergoline and to understand any potential for biased agonism at the D2 receptor.
References
A Comparative Analysis of Quinagolide and Bromocriptine on D2 Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of quinagolide and bromocriptine, focusing on their interaction with the dopamine D2 receptor. This document synthesizes key experimental data on binding affinities, functional potencies, and receptor signaling pathways to aid in the informed selection and application of these pharmacological agents.
This compound, a non-ergot derivative, is recognized for its high selectivity as a dopamine D2 receptor agonist.[1][2][3] In contrast, bromocriptine, an ergot alkaloid, also functions as a potent D2 receptor agonist but exhibits a broader binding profile.[4] Both compounds are extensively used in the management of hyperprolactinemia, a condition often associated with pituitary adenomas.[5] Their therapeutic effects are primarily mediated through the activation of D2 receptors on lactotrophs in the anterior pituitary gland, leading to the inhibition of prolactin secretion.
Quantitative Analysis of Receptor Binding and Potency
The following table summarizes the available quantitative data for the binding affinity (Ki) and functional potency (EC50/pEC50) of this compound and bromocriptine at dopamine D2 receptors.
| Compound | Receptor Subtype | Parameter | Value | Reference |
| This compound | D2S | pEC50 | Value not explicitly found in search results | |
| Bromocriptine | D2 | Ki | ~8 nM | |
| D2 | pKi | 8.05 | ||
| D1 | Ki | 60-fold lower affinity than for D2 | ||
| D3 | Ki | 5.4-fold lower affinity than for D2 |
D2 Receptor Signaling Pathway
Activation of the D2 dopamine receptor by an agonist like this compound or bromocriptine initiates a well-defined intracellular signaling cascade. As a G-protein coupled receptor (GPCR) of the Gi/o family, its stimulation leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Effects of this compound (CV 205-502), a selective D2-agonist, on vascular reactivity in patients with a prolactin-secreting adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H33N3O3S | CID 3086401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. go.drugbank.com [go.drugbank.com]
Validating Quinagolide's D2 Receptor Selectivity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of quinagolide, a non-ergot selective dopamine D2 receptor agonist, with other commonly used dopamine agonists. It is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental evidence to validate this compound's selectivity, particularly through the use of receptor antagonists.
Executive Summary
This compound is a potent and selective dopamine D2 receptor agonist used in the management of hyperprolactinemia.[1][2] Its therapeutic effect is primarily mediated through the activation of D2 receptors on lactotroph cells in the anterior pituitary gland, leading to the inhibition of prolactin secretion.[2] This guide delves into the experimental data that substantiates this compound's selectivity for the D2 receptor, comparing its binding affinity and functional potency with other dopamine agonists like bromocriptine and cabergoline. Furthermore, it outlines the experimental protocols used to validate this selectivity, with a focus on the application of receptor antagonists.
Comparative Analysis of Dopamine Agonists
The selectivity of a dopamine agonist is a critical factor in its therapeutic efficacy and side-effect profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other dopamine agonists for various dopamine receptor subtypes.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 | Reference |
| This compound | Low Affinity | High Affinity | - | - | - | [2] |
| Bromocriptine | ~440 | ~8 | ~5 | ~290 | ~450 | |
| Cabergoline | Moderate/Low Affinity | 0.61 | 1.27 | 9.0 | 165 |
Note: Specific Ki values for this compound across all dopamine receptor subtypes are not consistently reported in the literature, however, it is widely characterized as having high affinity for D2 and low affinity for D1 receptors.
Table 2: Functional Potency at D2S Receptor (EC50, nM)
| Compound | EC50 (nM) at D2S Receptor | Reference |
| This compound | 1.9 | |
| Cabergoline | 0.2 | |
| Pergolide | 0.2 | |
| Bromocriptine | 9.8 |
These data indicate that while cabergoline and pergolide are more potent at the D2S receptor, this compound demonstrates high potency and significantly greater selectivity over the 5-HT2B receptor compared to these agents, suggesting a greater safety margin.
Validating Selectivity with Receptor Antagonists
The gold standard for validating the receptor-mediated effects of an agonist is the use of a selective antagonist. In the context of this compound, a D2 receptor antagonist is used to demonstrate that its biological effects are indeed mediated by the D2 receptor. The principle is that a selective D2 antagonist will competitively block the binding of this compound to the D2 receptor, thereby inhibiting its downstream effects.
While specific quantitative data from direct antagonist challenge studies with this compound is not extensively available in the public domain, the mechanism is well-established. For instance, the D2-selective antagonist sulpiride has been shown to stereospecifically block the inhibitory effects of dopamine and other D2 agonists on adenylate cyclase activity in pituitary cells.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and comparator compounds for dopamine receptor subtypes (D1, D2, D3, etc.).
Methodology:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest are prepared from cell lines (e.g., CHO or HEK293 cells) stably transfected with the receptor.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
To Validate Selectivity with an Antagonist: The assay is repeated in the presence of a fixed concentration of a selective D2 antagonist (e.g., sulpiride). A rightward shift in the this compound competition curve would indicate competitive antagonism at the D2 receptor.
Functional Assay (cAMP Inhibition)
This assay measures the functional consequence of receptor activation, in this case, the inhibition of cyclic AMP (cAMP) production following D2 receptor stimulation.
Objective: To determine the potency (EC50) and efficacy of this compound as a D2 receptor agonist.
Methodology:
-
Cell Culture: Cells expressing the D2 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Agonist Stimulation: Cells are treated with varying concentrations of the dopamine agonist (e.g., this compound).
-
cAMP Induction: Intracellular cAMP levels are stimulated using forskolin, an activator of adenylyl cyclase.
-
cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available kit, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. D2 receptor activation will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of the agonist. The EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect, is then calculated.
To Validate Selectivity with an Antagonist: The dose-response curve for this compound is generated in the presence of a fixed concentration of a D2 antagonist. A parallel rightward shift of the dose-response curve provides strong evidence that this compound's effect is mediated by the D2 receptor. A Schild analysis can be performed to determine the pA2 value, a measure of the antagonist's affinity.
Visualizing the Pathways and Workflows
Caption: D2 receptor signaling pathway and antagonist action.
Caption: Experimental workflow for validating selectivity.
Caption: Logical flow for validating D2-mediated effects.
References
A Comparative Guide to Quinagolide and Other Non-Ergot Dopamine Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinagolide with other non-ergot dopamine agonists such as pramipexole, ropinirole, and rotigotine. The following sections detail their performance based on experimental data, outlining their receptor binding affinities, pharmacokinetic profiles, clinical efficacy, and safety.
Introduction
Dopamine agonists are pivotal in treating a range of neurological and endocrine disorders, primarily by mimicking the action of endogenous dopamine. Non-ergot derived dopamine agonists have become the preferred choice over older ergot-derived drugs due to a more favorable side-effect profile, particularly a lower risk of fibrotic reactions. This compound, a selective D2 dopamine receptor agonist, is primarily used in the management of hyperprolactinemia. Other prominent non-ergot dopamine agonists, including pramipexole, ropinirole, and rotigotine, are widely utilized in the treatment of Parkinson's disease and restless legs syndrome. This guide offers a detailed comparison to aid in research and development.
Mechanism of Action: D2 Receptor Signaling
This compound and other non-ergot dopamine agonists exert their primary therapeutic effects through agonism at the dopamine D2 receptor. Activation of the D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This action decreases intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular functions, including hormone secretion and neuronal excitability. In the anterior pituitary gland, this pathway is fundamental to the tonic inhibition of prolactin secretion from lactotroph cells.
Beyond the canonical G protein pathway, D2 receptor signaling can also occur through β-arrestin dependent pathways, a concept known as biased signaling. This can lead to the modulation of other signaling molecules like Akt and ERK.
Receptor Binding Affinity
The affinity of a dopamine agonist for various dopamine receptor subtypes (D1, D2, D3, D4, D5) and other receptors (e.g., serotonin, adrenergic) is a critical determinant of its therapeutic efficacy and side-effect profile. Non-ergot dopamine agonists generally exhibit high affinity for the D2-like receptor family (D2, D3, D4).
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2B (Ki, nM) | α2-adrenergic (Ki, nM) |
| This compound | Low affinity | High affinity | Low affinity | - | - | - | - |
| Pramipexole | >10,000 | 2.5 - 5 | 0.5 - 1 | 5.1 | >10,000 | >10,000 | 260 |
| Ropinirole | >10,000 | 9 - 20 | 3 | 116 | >10,000 | >10,000 | 270 |
| Rotigotine | 83 | 3.9 | 0.71 | 27 | 30 | >10,000 | 27 |
Note: Ki values are compiled from various sources and may differ based on experimental conditions. A lower Ki value indicates a higher binding affinity.
Pramipexole and ropinirole demonstrate weak affinity for D1 receptors, while rotigotine shows a moderate affinity. Pramipexole notably has a higher affinity for the D3 receptor subtype compared to the D2 receptor.
Experimental Protocol: Receptor Binding Assay
A common method to determine the binding affinity of a compound to a receptor is through a competitive radioligand binding assay.
-
Preparation of Cell Membranes: Cell lines (e.g., CHO or HEK293) are transfected to express the human dopamine receptor subtype of interest (e.g., D2). The cells are cultured, harvested, and then lysed to isolate the cell membranes containing the receptors.
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts to mimic physiological conditions.
-
Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]spiperone for D2 receptors) is incubated with the cell membranes.
-
Incubation with Test Compound: A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: After incubation to reach equilibrium, the bound and free radioligand are separated, often by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Pharmacokinetic Profiles
The pharmacokinetic properties of dopamine agonists, including their absorption, distribution, metabolism, and excretion, influence their dosing frequency and potential for drug-drug interactions.
| Parameter | This compound | Pramipexole | Ropinirole | Rotigotine |
| Bioavailability | ~4% (oral) | >90% (oral) | ~50% (oral) | ~37% (transdermal) |
| Time to Peak (Tmax) | 0.5 - 1 hour (oral) | ~1-2 hours (oral) | ~1-2 hours (oral) | Steady state in 1-2 days (transdermal) |
| Half-life (t1/2) | ~11-17 hours | ~8-12 hours | ~6 hours | ~5-7 hours |
| Metabolism | Hepatic (CYP enzymes) | Minimal | Hepatic (CYP1A2) | Hepatic (conjugation and N-dealkylation) |
| Excretion | Primarily urine | ~90% unchanged in urine | Primarily urine (as metabolites) | Urine and feces |
This compound has low oral bioavailability due to significant first-pass metabolism. Pramipexole is unique among these agents as it is primarily excreted unchanged by the kidneys, making it susceptible to interactions with drugs that affect renal function. Ropinirole is extensively metabolized by the CYP1A2 enzyme, creating a potential for interactions with inhibitors or inducers of this enzyme. Rotigotine is administered via a transdermal patch, which provides continuous drug delivery over 24 hours.
Clinical Efficacy and Safety
Hyperprolactinemia
This compound is a well-established treatment for hyperprolactinemia, demonstrating efficacy in normalizing prolactin levels and reducing tumor size in patients with prolactinomas. Clinical studies have shown that this compound is at least as effective as the ergot-derived dopamine agonist bromocriptine. Some evidence suggests that cabergoline, another dopamine agonist, may be more effective than this compound in achieving normoprolactinemia in some patients. However, this compound has been shown to be effective in patients who are intolerant or resistant to bromocriptine.
A meta-analysis of studies on this compound for hyperprolactinemia found a pooled proportion of patients achieving prolactin normalization to be 69% and a tumor reduction of over 50% in 20% of patients.
Parkinson's Disease
While this compound is not typically used for Parkinson's disease, pramipexole, ropinirole, and rotigotine are established treatments. Network meta-analyses of clinical trials in both early and advanced Parkinson's disease have generally found these three non-ergot agonists to have similar efficacy in improving motor function (as measured by the Unified Parkinson's Disease Rating Scale - UPDRS).
Safety and Tolerability
The side-effect profiles of non-ergot dopamine agonists are generally similar, with the most common adverse events being nausea, dizziness, somnolence, and headache. These effects are often dose-dependent and can be minimized by slow dose titration. This compound is generally well-tolerated. A meta-analysis reported a pooled proportion of adverse effects for this compound of 13%.
Impulse control disorders (ICDs), such as compulsive gambling, buying, or eating, are a known class effect of dopamine agonists, particularly at higher doses used in Parkinson's disease.
Conclusion
This compound is a potent and selective non-ergot D2 dopamine agonist that is an effective and well-tolerated treatment for hyperprolactinemia. In comparison to other non-ergot dopamine agonists like pramipexole, ropinirole, and rotigotine, which are primarily used in Parkinson's disease, this compound's clinical application is more specialized. The choice of a specific dopamine agonist in a research or clinical setting will depend on the therapeutic indication, the desired receptor selectivity profile, and the pharmacokinetic properties that best suit the intended application. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their pharmacological profiles.
A Head-to-Head Comparison of Quinagolide and Cabergoline in the Management of Prolactinomas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent dopamine agonists, quinagolide and cabergoline, for the treatment of prolactinomas. The information presented is collated from various clinical studies to aid in research and development efforts.
Executive Summary
This compound, a non-ergot derived dopamine agonist, and cabergoline, an ergot derivative, are both effective in the treatment of prolactinomas by acting as selective dopamine D2 receptor agonists.[1][2] Clinical evidence suggests that while both drugs are proficient in normalizing prolactin (PRL) levels and reducing tumor volume, cabergoline may offer a higher rate of efficacy and a more favorable side-effect profile in some patient populations.[3][4] This guide will delve into the quantitative data from comparative studies, outline the experimental protocols employed, and illustrate the underlying signaling pathway.
Mechanism of Action: Dopamine D2 Receptor Agonism
Both this compound and cabergoline exert their therapeutic effects by binding to and activating dopamine D2 receptors on lactotroph cells in the anterior pituitary gland.[2] This mimics the natural inhibitory action of dopamine, leading to a potent suppression of prolactin synthesis and secretion, as well as an induction of apoptosis in tumor cells, resulting in tumor shrinkage.
Caption: Dopamine D2 Receptor Signaling Pathway for Prolactin Inhibition.
Data Presentation: Efficacy in Prolactinomas
The following tables summarize the quantitative data from head-to-head clinical trials comparing the efficacy of this compound and cabergoline.
Table 1: Normalization of Prolactin Levels
| Study | Patient Population | Treatment Duration | This compound Normalization Rate | Cabergoline Normalization Rate | p-value |
| Colao A, et al. (2000) | 23 Microprolactinomas | 12 months | 100% | 95.6% | NS |
| Colao A, et al. (2000) | 16 Macroprolactinomas | 12 months | 87.5% | 87.5% | NS |
| De Luis DA, et al. (2000) | 20 Hyperprolactinemic patients (including 8 microprolactinomas) | 12 weeks | 75% | 90% | <0.05 |
NS: Not Significant
Table 2: Tumor Volume Reduction
| Study | Patient Population | Treatment Duration | This compound Tumor Reduction | Cabergoline Tumor Reduction | p-value |
| Colao A, et al. (2000) | 23 Microprolactinomas | 12 months | 21.7% of patients with >80% reduction | 30.4% of patients with >80% reduction | NS |
| Colao A, et al. (2000) | 16 Macroprolactinomas | 12 months | 25% of patients with >80% reduction | 31.2% of patients with >80% reduction | NS |
| Colao A, et al. (2000) | Microprolactinomas | 12 months | Mean shrinkage: 26.7% | Mean shrinkage: 48.6% | 0.046 |
| Colao A, et al. (2000) | Macroprolactinomas | 12 months | Mean shrinkage: 26.8% | Mean shrinkage: 47.0% | 0.2 |
Data Presentation: Side Effects and Tolerability
The tolerability of dopamine agonists is a critical factor in patient compliance and treatment success. The following table outlines the reported side effects from comparative studies.
Table 3: Comparison of Adverse Events
| Study | This compound Side Effects | Cabergoline Side Effects | Key Findings |
| Colao A, et al. (2000) | Nausea and postural hypotension in 12/39 patients (30.8%) in the first week, which resolved spontaneously. | No side effects reported in any of the 39 patients. | Cabergoline was better tolerated in this study. |
| De Luis DA, et al. (2000) | Nausea, headache, and dizziness in 55% of patients. | Nausea, headache, and dizziness in 30% of patients. | No significant difference in the incidence of side effects was found between the two drugs. |
| Diab T, et al. (2018) | Mild to moderate side effects in 11/18 patients (61.1%). The most frequent were nausea and fatigue. | Mild to moderate side effects in 6/21 patients (28.6%). | Cabergoline was significantly better tolerated than this compound (p=0.044). |
Experimental Protocols
The methodologies employed in the key comparative studies share a similar framework, allowing for a robust comparison of the two drugs.
Study Design: Most studies utilized a randomized, cross-over design where patients received both treatments for a specified period, separated by a washout period. For example, in the study by Colao et al. (2000), 39 patients with micro- or macroprolactinomas were treated with this compound for 12 months, followed by a washout period, and then with cabergoline for 12 months.
Dosage and Administration:
-
This compound: The starting dose was typically 0.075 mg/day, with a subsequent increase up to 0.6 mg once daily based on patient response.
-
Cabergoline: The initial dose was generally 0.5 mg/week, which could be increased up to 1.5 mg twice weekly.
Efficacy Assessment:
-
Prolactin Levels: Serum prolactin levels were measured at regular intervals, such as monthly for the first three months and then quarterly.
-
Tumor Size: Tumor volume was assessed using magnetic resonance imaging (MRI) of the pituitary region at baseline and at specified follow-up times (e.g., 6 and 12 months).
Tolerability Assessment: Adverse events were recorded at each follow-up visit, and their severity and duration were documented.
Caption: A typical randomized, cross-over clinical trial workflow.
Conclusion
Both this compound and cabergoline are highly effective treatments for prolactinomas. The choice between these two agents may be guided by factors such as patient tolerability, with some studies suggesting a superior side-effect profile for cabergoline. Cabergoline also demonstrated a statistically significant advantage in the percentage of tumor shrinkage in microprolactinomas in one study. Further long-term, large-scale studies would be beneficial to solidify these findings and to explore the potential for differential efficacy in specific patient subgroups.
References
- 1. The effect of this compound and cabergoline, two selective dopamine receptor type 2 agonists, in the treatment of prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. A randomized cross-over study comparing cabergoline and this compound in the treatment of hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative review of the tolerability profiles of dopamine agonists in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Effects of Quinagolide and Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of dopamine D2 receptor agonists, both quinagolide and bromocriptine are established treatments for hyperprolactinemia. However, their pharmacological profiles diverge significantly beyond their primary target, leading to differences in their clinical side-effect profiles. This guide provides an objective comparison of the off-target effects of this compound and bromocriptine, supported by experimental data, to inform research and drug development.
Pharmacodynamic Overview
This compound , a non-ergot derivative, is characterized by its high selectivity for the dopamine D2 receptor.[1] It exhibits a potent inhibitory effect on prolactin secretion by acting as a D2 receptor agonist on lactotroph cells in the anterior pituitary.[1] Notably, it has a low affinity for D1 receptors and is generally considered to have a more favorable side-effect profile due to its specificity.[1]
Bromocriptine , a semi-synthetic ergot alkaloid, possesses a more complex and less selective pharmacodynamic profile.[2] While it is a potent D2 receptor agonist, it also interacts with a wide array of other receptors.[3] It functions as a partial antagonist at D1 dopamine receptors and demonstrates varied activity at multiple serotonin (5-HT) and adrenergic receptor subtypes. This broader receptor engagement is linked to a wider range of clinical side effects.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of this compound and bromocriptine for their primary target and various off-target receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | This compound (Ki, nM) | Bromocriptine (Ki, nM) | Functional Activity of Bromocriptine |
| Dopamine Receptors | |||
| Dopamine D1 | Low Affinity (>1000) | 370 | Partial Antagonist |
| Dopamine D2 | High Affinity (0.6) | 2.0 | Agonist |
| Dopamine D3 | Data not available | 4.6 | Agonist |
| Dopamine D4 | Data not available | 3500 | Inactivates |
| Serotonin Receptors | |||
| 5-HT1A | Data not available | 12 | Agonist |
| 5-HT1B | Data not available | 31 | Agonist |
| 5-HT1D | Data not available | 4.5 | Agonist |
| 5-HT2A | Data not available | 14 | Agonist |
| 5-HT2B | Data not available | 25 | Partial Agonist |
| 5-HT2C | Data not available | 120 | Agonist |
| 5-HT7 | Data not available | 4100 | Inactivates |
| Adrenergic Receptors | |||
| α1A | Data not available | 19 | Antagonist |
| α1B | Data not available | 77 | Antagonist |
| α1D | Data not available | 56 | Antagonist |
| α2A | Data not available | 1.0 | Antagonist |
| α2B | Data not available | 2.5 | Antagonist |
| α2C | Data not available | 1.1 | Antagonist |
Note: Comprehensive quantitative binding data for this compound across a wide range of off-target receptors is limited in publicly available literature, which is itself indicative of its high selectivity for the D2 receptor.
Experimental Protocols
The assessment of on- and off-target drug effects relies on standardized in vitro assays. Below are outlines of common experimental protocols used to generate the data presented above.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a drug for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound or bromocriptine) for a specific receptor.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A).
-
A specific radioligand for the receptor of interest (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional cAMP Assay for G-protein Coupled Receptors (GPCRs)
This assay measures the functional consequence of a drug binding to a GPCR that signals through the adenylyl cyclase pathway.
-
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a GPCR and to quantify its potency (EC50 or IC50).
-
Background: D2 receptors are typically Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
A cell line expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).
-
Test compound at various concentrations.
-
Forskolin (an activator of adenylyl cyclase used to stimulate cAMP production).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescence-based).
-
-
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in microplates.
-
Compound Addition:
-
Agonist Mode: Cells are treated with varying concentrations of the test compound in the presence of forskolin. A D2 agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of a known D2 receptor agonist at a fixed concentration (e.g., its EC80). An antagonist will block the effect of the agonist, leading to a dose-dependent reversal of the agonist-induced cAMP decrease.
-
-
Cell Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured according to the kit manufacturer's instructions.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dopamine D2 Receptor Gi-coupled Signaling Pathway.
Caption: Experimental Workflow for Off-Target Effect Assessment.
Caption: Receptor Interaction Profile: this compound vs. Bromocriptine.
Clinical Implications of Off-Target Effects
The pronounced difference in receptor selectivity between this compound and bromocriptine has direct clinical consequences.
-
This compound: Its high selectivity for the D2 receptor generally leads to a better tolerability profile. Side effects are typically related to dopaminergic stimulation, such as nausea, dizziness, and headache, which can often be managed by dose titration.
-
Bromocriptine: Its activity at multiple receptors contributes to a broader spectrum of potential side effects.
-
5-HT Receptor Agonism: Interaction with 5-HT2A receptors may contribute to hallucinogenic side effects, while activity at 5-HT2B receptors has been associated with a risk of cardiac valvulopathy, particularly with long-term, high-dose use in conditions like Parkinson's disease.
-
Adrenergic Receptor Antagonism: Blockade of α-adrenergic receptors is a likely contributor to the orthostatic hypotension (a drop in blood pressure upon standing) often observed with bromocriptine.
-
Dopamine D1 Receptor Antagonism: While its D2 agonism is therapeutic for hyperprolactinemia, the concurrent D1 antagonism adds another layer of complexity to its neurological effects.
-
Conclusion
The assessment of off-target effects is a critical component of drug development and clinical practice. This compound exemplifies a highly selective dopamine D2 receptor agonist, and its clinical profile reflects this specificity with a narrower range of side effects. In contrast, bromocriptine is a less selective compound with significant affinities for several dopamine, serotonin, and adrenergic receptors. This polypharmacology is responsible for a more complex side-effect profile, including risks of hypotension and, with certain usage patterns, cardiac valvulopathy. For researchers and clinicians, understanding these distinct off-target profiles is essential for selecting appropriate therapeutic agents and for designing safer, more selective drugs in the future.
References
Quinagolide: A Comparative Guide on its Antiproliferative Effects in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiproliferative effects of quinagolide in various tumor models. While clinically established for the treatment of hyperprolactinemia and prolactinomas, emerging preclinical evidence suggests a broader potential for this compound and other dopamine D2 receptor agonists in oncology. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to support further research and development in this area.
Executive Summary
This compound, a selective non-ergot dopamine D2 receptor agonist, has demonstrated potent antiproliferative and pro-apoptotic effects, primarily in prolactin-secreting pituitary adenomas. Its mechanism of action is intrinsically linked to the activation of the D2 receptor, leading to the inhibition of prolactin secretion and a reduction in tumor size.[1][2] Comparative clinical studies have shown its efficacy to be comparable to other dopamine agonists such as bromocriptine and cabergoline in the management of prolactinomas.[2] However, a significant gap exists in the preclinical evaluation of this compound's direct antiproliferative effects across a wider range of cancer types. This guide aims to bridge this gap by presenting the available data for this compound and supplementing it with comparative data from other D2 receptor agonists to highlight potential avenues for future research.
Comparative Analysis of Antiproliferative Effects: In Vitro Studies
While direct, comprehensive in vitro studies on a wide range of cancer cell lines are limited for this compound, existing data and studies on other D2 agonists suggest a potential for broader antiproliferative activity.
Table 1: In Vitro Antiproliferative and Pro-Apoptotic Effects of this compound and Other D2 Agonists
| Compound | Cell Line | Assay | Endpoint | Results |
| This compound | Endometrial Mesenchymal Stromal Cells | BrdU Incorporation | Proliferation | Concentration-dependent inhibition |
| Endometrial Mesenchymal Stromal Cells | Annexin V Assay | Apoptosis | Induction of apoptosis at 100 nM | |
| Bromocriptine | Chemoresistant Prostate Cancer (C4-2B-TaxR) | Flow Cytometry | Cell Cycle | G2/M phase arrest at 2.0 μM[3] |
| Chemoresistant Prostate Cancer (C4-2B-TaxR) | Flow Cytometry | Apoptosis | Induction of apoptosis[3] | |
| Pituitary Tumor (GH3) | Not Specified | Apoptosis | Apoptotic changes observed at 25 μM after 48h | |
| Leukemia (CCRF-CEM, CEM/ADR5000) | Not Specified | Cytotoxicity | IC50 values of 10.13 μM and 11.78 μM, respectively | |
| Cabergoline | Non-Functioning Pituitary Adenoma (Primary Culture) | Not Specified | Cell Viability | Significant reduction in viability (-25%) in DR2 expressing tumors |
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from a study on endometrial mesenchymal stromal cells treated with this compound.
-
Cell Plating: Seed 3 x 10³ endometrial mesenchymal stromal cells per well in a 96-well plate.
-
Treatment: After 24 hours, add this compound at desired concentrations to the growth medium.
-
BrdU Incorporation: 48 hours after cell plating, add 5-bromo-2'-deoxyuridine (BrdU) to the wells and incubate for a specified period to allow for incorporation into the DNA of proliferating cells.
-
Detection: Use an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a suitable substrate to quantify the amount of incorporated BrdU.
-
Data Analysis: Measure the absorbance using a microplate reader and normalize the results to untreated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol is based on the methodology used to assess apoptosis in endometrial mesenchymal stromal cells treated with this compound.
-
Cell Plating: Plate 2 x 10⁴ cells in appropriate culture vessels.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Cell Harvesting: Detach the cells and resuspend them in a suitable buffer.
-
Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye (e.g., propidium iodide) to the cell suspension.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and viability dye positive) cells.
-
Data Analysis: Express the data as the mean ± standard deviation of at least three independent experiments, normalized to control.
Comparative Analysis of Antitumor Effects: In Vivo Studies
Table 2: In Vivo Antitumor and Anti-proliferative Effects of this compound and Other D2 Agonists
| Compound | Model | Endpoint | Results |
| This compound | Mouse model of endometriosis | Lesion Size | Significant reduction in the size of active endometriotic lesions |
| Bromocriptine | Chemoresistant Prostate Cancer Xenograft (mouse) | Tumor Growth | Effective inhibition of in vivo tumor growth in mouse bones |
| Quinpirole (D2 Agonist) | Syngeneic Lung Cancer (LLC1 in mice) | Tumor Angiogenesis | Significant decrease in CD31+ endothelial cells in lung tumor tissue |
Experimental Protocols
In Vivo Tumor Xenograft Model
The following is a general protocol for establishing and evaluating the efficacy of a compound in a subcutaneous xenograft model, which could be adapted for this compound.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend at a concentration of 1-5 x 10⁶ cells in 100-200 µL of a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a specified dose and schedule.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways
The primary mechanism of action for this compound's antiproliferative effects in prolactinomas is through the activation of the dopamine D2 receptor. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent downstream effects on gene expression and cell proliferation.
In a broader cancer context, D2 receptor agonists are thought to exert their antitumor effects, at least in part, by inhibiting angiogenesis. This is achieved through the D2 receptor-mediated inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway in endothelial cells. Activation of the D2 receptor can promote VEGFR-2 endocytosis, thereby preventing its phosphorylation and downstream signaling cascades that are crucial for blood vessel formation.
Furthermore, studies on other dopamine agonists suggest potential interactions with key cancer-related signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. For instance, cabergoline has been shown to inhibit the PI3K/Akt/mTOR pathway in prolactinoma cells.
Below are diagrams illustrating the established and potential signaling pathways modulated by this compound and other D2 receptor agonists.
Figure 1. this compound's primary signaling pathway in lactotrophs.
Figure 2. D2 receptor-mediated inhibition of angiogenesis.
Figure 3. Potential modulation of cancer signaling pathways by D2 agonists.
Conclusion and Future Directions
This compound is an effective antiproliferative agent in the context of prolactinomas, with a well-defined mechanism of action through the dopamine D2 receptor. The data from related D2 receptor agonists, such as bromocriptine and cabergoline, strongly suggest that the antiproliferative effects of this class of drugs may extend to other cancer types, including lung and prostate cancer. The anti-angiogenic properties of D2 receptor agonists present a particularly promising avenue for their application in oncology.
However, to fully validate the broader antiproliferative effects of this compound, further preclinical research is imperative. Future studies should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound across a diverse panel of cancer cell lines.
-
In vivo xenograft studies: Evaluating the antitumor efficacy of this compound in established mouse models of various cancers.
-
Mechanistic studies: Elucidating the precise downstream signaling pathways modulated by this compound in different cancer cell types, particularly its effects on the PI3K/Akt and MAPK/ERK pathways.
Such studies will be crucial in repositioning this compound as a potential candidate for broader cancer therapy and in the design of future clinical trials.
References
- 1. [Treatment of macroprolactinomas with this compound (Norprolac)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound and cabergoline, two selective dopamine receptor type 2 agonists, in the treatment of prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromocriptine monotherapy overcomes prostate cancer chemoresistance in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Quinagolide and Serotonin Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quinagolide's interaction with serotonin receptors. This compound, a non-ergot derivative, is recognized for its high selectivity as a dopamine D2 receptor agonist, a characteristic that distinguishes it in the management of hyperprolactinemia.[1][2][3] While direct quantitative data on this compound's binding affinity to serotonin receptors is not extensively available in public literature, this guide aims to provide a comprehensive overview by comparing its receptor profile with that of cabergoline, a related ergot-derived dopamine agonist known for its broader receptor interactions.[4]
Comparative Binding Profiles
This compound is characterized by its potent and selective agonism at dopamine D2 receptors.[1] This selectivity is a key feature of its pharmacological profile. In contrast, other dopamine agonists, such as the ergot-derivative cabergoline, exhibit a wider range of receptor affinities, including significant interactions with several serotonin (5-HT) receptor subtypes. This difference in receptor selectivity may account for variations in the clinical effects and side-effect profiles of these drugs.
The following table summarizes the known receptor binding affinities. It is important to note the absence of specific binding data for this compound at serotonin receptors, which underscores its high selectivity for the D2 receptor.
| Compound | Primary Target | Known Cross-Reactivity (Ki in nM) |
| This compound | Dopamine D2 Receptor (Agonist) | No publicly available data on serotonin receptor binding affinity. |
| Cabergoline | Dopamine D2 Receptor (Agonist) | Serotonin Receptors: • 5-HT1A: Significant Affinity • 5-HT2A: Significant Affinity • 5-HT2B: Significant Affinity • 5-HT2C: Significant Affinity • 5-HT7: Moderate/Low AffinityOther Receptors: • Dopamine D3, D4: Significant Affinity • α2-Adrenergic Receptors: Significant Affinity • Dopamine D1, α1-Adrenergic: Moderate/Low Affinity |
Experimental Protocols: Radioligand Binding Assays
The determination of a drug's binding affinity for various receptors is typically conducted through in vitro radioligand binding assays. These experiments are fundamental in characterizing the pharmacological profile of a compound.
General Protocol for Receptor Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., dopamine D2 or a specific serotonin receptor subtype) or from tissues known to have a high density of the receptor. This is achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Competitive Binding: A constant concentration of a specific radioligand (a radioactive molecule with known high affinity for the receptor) is incubated with the membrane preparation.
-
Introduction of Test Compound: The test compound (e.g., this compound or a comparator) is added in increasing concentrations to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The binding affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.
Signaling Pathways
Dopamine D2 Receptor Signaling
This compound exerts its therapeutic effect by acting as an agonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are linked to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels ultimately results in the inhibition of prolactin secretion from the lactotroph cells of the anterior pituitary gland.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin Receptor Signaling Overview
Serotonin receptors are also predominantly G-protein coupled receptors and are classified into several families. They mediate their diverse physiological effects through different G-proteins, primarily Gs, Gi/o, and Gq.
-
Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
-
Gi/o-coupled receptors (e.g., 5-HT1, 5-HT5): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
-
Gq-coupled receptors (e.g., 5-HT2 family): Activation of these receptors stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).
Given the lack of data on this compound's interaction with these receptors, the following diagram provides a generalized overview of the major serotonin receptor signaling pathways.
Caption: Overview of Serotonin Receptor Signaling Pathways.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Cabergoline - Wikipedia [en.wikipedia.org]
Unmasking Quinagolide's Prolactin-Lowering Power: A Genetic Knockout Approach
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 29, 2025
Quinagolide, a selective non-ergot dopamine D2 receptor agonist, is a cornerstone in the management of hyperprolactinemia. Its efficacy in reducing elevated prolactin levels is well-documented.[1][2][3] This guide delves into the definitive confirmation of this compound's mechanism of action through the use of genetic knockout models, providing a comparative analysis of its effects in the presence and absence of its target receptor. By examining experimental data from studies involving dopamine D2 receptor (D2R) knockout mice, we can unequivocally attribute the therapeutic effects of this compound to its interaction with this specific receptor.
The Central Hypothesis: D2 Receptor-Mediated Action
The primary mechanism of action of this compound is the stimulation of D2 receptors on lactotroph cells in the anterior pituitary gland. This agonistic activity inhibits the synthesis and secretion of prolactin.[1] Genetic knockout technology allows for the ultimate test of this hypothesis: if this compound's effects are solely mediated by the D2 receptor, its administration to an animal lacking this receptor should result in a complete absence of its prolactin-lowering activity.
Comparative Efficacy: Wild-Type vs. D2 Receptor Knockout Models
Dopamine D2 receptor knockout mice (Drd2-/-) exhibit chronically elevated levels of prolactin (hyperprolactinemia) and pituitary hyperplasia, a direct consequence of the absence of inhibitory dopaminergic tone.[4] This phenotype is the mirror opposite of the therapeutic effect of this compound.
A pivotal study by Schuff et al. (2002) demonstrated that the administration of the D2 agonist bromocriptine had no effect on the elevated prolactin levels in D2R knockout mice. In stark contrast, wild-type mice, possessing functional D2 receptors, show a reduction in prolactin levels upon treatment with D2 agonists.
| Animal Model | Genotype | Basal Prolactin Level | Prolactin Level After D2 Agonist (Bromocriptine) Administration | Interpretation |
| Wild-Type Mouse | Drd2+/+ | Normal | Decreased | D2 receptor activation by the agonist inhibits prolactin secretion. |
| D2 Receptor Knockout Mouse | Drd2-/- | Chronically Elevated | No significant change | The absence of the D2 receptor prevents the drug from exerting its effect. |
This stark difference in response unequivocally demonstrates that the D2 receptor is the essential target for the prolactin-lowering effects of D2 agonists like this compound.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for confirming its mechanism of action using knockout mice.
References
Quinagolide's Impact on Prolactin Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quinagolide's effects on prolactin gene expression and its performance against other key dopamine agonists, bromocriptine and cabergoline. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
This compound is a non-ergot derivative, selective dopamine D2 receptor agonist utilized in the management of hyperprolactinemia.[1][2] Like other dopamine agonists, its primary mechanism of action involves the inhibition of prolactin synthesis and secretion from lactotroph cells in the anterior pituitary gland.[3][4] By activating D2 receptors, this compound initiates a signaling cascade that leads to the suppression of adenylyl cyclase activity, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and consequently, a reduction in prolactin gene transcription and hormone release.[4] This guide delves into the experimental evidence validating these effects and compares them with those of the commonly used dopamine agonists, bromocriptine and cabergoline.
Comparative Efficacy in Prolactin Regulation
Clinical Performance in Normalizing Prolactin Levels
Clinical studies provide a clear picture of the comparative efficacy of this compound, cabergoline, and bromocriptine in treating hyperprolactinemia. The primary endpoint in these studies is the normalization of serum prolactin levels.
| Dopamine Agonist | Patient Population | Percentage of Patients Achieving Normal Prolactin Levels | Study Reference |
| This compound | Hyperprolactinemic Patients | 69% (pooled proportion from a meta-analysis) | |
| Patients with Microprolactinomas | 100% | ||
| Patients with Macroprolactinomas | 87.5% | ||
| Cabergoline | Hyperprolactinemic Patients | 82% | |
| Patients with Microprolactinomas | 95.6% | ||
| Patients with Macroprolactinomas | 87.5% | ||
| Bromocriptine | Hyperprolactinemic Patients | 59% |
Preclinical Evidence on Prolactin Gene Expression
Direct comparisons of the effects of all three dopamine agonists on prolactin mRNA levels in a single experimental model are limited. However, available preclinical studies offer valuable insights. A notable in vivo study using a rat pituitary tumor model (SMtTW) found that while both this compound and bromocriptine significantly reduced plasma prolactin levels, they did not alter the prolactin mRNA content in the tumors. This suggests that in this specific model, the primary inhibitory effect of these drugs may be at the level of prolactin translation or secretion rather than transcription.
In contrast, in vitro studies using different pituitary cell lines have demonstrated a direct impact on prolactin gene expression. For instance, studies on rat pituitary primary cell cultures and GH3 cell lines have shown that bromocriptine can reduce prolactin mRNA levels.
| Dopamine Agonist | Experimental Model | Effect on Prolactin mRNA Levels | Key Findings | Study Reference |
| This compound | In vivo rat pituitary tumor (SMtTW) | No significant change | Significant reduction in plasma prolactin levels, suggesting post-transcriptional regulation. | |
| Bromocriptine | In vivo rat pituitary tumor (SMtTW) | No significant change | Similar to this compound, indicating a primary effect on secretion in this model. | |
| Cabergoline | In vitro primary cultures of rat pituitary tumor cells | Inhibition of prolactin synthesis | More potent than bromocriptine in inhibiting prolactin secretion and synthesis. |
It is important to note that the disparate experimental models (in vivo vs. in vitro, different cell lines) make direct comparisons of the potency of these drugs on gene expression challenging.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies investigating the effects of dopamine agonists on prolactin regulation.
In Vivo Rat Pituitary Tumor Model
-
Animal Model: Female Wistar-Furth rats with transplanted SMtTW pituitary tumors.
-
Drug Administration: this compound (0.3 mg/kg/day) or bromocriptine (5 or 10 mg/kg/day) administered for 2 months.
-
Sample Collection: Blood samples for plasma prolactin measurement and tumor tissue for histological and molecular analysis.
-
Prolactin mRNA Analysis: In situ hybridization was used to assess the prolactin mRNA content in tumor tissue sections.
In Vitro Pituitary Cell Culture
-
Cell Lines: Primary cultures of dissociated pituitary tumor cells from estrogen-induced rat pituitary tumors.
-
Treatment: Cells were treated with varying concentrations of cabergoline or bromocriptine.
-
Prolactin Secretion and Synthesis: Prolactin levels in the culture medium were measured by radioimmunoassay. The inhibition of de novo prolactin synthesis was also assessed.
Signaling Pathways and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway
The binding of this compound and other dopamine agonists to the D2 receptor on lactotroph cells initiates a cascade of intracellular events that ultimately inhibit prolactin gene expression.
Caption: this compound inhibits prolactin gene transcription via D2 receptor signaling.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for studying the effects of dopamine agonists on prolactin gene expression in a cell culture model.
Caption: Workflow for analyzing dopamine agonist effects on prolactin expression.
Conclusion
This compound is an effective dopamine D2 receptor agonist that robustly suppresses prolactin secretion. While clinical data demonstrates its efficacy in normalizing serum prolactin levels, on par with or in some cases slightly less effective than cabergoline but generally better tolerated than bromocriptine, the direct experimental evidence on its regulation of prolactin gene expression is less clear-cut compared to its counterparts. The surprising finding from an in vivo study that this compound did not alter prolactin mRNA levels suggests that its mechanism of action may be more complex, potentially involving post-transcriptional regulation. Further head-to-head in vitro studies are warranted to definitively compare the effects of this compound, cabergoline, and bromocriptine on prolactin gene transcription under identical experimental conditions. This will provide a more complete understanding of their molecular mechanisms and aid in the development of more targeted therapies for hyperprolactinemia.
References
- 1. Inhibitory effects of the dopamine agonists this compound (CV 205-502) and bromocriptine on prolactin secretion and growth of SMtTW pituitary tumors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic effects of prolactin and the role of dopamine agonists: A review [frontiersin.org]
- 3. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
Comparative Pharmacodynamics of Quinagolide and Other D2 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamic properties of quinagolide, a non-ergot selective D2 dopamine receptor agonist, with other commonly used D2 agonists such as bromocriptine and cabergoline. This comparison is supported by available experimental data and detailed methodologies for key in vitro assays.
Introduction
Dopamine D2 receptor agonists are a cornerstone in the treatment of various neurological and endocrine disorders, most notably hyperprolactinemia and Parkinson's disease. These agents exert their therapeutic effects by mimicking the action of endogenous dopamine at D2 receptors, primarily leading to the inhibition of prolactin secretion from the anterior pituitary gland and modulation of motor control pathways in the brain. This compound, a non-ergoline derivative, is distinguished by its high selectivity for the D2 receptor.[1] Understanding its pharmacodynamic profile in comparison to other D2 agonists, such as the ergot-derived bromocriptine and cabergoline, is crucial for informed drug selection and development.
Comparative Analysis of Pharmacodynamic Parameters
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of D2 Agonists at Dopamine Receptor Subtypes
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| This compound | Low Affinity | High Affinity (Specific values not available) | Data Not Available |
| Bromocriptine | Data Not Available | ~8 | ~5 |
| Cabergoline | Low Affinity | 0.61 | 1.27 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.
Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax) of D2 Agonists
| Compound | Potency (EC50) | Efficacy (Emax) |
| This compound | Data Not Available | Data Not Available |
| Bromocriptine | 0.10-0.12 nM (D2L), 4.4 nM (D2S) | Data Not Available |
| Cabergoline | Data Not Available | Data Not Available |
Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Emax is the maximal response that can be produced by the drug.
D2 Receptor Signaling Pathway
Activation of the dopamine D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.[2] Additionally, the βγ subunit of the G protein can activate other effector systems, such as inwardly rectifying potassium channels and phospholipase C (PLC).[2] D2 receptors can also signal through β-arrestin-dependent pathways, a concept known as biased signaling.
Caption: D2 receptor signaling pathway initiated by agonist binding.
Experimental Protocols
The determination of the pharmacodynamic parameters of D2 agonists relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a compound for the D2 receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone.
-
Test compounds (e.g., this compound, bromocriptine, cabergoline).
-
Non-specific binding control: Haloperidol or another suitable D2 antagonist.
-
Assay buffer (e.g., Tris-HCl with physiological salts).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [3H]Spiperone and varying concentrations of the test compound.
-
Parallel incubations are performed in the presence of a high concentration of an unlabeled antagonist to determine non-specific binding.
-
After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Determining Functional Potency (EC50) and Efficacy (Emax)
This functional assay measures the activation of G-proteins coupled to the D2 receptor upon agonist binding.
Materials:
-
Membrane preparations from cells expressing the human dopamine D2 receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compounds (e.g., this compound, bromocriptine, cabergoline).
-
GDP (to ensure binding of [35S]GTPγS is agonist-dependent).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with GDP, [35S]GTPγS, and varying concentrations of the test agonist.
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration to generate a dose-response curve.
-
The EC50 (potency) and Emax (maximal effect) values are determined from this curve.
Caption: General experimental workflow for determining D2 agonist pharmacodynamics.
Conclusion
This compound is a potent and selective non-ergot D2 dopamine receptor agonist. While direct comparative in vitro pharmacodynamic data with other D2 agonists like bromocriptine and cabergoline is limited, clinical studies demonstrate its efficacy in hyperprolactinemia.[1][3] Cabergoline generally exhibits very high affinity for the D2 receptor. The choice of a D2 agonist in a clinical or research setting will depend on a variety of factors including the specific indication, the desired pharmacodynamic profile, and the tolerability of the compound. The experimental protocols outlined in this guide provide a framework for the direct comparison of novel D2 agonists against these established therapeutic agents. Further research providing a head-to-head comparison of the in vitro pharmacodynamic profiles of these compounds would be of significant value to the scientific community.
References
- 1. The efficacy and safety of this compound in hyperprolactinemia treatment: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The efficacy and safety of this compound in hyperprolactinemia treatment: A systematic review and meta-analysis [frontiersin.org]
A Comparative Analysis of the Preclinical Side Effect Profiles of Quinagolide and Cabergoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinagolide and cabergoline are potent dopamine D2 receptor agonists utilized in the management of hyperprolactinemia. While both drugs share a primary mechanism of action, their distinct chemical structures—this compound being a non-ergot derivative and cabergoline an ergot derivative—may contribute to differences in their side effect profiles. This guide provides a comparative overview of the potential side effect profiles of this compound and cabergoline in animal models, based on their pharmacological class and supplemented with representative experimental protocols for preclinical assessment. It is important to note that direct, head-to-head comparative studies with quantitative side effect data in animal models are limited in publicly available literature. Therefore, this guide is intended to provide a framework for such preclinical comparisons.
Mechanism of Action: Dopamine D2 Receptor Signaling
Both this compound and cabergoline exert their therapeutic effects by stimulating dopamine D2 receptors on lactotrophs in the anterior pituitary gland, leading to the inhibition of prolactin secretion.[1] The activation of these G protein-coupled receptors initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This ultimately results in reduced prolactin gene transcription and hormone release.[1] Beyond this primary pathway, D2 receptor signaling can also involve β-arrestin mediated pathways and the modulation of ion channels.[4]
Comparative Side Effect Profiles in Animal Models
| Side Effect Category | Potential Effect in Animal Models | This compound | Cabergoline |
| Gastrointestinal | Emesis (in relevant species like ferrets), changes in gastric emptying and motility. | Assessment Recommended | Assessment Recommended |
| Neurological | Changes in locomotor activity (hyperactivity or sedation), stereotyped behaviors, dizziness/incoordination. | Assessment Recommended | Assessment Recommended |
| Cardiovascular | Orthostatic hypotension, changes in heart rate and blood pressure. | Assessment Recommended | Assessment Recommended |
| Reproductive | Inhibition of implantation, effects on fertility, and postnatal development. | Assessment Recommended | Assessment Recommended |
| Endocrine | Hypoprolactinemia-related effects beyond the therapeutic target. | Assessment Recommended | Assessment Recommended |
Experimental Protocols
Detailed methodologies for assessing the potential side effects in animal models are crucial for a robust comparison.
Assessment of Emetic Potential in Ferrets
-
Animal Model: Male ferrets are a commonly used model for emesis studies due to their well-developed vomiting reflex.
-
Methodology:
-
Acclimatization: Ferrets are individually housed and acclimatized to the experimental conditions for at least one week.
-
Drug Administration: Animals are randomly assigned to treatment groups (vehicle control, this compound, cabergoline) with various dose levels. Drugs are administered via oral gavage or subcutaneous injection.
-
Observation: Following administration, each animal is observed continuously for a defined period (e.g., 4-6 hours) by a trained technician blinded to the treatment.
-
Data Collection: The latency to the first emetic episode, the number of retches, and the number of vomits are recorded.
-
Automated Detection: For longer-term studies on delayed emesis, telemetry devices can be implanted to measure changes in abdominal pressure associated with retching and vomiting.
-
Evaluation of Neurobehavioral Effects in Rats
-
Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.
-
Methodology:
-
Open Field Test:
-
Apparatus: A square arena with walls to prevent escape, equipped with automated photobeam tracking systems.
-
Procedure: Rats are administered this compound, cabergoline, or vehicle and placed in the center of the open field for a set duration (e.g., 30-60 minutes).
-
Parameters Measured: Horizontal activity (distance traveled), vertical activity (rearing), time spent in the center versus the periphery of the arena (as an indicator of anxiety-like behavior), and stereotyped behaviors (e.g., grooming, sniffing).
-
-
Rotarod Test:
-
Apparatus: A rotating rod that accelerates over time.
-
Procedure: Rats are trained on the rotarod for several days. On the test day, following drug administration, the latency to fall from the rotating rod is measured. This assesses motor coordination and balance.
-
-
Cardiovascular Safety Assessment in Conscious Rats
-
Animal Model: Conscious, freely moving rats instrumented with telemetry transmitters.
-
Methodology:
-
Surgical Implantation: Rats are surgically implanted with telemetry devices capable of measuring blood pressure and heart rate. Animals are allowed to recover for at least one week.
-
Baseline Recording: Baseline cardiovascular parameters are recorded for a 24-hour period before drug administration.
-
Drug Administration: this compound, cabergoline, or vehicle is administered.
-
Data Acquisition: Continuous recording of blood pressure (systolic, diastolic, mean arterial) and heart rate for a specified period post-dosing.
-
Analysis: Changes from baseline are calculated and compared between treatment groups to assess for hypotension, hypertension, bradycardia, or tachycardia.
-
Assessment of Reproductive and Developmental Toxicity in Rats
-
Animal Model: Sexually mature male and female rats (e.g., Sprague-Dawley).
-
Methodology (Fertility and Early Embryonic Development Study):
-
Dosing: Males are dosed for a period before mating and during the mating period. Females are dosed for a period before mating, during mating, and up to implantation.
-
Mating: One male and one female are housed together. Evidence of mating is confirmed by the presence of a vaginal plug or sperm in a vaginal lavage.
-
Endpoints (Males): Sperm analysis (motility, concentration, morphology), and fertility index (number of males impregnating a female).
-
Endpoints (Females): Estrous cyclicity, fertility index (number of females becoming pregnant), number of corpora lutea, number of implantation sites, and pre-implantation loss.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comparative preclinical assessment of side effects.
Conclusion
While clinical data provides valuable insights into the side effect profiles of this compound and cabergoline in humans, rigorous, direct comparative studies in animal models are essential for a comprehensive preclinical safety assessment. The experimental protocols outlined in this guide provide a foundational approach for researchers and drug development professionals to systematically evaluate and compare the potential adverse effects of these two important dopamine D2 receptor agonists. Such studies are critical for identifying potential safety liabilities and for informing the design of future clinical trials.
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Quinagolide Efficacy in Bromocriptine-Resistant Prolactinomas: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of quinagolide and bromocriptine in the context of bromocriptine-resistant prolactinomas. It synthesizes clinical and preclinical data to evaluate the therapeutic efficacy of this compound as a viable alternative.
This compound, a non-ergot dopamine D2 receptor agonist, has demonstrated significant efficacy in treating hyperprolactinemia, particularly in patients who have developed resistance to the conventional first-line therapy, bromocriptine.[1][2] This resistance is a clinical challenge, and understanding the comparative performance of this compound is crucial for advancing therapeutic strategies.
Clinical Efficacy in Bromocriptine-Resistant Patients
Clinical studies have consistently shown that this compound can successfully normalize prolactin levels and reduce tumor size in a significant portion of patients with bromocriptine-resistant prolactinomas.
Table 1: Prolactin Normalization in Bromocriptine-Resistant Patients
| Study Population | This compound Treatment Regimen | Percentage of Patients Achieving Normoprolactinemia |
| 28 patients with bromocriptine-resistant prolactinomas | 150-450 µ g/day | 39%[3] |
| 12 patients with bromocriptine resistance | 75-450 µ g/day | 80% (4 out of 5 evaluable patients)[1] |
| Review of 51 patients with bromocriptine resistance | Up to 600 µ g/day | 36% (16% at ≤225 µ g/day and a further 20% at higher doses)[1] |
Table 2: Tumor Size Reduction in Bromocriptine-Resistant Patients
| Study Population | This compound Treatment Regimen | Outcome |
| 8 patients with bromocriptine-resistant macroadenomas | 150-300 µ g/day | 62% (5 out of 8) showed significant tumor shrinkage |
| Review of patients with macroprolactinomas (including bromocriptine-resistant cases) | Not specified | 58% to 69% of patients demonstrated a significant decrease in pituitary tumor size. |
Understanding Bromocriptine Resistance and this compound's Mechanism of Action
Bromocriptine resistance in prolactinomas is primarily attributed to a decreased expression of the dopamine D2 receptor (D2R) on tumor cells. This reduction in D2R density leads to a diminished therapeutic response to bromocriptine.
This compound's efficacy in this resistant population is thought to stem from its distinct pharmacological profile as a highly selective D2R agonist. While direct comparative in vitro studies on bromocriptine-resistant cell lines are limited in the public domain, the clinical data suggests that this compound may have a higher affinity or a more effective downstream signaling mechanism in the presence of reduced D2R expression.
The binding of a dopamine agonist to the D2R on lactotrophs initiates a signaling cascade that inhibits prolactin synthesis and secretion, and can induce apoptosis, leading to tumor shrinkage. This pathway is primarily mediated through the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, which in turn affects gene transcription and cellular proliferation.
References
- 1. This compound efficacy and tolerability in hyperprolactinaemic patients who are resistant to or intolerant of bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Treatment of macroprolactinomas with this compound (Norprolac)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolactinomas resistant to bromocriptine: long-term efficacy of this compound and outcome of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Quinagolide in a Laboratory Setting
The proper disposal of quinagolide, a dopamine D2 receptor agonist, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure compliance with regulations and to mitigate potential hazards. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The cornerstone of this regulation is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste.[1][2][3] Pharmaceutical waste is categorized as either hazardous or non-hazardous, with specific disposal requirements for each.[3] Many states have their own, often more stringent, regulations that supplement federal laws.[1]
For laboratory settings, this compound waste should be treated as potentially hazardous chemical waste. This necessitates disposal through licensed and approved channels, such as chemical destruction plants or controlled incineration with flue gas scrubbing. It is crucial to avoid disposing of this compound down the drain or in regular trash, as this can lead to environmental contamination of water supplies and soil.
This compound Disposal Procedures in a Laboratory Environment
Given the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, a conservative approach, treating it as a hazardous chemical, is recommended. The following table summarizes the key disposal procedures for different forms of this compound waste in a laboratory context.
| Waste Type | Disposal Procedure | Key Considerations |
| Solid this compound Waste (e.g., expired powder, contaminated labware) | 1. Segregate from other waste streams. 2. Place in a clearly labeled, sealed, and appropriate hazardous waste container. 3. Arrange for pickup and disposal by a licensed hazardous waste management company. | - Do not mix with non-hazardous waste. - Ensure the container is compatible with the chemical properties of this compound. - Follow institutional and local regulations for waste accumulation and storage times. |
| Liquid this compound Waste (e.g., solutions, experimental residues) | 1. Collect in a designated, leak-proof, and sealed hazardous waste container. 2. Label the container with the contents, including concentration and date. 3. Store in a secondary containment area to prevent spills. 4. Dispose of through a certified hazardous waste contractor. | - Never pour down the sink or drain. - Be aware of potential chemical incompatibilities when mixing with other waste streams. |
| Contaminated Personal Protective Equipment (PPE) (e.g., gloves, lab coats) | 1. Place in a designated, sealed bag or container for contaminated solid waste. 2. Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office. | - Do not dispose of in regular trash. - Follow specific institutional guidelines for handling chemically contaminated PPE. |
| Empty this compound Containers | 1. Triple-rinse the container with a suitable solvent. 2. Collect the rinsate as hazardous liquid waste. 3. Deface or remove the original label to prevent misuse. 4. Dispose of the cleaned container according to institutional recycling or waste disposal policies. | - Puncturing the container can prevent its reuse. - Consult your EHS office for specific guidance on recycling chemically contaminated containers. |
Experimental Protocol: Decontamination of Glassware
For the decontamination of glassware that has come into contact with this compound, the following triple-rinse procedure should be followed:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble. Collect this rinsate as hazardous waste.
-
Second Rinse: Repeat the rinse with fresh solvent to remove any residual this compound. This rinsate should also be collected as hazardous waste.
-
Final Rinse: A final rinse with the solvent should be performed. This can be followed by a wash with detergent and water. The final solvent rinse should also be collected as hazardous waste.
-
Disposal of Rinsate: All collected rinsate must be disposed of as hazardous liquid chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for this compound before handling and disposal. Adherence to local, state, and federal regulations is mandatory.
References
Essential Safety and Logistical Information for Handling Quinagolide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Quinagolide, a potent dopamine agonist. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment. The toxicological properties of this material have not been fully investigated, warranting careful handling to prevent direct contact with the skin or eyes and to avoid inhalation.[1]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of specific occupational exposure limits, a conservative approach to personal protection is recommended. The following table summarizes the required PPE for various handling activities, based on general guidelines for handling hazardous drugs.[2][3][4]
| Activity | Required Personal Protective Equipment |
| Weighing and Compounding (Dry Powder) | Double Chemotherapy Gloves, Disposable Gown (Polyethylene-coated polypropylene), N95 or N100 Respirator, Eye Protection (Safety Goggles and Face Shield)[2] |
| Handling of Solutions | Double Chemotherapy Gloves, Disposable Gown (Polyethylene-coated polypropylene), Eye Protection (Safety Goggles) |
| Administration | Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Glasses with side shields) |
| Spill Cleanup | Double Chemotherapy Gloves, Disposable Gown, N95 or N100 Respirator, Eye Protection (Safety Goggles and Face Shield), Shoe Covers |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown |
Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after each use.
Operational Plan for Safe Handling
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
2. Donning PPE (Putting On):
-
Perform hand hygiene.
-
Don shoe covers (if required).
-
Don the inner pair of chemotherapy gloves.
-
Don the disposable gown, ensuring it is fully closed.
-
Don the outer pair of chemotherapy gloves, ensuring the cuffs of the gown are tucked into the gloves.
-
Don eye and face protection.
-
Don respiratory protection (if required).
3. Handling this compound:
-
Weighing: Use a balance with a draft shield or conduct weighing within a containment enclosure.
-
Compounding: Handle powders carefully to minimize dust generation. If dissolving, add the solvent to the powder slowly.
-
General Handling: Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
4. Doffing PPE (Taking Off):
-
Remove the outer pair of gloves.
-
Remove the gown, rolling it inward away from the body.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene with soap and water.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, is considered hazardous waste and must be disposed of accordingly.
1. Segregation and Collection:
-
Use designated, clearly labeled, puncture-resistant, and leak-proof containers for all this compound waste.
-
Sharps (needles, syringes) should be disposed of in a designated sharps container.
-
All other contaminated materials (gloves, gowns, absorbent pads, vials) should be placed in a hazardous waste bag within a rigid container.
2. Disposal Procedure:
-
Seal the hazardous waste containers when they are three-quarters full.
-
Follow your institution's and local regulations for the disposal of hazardous pharmaceutical waste. This typically involves incineration by a licensed waste management contractor.
-
Never dispose of this compound waste in the regular trash or down the drain.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and implement appropriate control measures.
-
Containment: Whenever possible, use closed systems to minimize the risk of exposure.
-
Ventilation: Use local exhaust ventilation, such as a chemical fume hood, to control airborne contaminants.
Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe this compound handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
